2-amino-N,2-diphenylacetamide hydrochloride
Description
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Properties
IUPAC Name |
2-amino-N,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12;/h1-10,13H,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSUGMWGBHIRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N,2-diphenylacetamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride (PubChem CID: 51051936). As a member of the alpha-amino amide family, this compound holds potential as a key intermediate in synthetic chemistry and a scaffold in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights grounded in authoritative references. The guide follows a logical progression from fundamental identification and synthesis to in-depth analytical characterization, ensuring a self-validating framework for scientific integrity.
Introduction and Chemical Identity
2-amino-N,2-diphenylacetamide hydrochloride is a chiral organic compound featuring a core acetamide structure substituted with a phenyl group on the amide nitrogen and both an amino group and a phenyl group at the alpha-carbon. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to handling and formulation studies. Its structure presents multiple points for functionalization, rendering it a versatile building block in medicinal chemistry. Analogous phenylacetamide structures have been investigated for a range of biological activities, including as inhibitors of Slack potassium channels and as potential analgesic agents.[1][2]
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | (amino(phenyl)acetyl)aniline;hydrochloride | - |
| Synonyms | 2-amino-N,2-diphenylacetamide HCl | - |
| CAS Number | 724-91-4 (Free Base) | [3] |
| Molecular Formula | C₁₄H₁₅ClN₂O | - |
| Molecular Weight | 262.74 g/mol | - |
| Chemical Structure | (Structure drawn for clarity) | |
| InChI Key (Free Base) | SKOVXWGCQMGKQB-UHFFFAOYSA-N | [4] |
| SMILES (Free Base) | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | [4] |
Synthesis and Purification
The synthesis of 2-amino-N,2-diphenylacetamide hydrochloride is typically achieved through a multi-step process culminating in the formation of the hydrochloride salt. A logical and common synthetic strategy involves the coupling of an activated carboxylic acid with an amine, followed by salt formation.
Proposed Synthetic Pathway
A robust method begins with 2-amino-2-phenylacetic acid, which is first protected (e.g., with a Boc group) and then coupled with aniline using a standard peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The resulting protected intermediate is then deprotected under acidic conditions, which simultaneously yields the final hydrochloride salt.
Experimental Protocol: Salt Formation
Trustworthiness through Purity: The final salt formation and purification step is critical for ensuring the removal of reagents and byproducts, yielding a product suitable for analytical and biological studies.
-
Dissolution: Dissolve the crude 2-amino-N,2-diphenylacetamide free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The causality here is the protonation of the basic primary amine by HCl to form the ionic, less soluble hydrochloride salt.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and non-polar impurities.
-
Drying: Dry the purified solid under vacuum to yield the final 2-amino-N,2-diphenylacetamide hydrochloride.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Core Physicochemical Data
| Property | Predicted/Observed Value | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline solid | Based on related phenylacetamide compounds which are typically solids. |
| Melting Point | > 200 °C (Predicted) | Hydrochloride salts of amines typically have significantly higher melting points than their corresponding free bases due to strong ionic lattice forces. For comparison, the related N,2-diphenylacetamide (lacking the amino group) melts at 118 °C.[5] |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | The ionic nature of the hydrochloride salt confers solubility in polar, protic solvents capable of solvating the ammonium cation and chloride anion. |
| pKa | ~7.5 - 8.5 (Predicted, for the conjugate acid -NH₃⁺) | The pKa of the conjugate acid of the primary alpha-amino group is expected to be lower than that of simple alkyl amines (~10-11) due to the electron-withdrawing effects of the adjacent phenyl and amide groups. This value is critical for predicting the ionization state at physiological pH (7.4). General pKa data provides context for this estimation.[6] |
Analytical Characterization and Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-amino-N,2-diphenylacetamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise in Interpretation: NMR provides definitive information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, NH₃⁺).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Expected Spectral Features:
-
¹H NMR (DMSO-d₆):
-
δ 9.0-10.0 ppm: A broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.
-
δ 8.5-9.5 ppm: A singlet for the amide proton (-NH-).
-
δ 7.0-7.8 ppm: A complex multiplet region integrating to 10 protons, representing the two distinct phenyl rings.
-
δ 5.5-6.0 ppm: A singlet for the methine proton (-CH-).
-
-
¹³C NMR (DMSO-d₆):
-
δ ~168-172 ppm: Amide carbonyl carbon (C=O).
-
δ ~120-140 ppm: Multiple signals for the 12 aromatic carbons.
-
δ ~55-60 ppm: Methine carbon (-CH-).
-
Mass Spectrometry (MS)
Validating Molecular Weight: MS confirms the molecular weight of the parent molecule.
Protocol:
-
Technique: Electrospray ionization (ESI) in positive ion mode is the method of choice, as it is well-suited for pre-charged or easily ionizable molecules.
-
Analysis: Analyze via direct infusion or coupled with a liquid chromatography system (LC-MS).
Expected Data: The mass spectrum will detect the cationic form (the free base). The primary expected ion is the protonated molecule [M+H]⁺.
-
Calculated Monoisotopic Mass (for C₁₄H₁₅N₂O⁺): 227.1184 m/z
-
Observed Ion: A prominent peak at m/z ≈ 227.12. Predicted collision cross-section data for the [M+H]⁺ ion is approximately 150.9 Ų.[4]
Infrared (IR) Spectroscopy
Functional Group Fingerprinting: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
~3200-3400 cm⁻¹: N-H stretching vibrations (amide).
-
~2800-3100 cm⁻¹ (broad): N-H stretching from the -NH₃⁺ group, often overlapping with C-H stretches.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~1670-1690 cm⁻¹: Amide I band (C=O stretching). This is a strong, characteristic peak.
-
~1510-1550 cm⁻¹: Amide II band (N-H bending).
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
High-Performance Liquid Chromatography (HPLC)
Quantitative Purity Assessment: HPLC is the gold standard for determining the purity of pharmaceutical compounds.
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile (or methanol) with an acidic modifier (0.1% trifluoroacetic acid or 0.1% formic acid). The acid modifier ensures consistent protonation of the analyte and sharp peak shapes.
-
Detection: UV detection at a wavelength where the phenyl groups absorb strongly, typically around 254 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Stability and Storage
Storage: 2-amino-N,2-diphenylacetamide hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Stability: As a hydrochloride salt, it is generally more stable to air oxidation than the corresponding free base. However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Formal stability studies should be conducted under ICH guidelines to establish a retest date.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225533, N,2-Diphenylacetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Supporting Information. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from a relevant scientific journal source.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]
-
Khan, A. K., & Husain, A. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-n,n-diphenylacetamide hydrochloride (C14H14N2O). Retrieved from [Link]
-
American Elements. (n.d.). 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10615, N,N-Diphenylacetamide. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]
- Elumalai, K., et al. (2016). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research, 9(4), 301-305.
-
FooDB. (n.d.). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N,N-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]
-
Weaver, C. D., et al. (2015). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. ACS Medicinal Chemistry Letters, 6(10), 1095–1100. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 724-91-4|2-AMino-N,2-diphenylacetamide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 2-amino-n,n-diphenylacetamide hydrochloride (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Solubility and Stability of 2-amino-N,2-diphenylacetamide hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-amino-N,2-diphenylacetamide hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, offers a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the fundamental principles and provides robust, step-by-step protocols for determining the aqueous and solvent solubility, as well as establishing a comprehensive stability profile through forced degradation studies. The methodologies described are grounded in industry best practices and aligned with international regulatory guidelines, ensuring the generation of reliable and submission-quality data.
Part 1: Introduction and Physicochemical Context
2-amino-N,2-diphenylacetamide hydrochloride is a small molecule whose therapeutic potential is intrinsically linked to its physicochemical properties. A thorough understanding of its solubility and stability is a critical prerequisite for any successful drug development program. Solubility directly impacts bioavailability and the feasibility of formulation, while a clear stability profile is essential for ensuring safety, efficacy, and shelf-life.
The molecular structure of 2-amino-N,2-diphenylacetamide hydrochloride, featuring both ionizable and lipophilic moieties, suggests a complex interplay of factors governing its solubility. The hydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base. However, the presence of two phenyl rings may contribute to lower solubility in aqueous media and higher solubility in organic solvents.
This guide will provide the necessary experimental frameworks to quantitatively assess these characteristics.
Part 2: Solubility Profile Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in both in vitro and in vivo systems. We will explore two key types of solubility: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the most reliable technique for this determination.[1][2]
-
Preparation: Add an excess amount of 2-amino-N,2-diphenylacetamide hydrochloride to a series of clear glass vials. The presence of undissolved solid at the end of the experiment is essential for ensuring saturation.
-
Solvent Addition: To each vial, add a known volume of the desired solvent. A recommended panel of solvents for initial screening is presented in Table 1.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (typically 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (a minimum of 24 hours is recommended, with sampling at intermediate time points like 4 and 24 hours to confirm equilibrium has been reached).[3]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant. It is crucial to filter the sample immediately using a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (usually in DMSO), precipitates in an aqueous medium.[4] This is a common assay in early drug discovery for rapid compound assessment.[5]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-amino-N,2-diphenylacetamide hydrochloride in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells containing the aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Mix and incubate the plate at a specified temperature for a shorter duration, typically 1 to 2 hours.[6]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of precipitate.[5] Alternatively, the solution can be filtered, and the concentration in the filtrate quantified by UV-Vis spectrophotometry or LC-MS.[3]
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Solubility Data Log for 2-amino-N,2-diphenylacetamide hydrochloride
| Solvent System | pH (for aqueous) | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
| 0.1 M HCl | 1.0 | 25 | Shake-Flask | |||
| Acetate Buffer | 4.5 | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Shake-Flask | |||
| 0.1 M NaOH | 13.0 | 25 | Shake-Flask | |||
| Water | As is | 25 | Shake-Flask | |||
| Methanol | N/A | 25 | Shake-Flask | |||
| Ethanol | N/A | 25 | Shake-Flask | |||
| Acetonitrile | N/A | 25 | Shake-Flask | |||
| Dichloromethane | N/A | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 7.4 | 25 | Kinetic |
This table should be populated with experimental results.
Part 3: Stability Profile and Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of the molecule. Forced degradation, or stress testing, is an essential component of this process as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8][9] The goal is to induce degradation to a level of 5-20% to ensure that the analytical method is stability-indicating.
Development of a Stability-Indicating Analytical Method
Before initiating stability studies, a validated, stability-indicating analytical method is required. This is typically a reverse-phase HPLC method capable of separating the intact API from all potential degradation products. The validation of this method must adhere to the principles outlined in ICH Q2(R1), demonstrating specificity, linearity, accuracy, precision, and robustness.[10][11][12][13]
Forced Degradation Protocols
The following protocols outline the typical stress conditions applied to both the solid drug substance and a solution of the drug substance.
-
Protocol:
-
Prepare solutions of 2-amino-N,2-diphenylacetamide hydrochloride in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the samples against an unstressed control solution to determine the percentage of degradation.
-
-
Protocol:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a specified time.
-
Monitor the reaction by HPLC at various time points until the target degradation is achieved.
-
Analyze the final sample to quantify the remaining API and any degradation products.
-
-
Protocol:
-
Place the solid 2-amino-N,2-diphenylacetamide hydrochloride in a controlled temperature oven at an elevated temperature (e.g., 80 °C).
-
Expose the solid to this condition for an extended period (e.g., 1-2 weeks).
-
At selected time points, remove a sample, prepare a solution of known concentration, and analyze by HPLC.
-
-
Protocol:
-
Expose both the solid drug substance and a solution of the drug substance to a light source that provides a combined UV and visible light output, as specified in ICH Q1B.[9][14] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
After the exposure period, analyze both the light-exposed and control samples by HPLC.
-
Data Presentation: Stability Summary
The results of the forced degradation studies should be compiled into a summary table.
Table 2: Forced Degradation Study Summary for 2-amino-N,2-diphenylacetamide hydrochloride
| Stress Condition | Details | Duration | % Assay of Parent Compound | Major Degradation Products (RT) | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 48 hours | |||
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 48 hours | |||
| Oxidation | 3% H₂O₂, RT | 24 hours | |||
| Thermal (Solid) | 80 °C | 2 weeks | |||
| Photolytic (Solid) | ICH Q1B | As per guideline | |||
| Photolytic (Solution) | ICH Q1B | As per guideline |
This table should be populated with experimental results. RT = Retention Time.
Part 4: Conclusion and Future Directions
This guide provides the essential methodologies for a comprehensive evaluation of the solubility and stability of 2-amino-N,2-diphenylacetamide hydrochloride. By following these detailed protocols, researchers can generate the critical data needed to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this potential therapeutic agent. The successful execution of these studies is a foundational pillar in the progression of any new chemical entity from the laboratory to the clinic.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Pardeshi, A. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Bienta. Shake-Flask Solubility Assay. Available from: [Link]
-
PCBIS. Thermodynamic solubility. Available from: [Link]
-
ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]
-
Popova, O. et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Available from: [Link]
-
Al-Gohary, O. M. N., & Al-Kassas, R. S. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available from: [Link]
-
LoBrutto, R., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Available from: [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH Official web site : ICH [ich.org]
In silico prediction of 2-amino-N,2-diphenylacetamide hydrochloride bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 2-amino-N,2-diphenylacetamide Hydrochloride Bioactivity
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological activities for the novel compound 2-amino-N,2-diphenylacetamide hydrochloride (CAS: 95493-20-2).[1] In the landscape of modern drug discovery, computational methods are indispensable for rapidly assessing the therapeutic potential and safety profile of new chemical entities, thereby reducing costs and accelerating the development pipeline. This document details a multi-faceted computational workflow, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods with confidence and precision. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for novel small molecules.
Introduction: The Rationale for In Silico Investigation
The compound 2-amino-N,2-diphenylacetamide hydrochloride belongs to the phenylacetamide class of molecules. Analogs and derivatives of this core structure have demonstrated a wide range of biological activities. For instance, certain 2-amino-N-phenylacetamide derivatives have been identified as potent inhibitors of Slack potassium channels, suggesting potential applications in treating neurological disorders like epilepsy.[2] Other related phenylacetamide structures have shown promise as anti-renal fibrosis agents and even anticoagulants.[3][4] Given this precedent, 2-amino-N,2-diphenylacetamide hydrochloride stands as a compelling candidate for thorough bioactivity screening.
In silico (computer-based) prediction offers a powerful, resource-efficient preliminary step to traditional high-throughput screening.[5] By simulating molecular interactions and predicting physicochemical properties, we can generate robust hypotheses about the compound's mechanism of action, potential therapeutic targets, and drug-likeness before committing to expensive and time-consuming wet-lab experiments. This guide outlines an integrated workflow to build a comprehensive computational profile of the target molecule.
Compound Profile: 2-amino-N,2-diphenylacetamide Hydrochloride
A foundational step in any in silico analysis is to characterize the molecule of interest. This information is critical for calculating descriptors and ensuring the correct representation of the molecule in various software platforms.
| Property | Value | Source |
| CAS Number | 95493-20-2 | BLD Pharm[1] |
| Molecular Formula | C₁₄H₁₅ClN₂O | BLD Pharm[1] |
| Molecular Weight | 262.73 g/mol | BLD Pharm[1] |
| SMILES | O=C(NC1=CC=CC=C1)C(N)C2=CC=CC=C2.[H]Cl | BLD Pharm[1] |
| Structure | (See Figure 1) |
Figure 1. 2D Structure of 2-amino-N,2-diphenylacetamide.
The Integrated In Silico Workflow
A robust computational assessment relies on the convergence of evidence from multiple predictive methods. Each method offers a unique perspective on the molecule's potential bioactivity. The workflow presented here is designed to be iterative and self-validating, where insights from one stage inform the next.
Caption: High-level overview of the integrated in silico workflow.
Methodology 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[6] This technique is fundamental for understanding potential mechanisms of action at an atomic level.[7]
Causality: The core principle is that a ligand's biological effect is triggered by its binding to a specific macromolecular target. By simulating this "handshake," we can prioritize compounds that are most likely to bind effectively. A lower, more negative binding energy generally indicates a stronger, more stable interaction.
Detailed Protocol: Target-Based Docking
This protocol uses a hypothetical scenario where literature analysis suggests our compound might target a specific protein, for example, a voltage-gated sodium channel, a known target for some antiepileptic drugs.
-
Protein Preparation:
-
Action: Obtain the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).
-
Rationale: An accurate, high-resolution protein structure is the cornerstone of a reliable docking simulation.
-
Steps:
-
Download the PDB file (e.g., 6LU7).[6]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[6][8]
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.
-
Save the cleaned protein structure in a docking-compatible format, such as .pdbqt for AutoDock Vina.
-
-
-
Ligand Preparation:
-
Action: Convert the 2D structure of 2-amino-N,2-diphenylacetamide into a 3D, energy-minimized conformation.
-
Rationale: The ligand is not static; it exists in a range of conformations. We must use a low-energy, stable 3D structure to represent its most probable state in the binding pocket.
-
Steps:
-
Draw the molecule in a chemical sketcher or obtain its SMILES string.
-
Use a tool like Open Babel to convert the 2D representation to 3D.
-
Perform energy minimization using a force field (e.g., MMFF94) to find a stable conformation.
-
Define the rotatable bonds and save the ligand in .pdbqt format.
-
-
-
Docking Simulation:
-
Action: Define the search space on the protein (the "grid box") and run the docking algorithm.
-
Rationale: The algorithm needs to know where to search for potential binding sites. A well-defined grid box, typically centered on the known active site, focuses the computational effort and yields more relevant results.
-
Steps:
-
Identify the coordinates of the active site. This can be based on the location of a co-crystallized ligand or from published literature.
-
Set the grid box dimensions in the docking software (e.g., AutoDock Tools) to encompass the entire active site with a small buffer.[6]
-
Launch the docking simulation using a program like AutoDock Vina. The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box.[7]
-
-
-
Analysis of Results:
-
Action: Analyze the output, which includes binding energies and the coordinates for the top-ranked poses.
-
Rationale: The primary output is a ranked list of binding poses. The top poses represent the most probable binding modes. Analysis should focus not just on the score but also on the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
-
Visualization: Load the protein-ligand complex into a visualizer. Inspect the top poses to confirm that the interactions are chemically sensible (e.g., hydrogen bond donors are interacting with acceptors).
-
Data Presentation: Sample Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| 1 | -8.5 | TYR-45, PHE-210, SER-122 | Hydrogen Bond, π-π Stacking |
| 2 | -8.2 | PHE-210, LEU-150, SER-122 | Hydrophobic, Hydrogen Bond |
| 3 | -7.9 | TYR-45, VAL-148, GLU-98 | van der Waals, π-Cation |
Methodology 2: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity.[9]
Causality: The QSAR hypothesis states that the variation in the biological activity of a series of compounds is dependent on the variation in their molecular properties (descriptors). By building a mathematical model of this relationship, we can predict the activity of new, untested compounds like our molecule of interest.
Sources
- 1. 95493-20-2|2-Amino-N,2-diphenylacetamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. neovarsity.org [neovarsity.org]
A Technical Guide to the Synthesis and Characterization of Novel Diphenylacetamide Derivatives
Abstract
The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, antimicrobial, and analgesic properties.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and rigorous characterization of novel diphenylacetamide derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical analytical techniques required to ensure structural integrity and purity.
Introduction: The Significance of the Diphenylacetamide Core
Amide bond formation is one of the most crucial reactions in organic and medicinal chemistry.[3] The diphenylacetamide moiety, characterized by a central acetamide group flanked by two phenyl rings, offers a unique combination of steric bulk and lipophilicity, which can be fine-tuned to optimize pharmacological activity. Derivatives of this core structure have been investigated for a multitude of therapeutic applications. Notably, they have shown significant potential as anticonvulsants, analgesics by targeting cyclooxygenase (COX) enzymes, and as antimicrobial agents.[1][4][5][6][7][8] The versatility of this scaffold lies in the accessible modification of the amine component, allowing for the generation of large libraries of novel compounds for screening and lead optimization.[9]
Synthetic Strategy and Retrosynthetic Analysis
The most direct and common approach to synthesizing N-substituted diphenylacetamide derivatives is through the formation of an amide bond between a diphenylacetic acid precursor and a desired primary or secondary amine.
Retrosynthetic Analysis: The logical disconnection of the target molecule is at the amide C-N bond. This reveals two key starting materials: diphenylacetic acid (or its activated form) and a corresponding amine. This straightforward approach allows for a modular synthesis where a variety of amines can be coupled with the common diphenylacetyl core to generate a diverse library of derivatives.
Caption: Retrosynthetic analysis of N-aryl diphenylacetamide derivatives.
There are two primary pathways for the forward synthesis:
-
Acyl Chloride Method: Diphenylacetic acid is first converted to the more reactive diphenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the chosen amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Direct Coupling Method: Diphenylacetic acid is coupled directly with the amine using a peptide coupling reagent.[10] Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[11] Other modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective, especially for challenging or sterically hindered substrates.[3][12][13]
Core Synthesis Protocol: Acyl Chloride Method
This section details a robust, two-step protocol for synthesizing a novel diphenylacetamide derivative, exemplified by the reaction of diphenylacetic acid with a generic aniline.
Step 1: Synthesis of Diphenylacetyl Chloride
Causality: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. The highly electrophilic carbonyl carbon of the acyl chloride is much more susceptible to nucleophilic attack by the amine in the subsequent step compared to the parent carboxylic acid. Thionyl chloride is an excellent choice as the byproducts of the reaction (SO₂ and HCl) are gaseous and easily removed, simplifying purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Role | Safety |
|---|---|---|---|
| Diphenylacetic Acid | 212.24 | Starting Material | Irritant |
| Thionyl Chloride (SOCl₂) | 118.97 | Chlorinating Agent | Corrosive, Lachrymator |
| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent | Volatile, Irritant |
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.
-
To the flask, add diphenylacetic acid (1.0 eq).
-
Add anhydrous dichloromethane (approx. 5-10 mL per gram of acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature via a dropping funnel. Caution: The reaction is exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours.
-
Monitor the reaction by observing the dissolution of the solid diphenylacetic acid and the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude diphenylacetyl chloride (a yellow-orange oil or low-melting solid) is typically used in the next step without further purification.
Step 2: Amide Bond Formation
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl of the in-situ generated diphenylacetyl chloride. A tertiary amine base like triethylamine (TEA) or DIPEA is added to neutralize the HCl formed during the reaction, preventing the protonation of the reactant amine, which would render it non-nucleophilic.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Role | Safety |
|---|---|---|---|
| Diphenylacetyl Chloride | 230.69 | Electrophile | Corrosive, Moisture-Sensitive |
| Substituted Aniline | Variable | Nucleophile | Varies; often toxic/irritant |
| Triethylamine (TEA) | 101.19 | Non-nucleophilic Base | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent | Volatile, Irritant |
Procedure:
-
In a separate oven-dried, three-neck flask under an inert atmosphere, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the amine solution to 0°C using an ice bath. This helps to control the exothermic reaction and minimize side product formation.
-
Dissolve the crude diphenylacetyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the diphenylacetyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product should have an Rf value between that of the starting aniline and the non-polar baseline. The disappearance of the starting amine is a key indicator of reaction completion.
-
Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the triethylammonium salt. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure diphenylacetamide derivative.
Comprehensive Characterization of Novel Derivatives
Unambiguous characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of protons.
-
Characteristic Signals: Expect a sharp singlet for the methine proton (CHPh₂) around δ 5.0-5.5 ppm. Aromatic protons will appear in the δ 7.0-7.5 ppm region. The N-H proton of secondary amides will appear as a broad singlet, typically downfield (δ 7.5-9.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies all unique carbon atoms in the molecule.
-
Characteristic Signals: The amide carbonyl (C=O) carbon is a key diagnostic peak, appearing around δ 170-175 ppm. The methine carbon (CHPh₂) is typically found around δ 55-60 ppm.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present.
-
Characteristic Signals: A strong, sharp absorption band for the amide carbonyl (C=O) stretch will be prominent at ~1650-1680 cm⁻¹. For secondary amides, a sharp N-H stretch will be visible around 3300 cm⁻¹.
-
Physicochemical Analysis
-
Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique provides definitive proof of structure and stereochemistry.[14]
Table of Expected Analytical Data for a Hypothetical Derivative (N-(4-methoxyphenyl)-2,2-diphenylacetamide):
| Analysis | Expected Result | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.8 (br s, 1H), 7.2-7.4 (m, 12H), 6.8 (d, 2H), 5.1 (s, 1H), 3.8 (s, 3H) | Confirms N-H, aromatic, methine, and methoxy protons. |
| ¹³C NMR | δ 171.5, 156.0, 140.1, 131.2, 129.0, 128.8, 127.5, 122.0, 114.2, 57.5, 55.5 | Confirms carbonyl, aromatic, methine, and methoxy carbons. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1510 (Aromatic C=C) | Confirms key functional groups (amide, aromatic ring). |
| HRMS (ESI) | m/z calculated for C₂₁H₁₉NO₂ [M+H]⁺: 318.1494; Found: 318.1492 | Confirms elemental composition and molecular weight. |
Structure-Activity Relationships (SAR)
The biological activity of diphenylacetamide derivatives can be significantly modulated by altering the substituents on the N-aryl ring and the diphenyl moiety. Understanding these relationships is key to designing more potent and selective compounds.[9]
Caption: Key sites for modification on the diphenylacetamide scaffold.
-
N-Aryl Ring (B): This is the most common site for modification. Introducing electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can dramatically alter electronic properties, influencing target binding and metabolic stability.[15] For instance, in some anticonvulsant series, the presence of a fluorine atom or a trifluoromethyl group was found to be essential for activity.[15]
-
Diphenyl Rings (A): While less commonly modified, substitution on these rings can impact the overall lipophilicity and conformation of the molecule, which can affect cell permeability and off-target effects.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for the synthesis and characterization of novel diphenylacetamide derivatives. The synthetic protocols are modular and reliable, providing a solid foundation for generating compound libraries. The comprehensive characterization workflow ensures the scientific integrity of the synthesized molecules.
The diphenylacetamide scaffold remains a highly promising starting point for the development of new therapeutic agents.[9] Future research should focus on exploring diverse and novel amine building blocks, conducting systematic SAR studies to build predictive models, and performing in-depth pharmacological evaluations to elucidate the mechanisms of action of the most potent derivatives.
References
-
Jonsson, D. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Alam, M. et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Ancient Science of Life. Available at: [Link]
-
Alam, M. et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. Available at: [Link]
-
Kotha, S. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PLoS One. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Diphenylacetamide. PubChem Compound Database. Available at: [Link]
-
Li, Y. et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]
-
Khan, A. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]
-
Alam, M. et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. Available at: [Link]
-
Sharma, P. et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling). organic-chemistry.org. Available at: [Link]
-
Słoczyńska, K. et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. Available at: [Link]
-
Sharma, P. et al. (2012). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. Available at: [Link]
-
Ghorbani-Choghamarani, A. et al. (2018). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. Applied Organometallic Chemistry. Available at: [Link]
-
S. K, S. et al. (2016). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research. Available at: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]
-
Słoczyńska, K. et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]
-
Pelletier, G. et al. (2014). Diphenylsilane as a coupling reagent for amide bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zagaja, M. et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. Available at: [Link]
-
Chiacchio, M. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
-
Cvijetić, I. et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. CONTEMPORARY MATERIALS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 2-amino-N,2-diphenylacetamide Scaffold: A Technical Guide for Drug Discovery
Abstract
The 2-amino-N,2-diphenylacetamide core represents a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework for the development of novel therapeutic agents. Its inherent structural features, including a chiral center, multiple points for diversification, and the ability to engage in various intermolecular interactions, make it an attractive starting point for library synthesis and lead optimization. This technical guide provides an in-depth exploration of the 2-amino-N,2-diphenylacetamide hydrochloride scaffold, from its chemical rationale and synthesis to its potential applications in targeting a range of biological systems. We will delve into detailed experimental protocols, structure-activity relationship (SAR) insights, and the strategic considerations for leveraging this scaffold in modern drug discovery programs.
Introduction: The Rationale for the 2-amino-N,2-diphenylacetamide Scaffold
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The selection of a core scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a discovery campaign. The 2-amino-N,2-diphenylacetamide scaffold is noteworthy for several key reasons:
-
Structural Complexity and Rigidity: The presence of a stereocenter at the α-carbon and two phenyl rings imparts a defined conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Multiple Vectors for Diversification: The scaffold possesses at least three primary points for chemical modification: the primary amine, the amide nitrogen, and the phenyl rings. This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Proven Pharmacological Relevance: The broader class of phenylacetamide and diphenylacetamide derivatives has demonstrated a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticoagulant effects.[1][2][3] This historical success provides a strong rationale for exploring new chemical space around this core. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been investigated as potential analgesic agents targeting cyclooxygenase (COX) enzymes.[1]
-
Hydrogen Bonding Capabilities: The primary amine and the amide moiety are excellent hydrogen bond donors and acceptors, respectively. These groups can form crucial interactions with amino acid residues in protein binding pockets, contributing to target engagement.
This guide will provide researchers with the foundational knowledge and practical methodologies to effectively utilize the 2-amino-N,2-diphenylacetamide hydrochloride scaffold in their drug discovery endeavors.
Synthesis and Chemical Space Expansion
The synthesis of a diverse library of analogues is fundamental to any scaffold-based drug discovery project. The 2-amino-N,2-diphenylacetamide core can be constructed and elaborated through several synthetic strategies.
Proposed Retrosynthetic Analysis and Forward Synthesis
Caption: Proposed Ugi-4CR Synthetic Strategy.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a plausible, multi-step synthesis based on the Ugi reaction, followed by deprotection and salt formation.
Step 1: Ugi Four-Component Reaction
-
Rationale: This one-pot reaction efficiently assembles the core α-acylamino amide structure from readily available starting materials. The choice of a protected amino acid (e.g., Boc-glycine) as the acid component is crucial to allow for selective deprotection later.
-
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in methanol (0.5 M), add aniline (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add Boc-glycine (1.0 eq) and phenyl isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate, tert-butyl (2-oxo-1,2-diphenyl-2-(phenylamino)ethyl)carbamate.
-
Step 2: Amine Deprotection and Hydrochloride Salt Formation
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed with strong acid. Using hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt, which often improves the crystallinity and aqueous solubility of the compound.
-
Procedure:
-
Dissolve the purified Ugi product (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
The hydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like hexanes.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-N,2-diphenylacetamide hydrochloride.
-
Characterization
A thorough characterization of the final compound and key intermediates is essential to confirm its identity and purity.
| Technique | Expected Observations for 2-amino-N,2-diphenylacetamide hydrochloride |
| ¹H NMR | Signals corresponding to aromatic protons on the three phenyl rings. A characteristic singlet for the α-proton. Broad signals for the amine and amide protons, which may exchange with D₂O. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon, and the aromatic carbons. |
| Mass Spec (HRMS) | Accurate mass measurement of the molecular ion [M+H]⁺ corresponding to the free base (C₂₀H₁₈N₂O). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. |
Biological Evaluation and Screening Strategies
Given the diverse activities of related acetamide structures, compounds derived from the 2-amino-N,2-diphenylacetamide scaffold should be evaluated across a panel of relevant biological assays.
Potential Therapeutic Areas and Targets
Based on existing literature, this scaffold holds promise in several areas:
-
Central Nervous System (CNS) Disorders: Phenylacetamide derivatives have shown potential as anticonvulsants and antidepressants.[3][5] The α-aminoamide scaffold is also a known pharmacophore for sodium ion channel blockers, which have analgesic effects in neuropathic pain.[5]
-
Analgesia and Inflammation: As seen with related compounds, inhibition of COX enzymes is a possible mechanism of action for analgesic and anti-inflammatory effects.[1]
-
Sigma-1 Receptor Modulation: Many small molecules with a nitrogen atom and aromatic rings exhibit affinity for the sigma-1 receptor, an intracellular chaperone protein implicated in various neurological disorders.[6]
Caption: Potential Bio-Assay Cascade for the Scaffold.
Key Experimental Protocols
Protocol 3.2.1: Anticonvulsant Activity Screening
-
Rationale: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are primary screening models used to identify compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.[7][8]
-
Methodology (MES Test):
-
Use male Swiss albino mice (18-22 g).
-
Administer test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin) should be included.
-
After a set pre-treatment time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via ear-clip electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension reflex.
-
The absence of this reflex is considered a positive indication of protection.[7] Calculate the ED₅₀ (median effective dose) for active compounds.
-
Protocol 3.2.2: Analgesic Activity Screening (Hot Plate Test)
-
Rationale: The hot plate test is a classic model for assessing centrally mediated analgesia. The latency of the animal's response to a thermal stimulus is measured.[9]
-
Methodology:
-
Use mice or rats as the animal model.
-
Administer the test compound, vehicle, and a positive control (e.g., morphine) to different groups of animals.
-
At specific time points post-administration (e.g., 30, 60, 90 minutes), place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]
-
Record the time until the animal exhibits nociceptive behavior, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
-
A significant increase in reaction latency compared to the vehicle group indicates analgesic activity.
-
Protocol 3.2.3: Sigma-1 Receptor Binding Assay
-
Rationale: This in vitro assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.[10]
-
Methodology:
-
Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) or from cells overexpressing the receptor.
-
Incubate the membrane preparation with a fixed concentration of a selective sigma-1 radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.[10][11]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic exploration of the chemical space around the 2-amino-N,2-diphenylacetamide scaffold is crucial for identifying analogues with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Modification Point | Rationale and Potential Impact | Example Modifications |
| Primary Amine (R¹) | Modulates basicity, hydrogen bonding, and can be used to introduce larger groups to probe specific pockets in the target protein. | Alkylation (methyl, ethyl), Acylation, Reductive amination to introduce substituted benzyl groups. |
| Amide Nitrogen (R²) | The N-phenyl group can be modified to explore hydrophobic interactions and alter the overall topology of the molecule. | Substitution on the phenyl ring (e.g., chloro, fluoro, methoxy) at ortho, meta, or para positions. Replacement of the phenyl ring with other aryl or heteroaryl systems. |
| α-Phenyl Group (R³) | Substitution on this ring can influence π-π stacking interactions and modulate electronic properties. | Introduction of electron-donating or electron-withdrawing groups. |
| α-Carbon Stereochemistry | Enantiomers often exhibit different pharmacological activities and metabolic profiles. | Synthesis and separation of individual enantiomers for differential biological evaluation. |
SAR studies on related phenylacetamide series have shown that substitutions on the aromatic rings can significantly impact affinity and selectivity for targets like the sigma receptors.[12] For example, halogen substitutions can influence binding affinity, with the position of the substituent (ortho, meta, or para) often playing a critical role.[12]
Conclusion and Future Directions
The 2-amino-N,2-diphenylacetamide hydrochloride scaffold presents a compelling and underexplored foundation for the design of novel drug candidates. Its synthetic tractability, coupled with the proven biological relevance of the broader diphenylacetamide class, provides a strong impetus for its inclusion in discovery programs. The proposed synthetic strategies and biological evaluation cascades outlined in this guide offer a clear path for researchers to begin exploring the potential of this scaffold.
Future efforts should focus on the execution of the proposed syntheses to generate a diverse library of analogues. High-throughput screening of these compounds against a panel of CNS and inflammatory targets will be critical in identifying initial hits. Subsequent lead optimization, guided by systematic SAR studies and computational modeling, will be essential to develop potent, selective, and drug-like candidates for further preclinical development.
References
-
Al-Ostoot, F.H., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
- This cit
-
Zhong, B., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. Molecules. [Link]
- This cit
- This cit
-
Schmidt, H.R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology. [Link]
- This cit
-
Shukla, A., et al. (2020). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Mach, R.H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]
- This cit
- This cit
- This cit
- This cit
-
Pinter, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]
-
Ghodke, M., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie. [Link]
-
Zhang, H., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]
- This cit
- This cit
- This cit
-
Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology. [Link]
- This cit
- This cit
-
Poklis, J.L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
- This cit
- This cit
- This cit
- This cit
-
Iustin, C., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]
Sources
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Exploratory Screening of Substituted Diphenylacetamide Compounds
Introduction: The Diphenylacetamide Scaffold - A Privileged Core in Modern Drug Discovery
The diphenylacetamide moiety represents a classic example of a "privileged structure" in medicinal chemistry—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Derivatives of this versatile scaffold have demonstrated a remarkable breadth of biological activities, including analgesic, anticonvulsant, antimicrobial, and antiviral effects.[1][2] This inherent promiscuity makes the diphenylacetamide core a fertile ground for the discovery of novel therapeutic agents. However, navigating this vast chemical space to identify compounds with desirable potency, selectivity, and safety profiles requires a systematic and logically structured screening approach.
This guide provides a comprehensive, multi-tiered strategy for the exploratory screening of novel substituted diphenylacetamide compound libraries. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring that each stage of the process is self-validating and builds logically upon the last. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework to efficiently identify and prioritize promising lead candidates from a sea of synthetic analogs, transforming chemical novelty into therapeutic potential.
Chapter 1: Compound Library Generation and Quality Control
The Rationale: Diversity as the Engine of Discovery
The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. A well-designed library of substituted diphenylacetamide analogs should systematically probe the effects of various steric, electronic, and lipophilic properties on biological activity. This allows for the eventual development of meaningful Structure-Activity Relationships (SAR).
The most common and robust method for synthesizing diphenylacetamide derivatives involves a two-step process: the initial chloroacetylation of diphenylamine, followed by the substitution of the chlorine with a diverse range of primary or secondary amines.[1][3] This modular approach is highly amenable to parallel synthesis, enabling the rapid generation of a large library of compounds. Before any biological screening, it is imperative to confirm the identity, purity, and structural integrity of each compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. This foundational step prevents the costly pursuit of artifacts and ensures the reliability of all subsequent data.
Experimental Workflow: Synthesis and Purification
Caption: Generalized workflow for synthesis and quality control of a diphenylacetamide library.
Protocol 1: General Synthesis of 2-Substituted-Amino-N,N-diphenylacetamides
This protocol is a generalized procedure based on established methods.[2][3]
Part A: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate 4)
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetyl chloride (0.04 M) to the solution.
-
Reflux the reaction mixture for approximately 4 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.
Part B: Synthesis of Final Compounds (5a-m)
-
In a suitable solvent such as acetone or methanol, dissolve 2-chloro-N,N-diphenylacetamide (1 equivalent).
-
Add the desired substituted amine (1.1 equivalents) and a base such as triethylamine or potassium carbonate (1.5 equivalents).
-
Stir or reflux the mixture for 4-24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via recrystallization or column chromatography to obtain the final substituted diphenylacetamide derivative.
Chapter 2: Tier 1 Screening - Foundational Cytotoxicity Profiling
The Rationale: Establishing a Therapeutic Index
The principle of "fail early, fail cheap" is a cornerstone of efficient drug discovery.[4] Before investing resources in complex and target-specific assays, it is crucial to perform a general cytotoxicity screen. This initial step serves two primary purposes:
-
Elimination of Pan-Assay Interference Compounds (PAINS) and Non-specific Toxins: It quickly flags compounds that kill cells through non-specific mechanisms, which are generally poor drug candidates.
-
Defining a Therapeutic Window: It determines the concentration range at which the compounds are non-toxic. This information is critical for designing subsequent assays, ensuring that observed effects in target-based or phenotypic screens are not simply artifacts of cell death.[5]
High-throughput cytotoxicity assays are convenient, cost-effective, and predictive tools for this purpose.[4] A variety of methods exist, including those that measure metabolic activity (e.g., Resazurin or MTT reduction) or cell membrane integrity (e.g., LDH release). ATP-based luminescent assays, such as CellTiter-Glo®, are highly sensitive and measure cellular ATP as a direct indicator of metabolically active, viable cells.[6]
Workflow: High-Throughput Cytotoxicity Screening
Caption: A typical workflow for assessing compound cytotoxicity in a high-throughput format.
Protocol 2: High-Throughput Cytotoxicity Screening with an ATP-Based Assay
This protocol is adapted for high-throughput screening and is based on commercially available kits like CellTiter-Glo®.[6]
-
Cell Plating: Using a multichannel pipette or automated liquid handler, seed a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa) into clear-bottom, white-walled 384-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a dilution series for each diphenylacetamide compound in an appropriate solvent (e.g., DMSO). A common concentration range for initial screening is from 100 µM down to 10 nM.
-
Cell Treatment: Add the compound dilutions to the cell plates. Include vehicle-only (e.g., 0.1% DMSO) controls for 100% viability and a potent toxin (e.g., Staurosporine) for 0% viability.
-
Incubation: Return the plates to the incubator for a period of 48 to 72 hours.
-
Assay Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Signal Generation: Add the ATP-based luminescent assay reagent to each well according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Signal Reading: After a brief incubation to stabilize the signal (approx. 10 minutes), measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (100%) and toxin (0%) controls. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Data Presentation: Cytotoxicity Profile
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) |
| DPA-001 | 4-Chloro-phenyl | HEK293 | 25.4 |
| DPA-002 | 3-Methoxy-phenyl | HEK293 | > 100 |
| DPA-003 | 2-Methyl-benzyl | HEK293 | 8.7 |
| ... | ... | ... | ... |
Chapter 3: Tier 2 Screening - Unveiling Biological Activity
With a defined cytotoxicity profile for the library, the next tier aims to identify compounds that exhibit specific biological activity at non-toxic concentrations. A powerful strategy is to pursue a dual approach: a target-based screen informed by existing knowledge of the scaffold, and a phenotypic screen to uncover novel or unexpected activities.
Section 3.1: Target-Based Screening via Receptor Binding
The Rationale: Interrogating Known Targets
The diphenylacetamide scaffold is known to interact with various biological targets, including cyclooxygenase (COX) enzymes and CNS receptors.[1][7] A target-based approach leverages this knowledge to screen for direct molecular interactions. Radioligand receptor binding assays are a robust and sensitive method to quantify the affinity of a compound for a specific receptor.[8] These assays are foundational in drug discovery, providing a direct measure of the ligand-receptor interaction, free from the complexities of downstream cellular signaling.[8][9]
The principle of a competitive binding assay is straightforward: the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, which can then be used to calculate the binding affinity constant (Ki).
Principle of Competitive Radioligand Binding Assay
Caption: A diagram illustrating the competitive displacement of a radioligand by a test compound.
Protocol 3: Competitive Radioligand Binding Assay for a Model G-Protein Coupled Receptor (GPCR)
This protocol describes a general filtration-based assay format.[10]
-
Receptor Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing the human Adrenergic α2B receptor).[11]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound (diphenylacetamide derivative) at various concentrations.
-
Radioligand (e.g., [³H]-dopamine) at a concentration near its Kd value.
-
Receptor-containing membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the test compound concentration. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Receptor Binding Affinity
| Compound ID | Target Receptor | Ki (nM) |
| DPA-001 | Adrenergic α2B | 150 |
| DPA-002 | Adrenergic α2B | >10,000 |
| DPA-004 | Adrenergic α2B | 45 |
| ... | ... | ... |
Section 3.2: Phenotypic Screening for Novel Activities
The Rationale: Discovering the Unexpected
While target-based screening is efficient for known mechanisms, phenotypic screening embraces a "black-box" approach. It assesses the effect of a compound on the overall phenotype of a cell or organism without a preconceived bias about the molecular target.[12][13] This strategy is particularly powerful for discovering first-in-class drugs or novel activities for an existing scaffold. Given that many diphenylamine derivatives have reported antimicrobial activity, a screen for antibacterial efficacy is a logical phenotypic starting point.[3][14][15]
Protocol 4: High-Throughput Antimicrobial Susceptibility Testing
This protocol is based on the broth microdilution method.
-
Bacterial Strains: Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Preparation: Grow bacterial cultures overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determining MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density (OD₆₀₀) with a plate reader.
Chapter 4: Tier 3 Screening - From Binding to Biological Function
The Rationale: Confirming the Mechanism of Action
Identifying a compound that binds to a target is a critical step, but it is not sufficient to define it as a potential drug. The crucial next step is to determine the functional consequence of that binding.[16][17] A compound might bind to a receptor but have no effect (a neutral antagonist), activate it (an agonist), or block its activation by the endogenous ligand (an antagonist). Functional assays are designed to measure the biological response triggered by the drug-target interaction and are essential for confirming a compound's mechanism of action (MoA).[18]
For a GPCR target, a common functional readout is the measurement of second messengers, such as cyclic AMP (cAMP).[11] For example, if a compound binds to a Gαi-coupled receptor, it is expected to inhibit the production of cAMP.
Signaling Pathway: Gαi-Coupled GPCR Inhibition of cAMP Production
Caption: Simplified pathway showing how a Gαi-coupled receptor antagonist prevents the inhibition of cAMP production.
Protocol 5: Cell-Based cAMP Functional Assay
This protocol uses a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen® technology.[11]
-
Cell Culture: Use a cell line stably expressing the target Gαi-coupled receptor. Plate the cells in a 384-well assay plate and incubate overnight.
-
Compound Addition: Treat the cells with various concentrations of the diphenylacetamide "hit" compounds identified from the binding assay.
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., UK-14304 for the α2A adrenergic receptor) at a concentration that gives a sub-maximal response (EC₈₀). This stimulates the Gαi pathway, leading to a decrease in intracellular cAMP. An effective antagonist will block this effect, restoring cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's kit instructions (e.g., PerkinElmer's LANCE® Ultra cAMP kit). This typically involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.
-
Signal Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The fluorescence signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log of the antagonist concentration to generate a dose-response curve and calculate the IC₅₀, which represents the concentration of the antagonist required to reverse 50% of the agonist's effect.
Data Presentation: Functional Activity Profile
| Compound ID | Binding Ki (nM) | Functional IC₅₀ (nM) | Activity Class |
| DPA-004 | 45 | 120 | Antagonist |
| DPA-015 | 80 | >10,000 | Binder (Non-functional) |
| ... | ... | ... | ... |
Chapter 5: Data Integration and Hit Prioritization
The Rationale: A Holistic View for Decision-Making
The final and most critical phase of an exploratory screening campaign is the synthesis of all collected data to make informed decisions. A compound is not prioritized based on a single data point but on its overall profile. This involves integrating cytotoxicity, binding affinity, and functional potency data to identify true "hits" worthy of further investigation.
A desirable hit compound should exhibit:
-
Potency: High affinity in the binding assay and low IC₅₀/EC₅₀ in the functional assay.
-
Selectivity: Where data is available, higher affinity for the target of interest compared to other receptors.
-
Favorable Therapeutic Window: A significant separation between its functional potency and its cytotoxic concentration (e.g., a cytotoxicity IC₅₀ that is at least 100-fold higher than its functional IC₅₀).
This integrated data set also provides the first glimpse into the Structure-Activity Relationship (SAR) of the compound series, guiding the next phase of medicinal chemistry: lead optimization.[19]
Decision Tree for Hit Prioritization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. precisionantibody.com [precisionantibody.com]
- 18. Functional Assay Development Roadmap: Strategic Planning for Success | KCAS Bio [kcasbio.com]
- 19. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Preliminary Biological Evaluation of 2-amino-N,2-diphenylacetamide hydrochloride: From In Vitro Screening to Preclinical Insights
This technical guide provides a comprehensive framework for the initial biological assessment of the novel chemical entity, 2-amino-N,2-diphenylacetamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic, multi-tiered approach to elucidate the compound's potential therapeutic value, with a focus on its putative neurological and anticonvulsant activities. By integrating in vitro, in vivo, and early safety profiling, this guide emphasizes a logical progression of experiments, ensuring scientific rigor and the generation of a robust preliminary data package.
Introduction: Rationale and Strategic Overview
The structural features of 2-amino-N,2-diphenylacetamide hydrochloride, including the diphenylacetamide core, suggest a potential for interaction with biological systems, particularly within the central nervous system. The preliminary evaluation of any new chemical entity (NCE) is a critical phase in the drug discovery pipeline.[1][2] It aims to identify and characterize pharmacological activity, assess initial safety, and determine the compound's pharmacokinetic and pharmacodynamic profiles to justify further development.[3] This guide proposes a structured evaluation pathway, commencing with high-throughput in vitro assays to establish a foundational understanding of the compound's biological activity, followed by more complex in vivo models to assess efficacy and tolerability in a physiological context.
The proposed evaluation is structured into three main pillars:
-
Primary Pharmacodynamic Screening: Focused on identifying and characterizing the primary biological activity, with an emphasis on potential anticonvulsant effects.
-
Early Safety and Toxicological Profiling: Essential for identifying potential liabilities early in the development process to mitigate late-stage failures.[4]
-
Preliminary ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties to understand the compound's pharmacokinetic behavior.[5][6][7]
This strategic approach is designed to be resource-efficient, providing critical go/no-go decision points throughout the evaluation process.[8]
Part 1: Primary Pharmacodynamic Evaluation - Unveiling the Biological Activity
The initial phase of the evaluation focuses on identifying the primary biological effects of 2-amino-N,2-diphenylacetamide hydrochloride. Given the structural similarities to other compounds with neurological activity, the primary screening will focus on anticonvulsant properties.
In Vitro Screening: Target Identification and Mechanistic Insights
High-throughput in vitro assays are the first step to understanding the compound's mechanism of action at a cellular and molecular level.
1. Ion Channel Profiling:
Many anticonvulsant drugs exert their effects by modulating ion channels. Therefore, a broad ion channel screen is recommended.
-
Key Targets:
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Lines: Utilize recombinant cell lines stably expressing the human ion channel targets of interest.
-
Compound Preparation: Prepare a stock solution of 2-amino-N,2-diphenylacetamide hydrochloride in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Execution: Use an automated patch-clamp system to measure ion channel currents in the presence and absence of the test compound.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each target.
Causality Behind Experimental Choice: Automated patch clamp provides a high-throughput method to assess the direct interaction of the compound with a wide array of ion channels, offering initial insights into its potential mechanism of action.
2. Neuroprotection Assays:
Seizures can lead to neuronal damage through excitotoxicity and oxidative stress.[11] Assessing the neuroprotective potential of the compound is a valuable secondary endpoint.
Experimental Protocol: In Vitro Excitotoxicity Model
-
Cell Culture: Use primary cortical or hippocampal neuron cultures.
-
Induction of Excitotoxicity: Expose the neuronal cultures to a high concentration of glutamate or NMDA.
-
Treatment: Co-administer 2-amino-N,2-diphenylacetamide hydrochloride at various concentrations.
-
Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound.
Trustworthiness of the Protocol: This assay provides a direct measure of the compound's ability to protect neurons from a clinically relevant form of cell death, validating a potentially beneficial therapeutic property.
In Vivo Screening: Efficacy in Seizure Models
Positive in vitro results should be followed by in vivo studies to confirm anticonvulsant activity in established animal models of epilepsy.[12][13][14]
1. Maximal Electroshock Seizure (MES) Test:
This model is used to identify compounds effective against generalized tonic-clonic seizures.[15][16]
Experimental Protocol: MES Test in Rodents
-
Animals: Use adult male mice or rats.
-
Compound Administration: Administer 2-amino-N,2-diphenylacetamide hydrochloride intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control (e.g., phenytoin) group should be included.
-
Induction of Seizures: At the time of predicted peak effect, deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the hind limb tonic extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) for protection against the tonic extension.
2. Pentylenetetrazole (PTZ)-Induced Seizure Test:
This model is used to identify compounds effective against myoclonic and absence seizures.[15][16][17]
Experimental Protocol: Subcutaneous PTZ (scPTZ) Test
-
Animals: Use adult male mice or rats.
-
Compound Administration: Administer the test compound as described in the MES test.
-
Induction of Seizures: Administer a convulsive dose of PTZ subcutaneously.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).
-
Data Analysis: Determine the ED50 for protection against generalized clonic seizures.
Causality Behind Experimental Choice: The MES and PTZ models are complementary and represent the two most widely used and well-characterized primary screening tests for anticonvulsant drugs.[15] They provide a broad initial assessment of the compound's potential clinical utility.
Visualization of the Pharmacodynamic Evaluation Workflow
Caption: Workflow for Primary Pharmacodynamic Evaluation.
Part 2: Early Safety and Toxicological Profiling
Early assessment of potential toxicity is crucial to avoid costly late-stage failures.[4][18][19] These studies should be conducted in parallel with the efficacy studies.
1. In Vitro Cytotoxicity:
A fundamental screen to determine the compound's general toxicity to cells.
Experimental Protocol: Cell Viability Assay
-
Cell Lines: Use a panel of cell lines, including a hepatic cell line (e.g., HepG2) and a neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT or similar assay.
-
Data Analysis: Determine the half-maximal cytotoxic concentration (CC50).
2. Acute In Vivo Toxicity:
Provides an initial assessment of the compound's toxicity in a whole organism.
Experimental Protocol: Acute Toxicity Study in Rodents
-
Animals: Use a small number of mice or rats per dose group.
-
Dose Escalation: Administer single, escalating doses of the compound.
-
Observation: Monitor the animals for signs of toxicity and mortality over a period of 7-14 days.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
3. Preliminary Neurological Deficit Assessment:
It is important to ensure that the anticonvulsant activity is not due to general motor impairment.
Experimental Protocol: Rotarod Test
-
Animals: Use mice or rats.
-
Procedure: Place the animals on a rotating rod and measure the latency to fall.
-
Testing: Perform the test at doses shown to be effective in the seizure models.
-
Data Analysis: Compare the performance of compound-treated animals to vehicle-treated controls. A significant decrease in performance indicates potential motor impairment.
Part 3: Preliminary ADME Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development as a drug.[5][6][20]
Table 1: Key In Vitro ADME Assays
| Parameter | Assay | Experimental Rationale |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the compound's solubility in aqueous buffers, which is critical for absorption. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the gastrointestinal tract and the blood-brain barrier. |
| Metabolic Stability | Liver Microsome Stability Assay | Assesses the rate of metabolism by cytochrome P450 enzymes, providing an early indication of the compound's half-life.[21] |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues. |
Visualization of the Integrated Evaluation Pathway
Caption: Integrated Preliminary Biological Evaluation Pathway.
Conclusion and Future Directions
The preliminary biological evaluation of 2-amino-N,2-diphenylacetamide hydrochloride, as outlined in this guide, provides a robust and scientifically sound strategy for elucidating its therapeutic potential. The data generated from these studies will form a critical package for making an informed decision on whether to advance the compound to lead optimization and more extensive preclinical development.[3][8][22] A successful outcome from this preliminary evaluation would warrant further investigation into its mechanism of action, chronic toxicology studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a clear path toward clinical development.
References
-
ADME Profiling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Sitnikova, E., Onat, F., & van Luijtelaar, G. (2024). Epileptic seizure disorders in animal models: advances in translational approaches. Frontiers in Neurology, 15, 1414940.
- Velisek, L. (2006). In vivo experimental models of epilepsy. Epilepsy & Behavior, 8(3), 447-464.
- Löscher, W. (2011). Experimental models for anticonvulsant research: A comprehensive review of in vivo and in vitro approaches. Epilepsy & Behavior, 22(1), 5-24.
-
BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Retrieved January 21, 2026, from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved January 21, 2026, from [Link]
- Rojas-Gómez, A., et al. (2018). In Vivo Experimental Models of Epilepsy. Central Nervous System Agents in Medicinal Chemistry, 18(2), 86-97.
-
InVivo Biosystems. (n.d.). Epilepsy. Retrieved January 21, 2026, from [Link]
-
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved January 21, 2026, from [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Probe Development and Preclinical Research. Retrieved January 21, 2026, from [Link]
-
Cambridge MedChem Consulting. (2019, November 25). ADME Properties. Retrieved January 21, 2026, from [Link]
- Khan, I., et al. (2025, February 12). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Molecular Structure, 1311, 138133.
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved January 21, 2026, from [Link]
-
Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved January 21, 2026, from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 21, 2026, from [Link]
- Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79.
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved January 21, 2026, from [Link]
- Brenneman, D. E., et al. (2013). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. Journal of Pharmacology and Experimental Therapeutics, 345(3), 443–452.
- Sadek, B., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693–1711.
-
Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Piatkowska-Chabuda, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3192.
- Marchand, F. (2022). New Chemical Entity and Valuation of the Development. Research & Reviews in Pharmacy and Pharmaceutical Sciences, 11(7).
- Weaver, C. D., et al. (2016). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 26(15), 3614–3618.
-
American Elements. (n.d.). 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride. Retrieved January 21, 2026, from [Link]
- Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetamide. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N,2-Diphenylacetamide. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
- Patel, R., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Abdel-Wahab, B. F., et al. (2018). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Bioorganic Chemistry, 77, 346–355.
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved January 21, 2026, from [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. rroij.com [rroij.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. atcc.org [atcc.org]
- 5. bioivt.com [bioivt.com]
- 6. biosolveit.de [biosolveit.de]
- 7. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2-amino-N-phenylacetamide hydrochloride | 4801-39-2 | Benchchem [benchchem.com]
- 10. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Experimental Models of Epilepsy: Ingenta Connect [ingentaconnect.com]
- 15. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 16. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.biobide.com [blog.biobide.com]
- 20. researchgate.net [researchgate.net]
- 21. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 22. ppd.com [ppd.com]
An In-depth Technical Guide to the Structure-Activity Relationship of 2-amino-N-phenylacetamide Inhibitors
Abstract
The 2-amino-N-phenylacetamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated significant inhibitory activity against a range of biological targets, most notably ion channels, positioning them as promising leads for the development of novel therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-amino-N-phenylacetamide inhibitors, with a primary focus on their well-documented role as modulators of Slack (KCNT1) potassium channels. We will dissect the core scaffold, analyze the impact of chemical modifications on biological activity, and provide detailed, field-proven experimental protocols for their synthesis, characterization, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class in their therapeutic discovery programs.
Introduction: The 2-amino-N-phenylacetamide Scaffold in Drug Discovery
The 2-amino-N-phenylacetamide core is a recurring motif in biologically active molecules. Its chemical simplicity, synthetic tractability, and ability to present diverse pharmacophoric features in three-dimensional space have made it an attractive starting point for library synthesis and lead optimization campaigns. While derivatives have been investigated for a range of applications, including as potential anticancer agents and protease inhibitors, a significant body of research has solidified their importance as potent ion channel modulators.[1][2]
A Privileged Scaffold for Ion Channel Modulation
Ion channels, integral membrane proteins that control the flow of ions across cellular membranes, are critical regulators of cellular excitability and signaling. Their dysfunction is implicated in a host of "channelopathies," including epilepsy, cardiac arrhythmias, and chronic pain. The 2-amino-N-phenylacetamide scaffold has proven particularly effective in targeting sodium-activated potassium channels, specifically the Slack (Slo2.2, KCNT1) channel.[3]
Gain-of-function (GOF) mutations in the KCNT1 gene are linked to severe and pharmacoresistant pediatric epilepsies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[4] This has created a critical unmet medical need for potent and selective Slack channel inhibitors. The discovery of 2-amino-N-phenylacetamide derivatives, such as the high-throughput screening hit VU0606170, has provided a valuable chemical tool and a promising therapeutic avenue for these devastating disorders.[3]
Broader Therapeutic Potential
Beyond Slack channels, the broader N-phenylacetamide chemical class has been explored for a variety of therapeutic targets, underscoring the scaffold's versatility:
-
Anticoagulants: Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been designed and synthesized as inhibitors of Factor VIIa, a serine protease in the coagulation cascade.[5]
-
Antidepressants: Phenylacetamide derivatives have been investigated as potential monoamine oxidase A (MAO-A) inhibitors for the treatment of depression.[6]
-
Anticancer Agents: Certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated in vitro cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.[1][7]
-
GPCR Modulators: The phenylacetamide motif has appeared in the design of allosteric modulators for G-protein coupled receptors, offering a nuanced approach to regulating receptor signaling.[8]
This guide will now focus on the detailed SAR of 2-amino-N-phenylacetamide inhibitors of Slack channels, as this is the most extensively characterized application of this specific scaffold.
Core Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of 2-amino-N-phenylacetamide derivatives against Slack channels is exquisitely sensitive to structural modifications. The general scaffold can be dissected into three primary regions for SAR analysis: the N-phenyl ring (A-ring) , the 2-amino group (C-region) , and the central acetamide linker (B-region) .
Caption: Key regions of the 2-amino-N-phenylacetamide scaffold for SAR analysis.
The N-Phenyl Ring (A-Ring): A Driver of Potency and Selectivity
Substitutions on the N-phenyl ring have a profound impact on the inhibitory potency of these compounds. Research has shown that both the nature and position of substituents are critical.
-
Electron-withdrawing groups: Generally, electron-withdrawing groups, such as chloro and trifluoromethyl, at the ortho and para positions of the N-phenyl ring are well-tolerated and can lead to improved potency.[4]
-
Electron-donating groups: In contrast, electron-donating groups like methoxy and methyl substituents often result in a decrease in inhibitory activity compared to the unsubstituted parent compound.[4]
-
Steric hindrance: Bulky substituents, particularly at the ortho position, can be detrimental to activity, suggesting a specific spatial requirement for binding to the target.
Table 1: SAR Summary for the N-Phenyl Ring (A-Ring) of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as Slack Inhibitors
| Position | Substituent | Relative Potency | Reference |
| 2-position | -Cl | +++ | [4] |
| 4-position | -Cl | +++ | [4] |
| 4-position | -CF₃ | +++ | [4] |
| 2-position | -CH₃ | + | [4] |
| 4-position | -OCH₃ | + | [4] |
(Potency is qualitatively ranked: +++ high, ++ moderate, + low)
The 2-Amino Group (C-Region): A Handle for Physicochemical Property Modulation
The terminal amino group is a critical feature for the activity of this inhibitor class. While the primary amine is often active, this position is amenable to substitution, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability.
-
Alkylation: Small alkyl groups on the nitrogen are generally tolerated.
-
Sulfonamides: Conversion of the amine to a sulfonamide is a common and often successful modification. For instance, benzene and 4-chlorobenzene sulfonamides have been shown to maintain potency comparable to the parent amine.[3] However, even minor changes, such as a 4-methylbenzene sulfonamide, can lead to a complete loss of activity, highlighting the sensitivity of this region.[3]
-
Ureas and Carbamates: The formation of ureas and carbamates by reacting the amine with isocyanates or chloroformates, respectively, has also been explored, leading to analogs with retained activity.[3]
The Acetamide Linker (B-Region): A Rigidifying Element
The central acetamide linker appears to be a structurally conserved element with limited tolerance for modification. Its partial double-bond character likely provides a conformational rigidity that is essential for orienting the A-ring and C-region pharmacophores for optimal interaction with the target protein. Significant structural modifications in this region generally lead to a substantial loss of inhibitory activity.[3]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of 2-amino-N-phenylacetamide inhibitors. These represent standard, validated methodologies in the field.
General Synthesis of 2-amino-N-phenylacetamide Derivatives
A common and efficient route to this scaffold involves a two-step process starting from a substituted aniline. The first step is an acylation with chloroacetyl chloride, followed by a nucleophilic substitution with an amine.
Caption: General synthetic workflow for 2-amino-N-phenylacetamide derivatives.
Step-by-Step Protocol:
-
Synthesis of 2-chloro-N-phenylacetamide intermediate:
-
In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide intermediate, which can be purified by recrystallization or column chromatography.[9][10]
-
-
Synthesis of the final 2-amino-N-phenylacetamide derivative:
-
Dissolve the 2-chloro-N-phenylacetamide intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or DCM.
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a base like potassium carbonate or diisopropylethylamine (DIEA) (2.0 eq).[3]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography on silica gel to obtain the final 2-amino-N-phenylacetamide derivative.[11]
-
Biological Evaluation: Ion Channel Inhibition Assays
The functional activity of these inhibitors is typically assessed using a combination of high-throughput screening-compatible assays and more detailed electrophysiological methods.
This fluorescence-based assay is a robust method for screening large numbers of compounds for their ability to inhibit potassium channels. It relies on the principle that potassium channels are permeable to thallium (Tl⁺) ions.[12]
Protocol:
-
Cell Culture: Plate HEK-293 cells stably expressing the human Slack (KCNT1) channel in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.[3]
-
Dye Loading: Wash the cells with assay buffer and then incubate with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay kit) for 60-90 minutes at room temperature, protected from light.[13]
-
Compound Incubation: Remove the dye solution and add assay buffer containing the test compounds at various concentrations. Incubate for a specified period (e.g., 15-30 minutes) at room temperature.[12]
-
Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Stimulation and Reading: Establish a baseline fluorescence reading for 10-20 seconds. Then, add a stimulus solution containing Tl⁺ to initiate ion flux through the open channels.
-
Data Analysis: Continuously record the fluorescence signal for 60-180 seconds.[13] The rate of fluorescence increase is proportional to the Tl⁺ influx. Inhibitors will reduce the rate of fluorescence increase. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Automated patch clamp (APC) systems provide a higher-throughput alternative to manual patch clamp for confirming the activity of hits from primary screens and accurately determining their potency.[14]
Protocol:
-
Cell Preparation: Harvest cultured cells expressing the target ion channel (e.g., CHO-K1 or HEK-293) and prepare a single-cell suspension in the external recording solution.
-
System Setup: Prime the APC system (e.g., PatchXpress, QPatch) with the appropriate internal and external solutions.
-
Cell Loading: Load the cell suspension into the system. The instrument will automatically trap single cells on the planar patch clamp chip.
-
Seal Formation and Whole-Cell Configuration: The system will automatically form a giga-ohm seal between the cell membrane and the chip, followed by rupturing the membrane to achieve the whole-cell configuration.[5]
-
Voltage Protocol and Compound Application: Apply a voltage protocol to elicit channel currents. After establishing a stable baseline current, apply the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the ion channel currents before and after compound application. Measure the peak current amplitude and calculate the percent inhibition at each concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[3]
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to identify potential liabilities and guide lead optimization.[15]
Table 2: Key In Vitro ADME Assays for Small Molecule Inhibitors
| ADME Property | Assay | Purpose | Reference |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption and efflux liability. | [4][15] |
| Distribution | Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, which affects its free concentration. | [9] |
| Metabolism | Microsomal Stability | Assesses the metabolic stability of the compound in the presence of liver microsomes. | [16] |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Identifies potential drug-drug interactions by measuring the inhibition of major CYP isoforms. | [4] |
| Excretion | Transporter Assays | Evaluates the interaction of the compound with key drug transporters (e.g., P-gp, BCRP). | [9] |
A standard workflow for ADME profiling would involve conducting these assays in a tiered approach, starting with high-throughput screens for metabolic stability and CYP inhibition, followed by more detailed studies on permeability and plasma protein binding for promising candidates.
Conclusion and Future Directions
The 2-amino-N-phenylacetamide scaffold is a validated and highly tractable starting point for the design of potent inhibitors, particularly for the Slack potassium channel. The SAR is well-defined, with the N-phenyl ring being a key determinant of potency and the terminal amino group offering a site for modulating physicochemical properties. The synthetic accessibility and the availability of robust in vitro assays make this an attractive area for further exploration.
Future work in this field will likely focus on:
-
Improving Selectivity: While potent Slack inhibitors have been developed, achieving high selectivity against other ion channels (e.g., hERG) and members of the Slo potassium channel family remains a key challenge.
-
Optimizing DMPK Properties: A concerted effort to improve the drug-like properties of these inhibitors, including metabolic stability and oral bioavailability, will be essential for their progression into clinical candidates.
-
Exploring New Targets: The demonstrated activity of the broader phenylacetamide class against proteases, kinases, and GPCRs suggests that libraries based on the 2-amino-N-phenylacetamide scaffold could yield novel inhibitors for a diverse range of therapeutic targets.
By integrating the SAR insights and experimental methodologies outlined in this guide, researchers can effectively navigate the challenges of discovery and optimization within this promising class of inhibitors.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved January 21, 2026, from [Link]
-
Large, J. M., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. [Link]
-
Emmitte, K. A., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 26(15), 4436. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 21, 2026, from [Link]
-
Wang, L., et al. (2015). ADME of Biologics—What Have We Learned from Small Molecules?. AAPS J, 17(1), 25-34. [Link]
-
Kumar, A., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s278-s287. [Link]
-
Dallas, M., & Bell, D. (Eds.). (2021). Patch Clamp Electrophysiology: Methods and Protocols. Springer US. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved January 21, 2026, from [Link]
-
McCoull, D., et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]
-
Arote, R. B., et al. (2013). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 5(2), 221-227. [Link]
-
Yuliani, S. H., et al. (2021). 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. Heliyon, 7(6), e07273. [Link]
-
Sittampalam, G. S., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]
-
Wang, Y., et al. (2011). A Phenylacetamide Ago-Allosteric Modulator of the Free Fatty Acid 2 Receptor (FFA2R). Molecular Pharmacology, 80(1), 163-173. [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved January 21, 2026, from [Link]
-
Assay Genie. (n.d.). Technical Manual GenieHTS Potassium Ion Channel Assay Kit. Retrieved January 21, 2026, from [Link]
-
Van-Goor, F., et al. (2012). Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling. ACS Chemical Neuroscience, 3(8), 611-618. [Link]
-
Pawar, S. S., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 126-130. [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]
-
Kaufmann, A. K. (2017). Whole Cell Patch Clamp Protocol V.2. protocols.io. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
-
University of Kansas, Department of Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved January 21, 2026, from [Link]
-
Asati, V., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 17(1), 1. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]
-
Zhuang, Y., et al. (2025). Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling. bioRxiv. [Link]
-
Shpakov, A. O., & Shcherbakov, D. N. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(5), 2866. [Link]
-
Zhou, Y., & He, J. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1195610. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. criver.com [criver.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 10. prepchem.com [prepchem.com]
- 11. ijpsr.info [ijpsr.info]
- 12. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Diphenylacetamide Derivatives: A Technical Guide to Target Identification and Validation
Foreword: The Diphenylacetamide Scaffold - A Privileged Structure in Drug Discovery
The diphenylacetamide core is a noteworthy scaffold in medicinal chemistry, demonstrating a remarkable versatility in its biological activity. Derivatives of this structure have been reported to exhibit a wide spectrum of pharmacological effects, including anticonvulsant, analgesic, anti-inflammatory, anticancer, and neuroprotective properties. This inherent promiscuity, while a challenge for achieving target specificity, underscores the immense potential of this chemical framework to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of diphenylacetamide derivatives, offering a structured approach for researchers, scientists, and drug development professionals to navigate the complexities of target identification and validation in this promising chemical space. Our focus will be on the "why" behind the "how," elucidating the causal logic that informs experimental design and interpretation in the quest for novel therapeutics.
I. The Landscape of Therapeutic Targets for Diphenylacetamide Derivatives
The biological activity of diphenylacetamide derivatives is intrinsically linked to their ability to modulate the function of various protein targets. Understanding these interactions is paramount for rational drug design and development. This section will delve into the key therapeutic targets that have been identified for this class of compounds.
Ion Channels: Modulating Neuronal Excitability
A significant body of evidence points to voltage-gated ion channels, particularly sodium and calcium channels, as primary targets for the anticonvulsant and analgesic effects of diphenylacetamide derivatives.
1.1.1 Voltage-Gated Sodium Channels (VGSCs):
Several diphenylacetamide-based compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test.[1] The mechanism is often attributed to the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Structure-activity relationship (SAR) studies have revealed that the nature of substituents on the phenyl rings and the linker between the diphenylmethyl moiety and the amide nitrogen significantly influences the potency and selectivity of VGSC blockade.[2][3] For instance, halogenated aromatic rings on the diphenylacetic acid portion can enhance potency.[2]
1.1.2 Voltage-Gated Calcium Channels (VGCCs):
Certain derivatives have also demonstrated activity that suggests modulation of voltage-gated calcium channels. This interaction can contribute to both analgesic and anticonvulsant effects by regulating neurotransmitter release at synaptic terminals.
Enzymes: Key Regulators of Pathophysiological Processes
Diphenylacetamide derivatives have been shown to inhibit the activity of several key enzymes implicated in inflammation, cancer, and neurodegeneration.
1.2.1 Cyclooxygenase (COX) Enzymes:
The analgesic and anti-inflammatory properties of some diphenylacetamide derivatives are linked to their ability to inhibit COX-1 and COX-2 enzymes.[4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have provided insights into the binding modes of these derivatives within the COX active site, guiding the design of more selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.[4][5] SAR studies have indicated that specific substitutions on the phenyl rings are crucial for potent and selective COX-2 inhibition.[6][7][8]
1.2.2 Sirtuin 2 (SIRT2):
SIRT2, a NAD+-dependent deacetylase, has emerged as a promising target for neurodegenerative diseases and cancer.[9] Several diphenylacetamide derivatives have been identified as potent and selective SIRT2 inhibitors.[10][11] The inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can have neuroprotective and anti-proliferative effects.[9][12] The structure-activity relationship for SIRT2 inhibition often involves optimizing the substituents on the acetamide and diphenyl moieties to achieve high affinity and selectivity.[9][11][13]
Neurodegenerative Disease Targets: Tackling Protein Misfolding and Neuroinflammation
The neuroprotective potential of diphenylacetamide derivatives extends to targeting key pathological processes in neurodegenerative disorders like Alzheimer's and Parkinson's disease.
1.3.1 Tau Protein Phosphorylation:
Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction.[14] While direct evidence for diphenylacetamide derivatives inhibiting specific tau kinases is still emerging, their neuroprotective profiles suggest a potential role in modulating tau pathology. Cellular assays that quantify microtubule bundle formation can be employed to screen for compounds that inhibit tau hyperphosphorylation.[14]
1.3.2 α-Synuclein Aggregation:
The aggregation of α-synuclein into Lewy bodies is a central event in Parkinson's disease pathogenesis.[15][16] Diphenylacetamide derivatives with neuroprotective properties are being investigated for their ability to inhibit this aggregation process. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor α-synuclein aggregation in vitro and screen for potential inhibitors.[17][18][19][20]
1.3.3 Microglial Activation and Neuroinflammation:
Chronic activation of microglia, the resident immune cells of the brain, contributes to the progression of many neurodegenerative diseases.[21][22] Some diphenylacetamide derivatives have shown anti-neuroinflammatory activity by suppressing the activation of microglia in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[21][23][24] This effect is often mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[21]
II. Methodologies for Target Identification and Validation
The identification and validation of the molecular targets of diphenylacetamide derivatives are critical steps in the drug discovery pipeline. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.
Target Identification Strategies
The initial step is to generate hypotheses about the potential protein targets of a bioactive diphenylacetamide derivative.
2.1.1 Affinity-Based Approaches:
-
Affinity Chromatography: This classic method involves immobilizing a diphenylacetamide derivative on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to its target protein can protect it from proteolysis. By treating cell lysates with a protease in the presence and absence of the compound, stabilized proteins can be identified.
2.1.2 Computational Approaches:
-
Molecular Docking: In silico docking studies can predict the binding of diphenylacetamide derivatives to the crystal structures of known therapeutic targets. This can help prioritize experimental validation.
-
Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be generated to screen virtual libraries for new molecules with similar binding features.
Target Validation Workflows
Once potential targets are identified, their biological relevance to the observed phenotype must be confirmed through rigorous validation experiments.
2.2.1 Cellular Target Engagement Assays:
These assays confirm that the compound interacts with the target protein within a cellular context. Examples include:
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding in intact cells.
-
Reporter Gene Assays: For targets that are transcription factors or are part of a signaling pathway that regulates gene expression, reporter assays can be used to measure the functional consequences of target engagement.
2.2.2 Functional Assays:
These assays are designed to measure the physiological consequences of modulating the target's activity. The choice of assay is highly dependent on the target class.
III. Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments to validate the interaction of diphenylacetamide derivatives with their putative targets.
In Vitro COX Enzyme Inhibition Assay (Colorimetric)
This assay determines the ability of a diphenylacetamide derivative to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
Diphenylacetamide derivative and a known COX inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the diphenylacetamide derivative and the positive control in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, hematin, and the COX enzyme to each well.
-
Add the test compound or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.
-
Immediately measure the change in absorbance at 590 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative X | 15.2 | 0.8 | 19 |
| Celecoxib | 10.5 | 0.1 | 105 |
Cellular Assay for SIRT2 Inhibition: α-Tubulin Acetylation
This immunofluorescence-based assay measures the increase in α-tubulin acetylation in cells treated with a SIRT2 inhibitor.
Materials:
-
Human cell line (e.g., MCF-7)
-
Diphenylacetamide derivative and a known SIRT2 inhibitor (e.g., AGK2)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Microscope slides or coverslips
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diphenylacetamide derivative or the positive control for a defined period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin in the treated cells compared to the control.
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This assay monitors the kinetics of α-synuclein fibril formation in the presence of potential inhibitors.[17][18][19][20]
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
PBS (pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Protocol:
-
Prepare a stock solution of ThT in PBS and filter it.[18]
-
Prepare solutions of the diphenylacetamide derivative at various concentrations.
-
In a 96-well plate, combine the α-synuclein monomer, ThT, and the test compound or vehicle control in PBS.[18][19]
-
Seal the plate and incubate it at 37°C with continuous shaking.[18]
-
Measure the ThT fluorescence intensity at regular intervals over several hours to days.[18]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Analyze the curves to determine the lag time and the maximum fluorescence intensity for each condition. An increase in lag time or a decrease in maximum fluorescence indicates inhibition of aggregation.
Data Presentation:
| Compound | Concentration (µM) | Lag Time (hours) | Max Fluorescence (a.u.) |
| Vehicle | - | 5.2 | 12,500 |
| Derivative Y | 10 | 12.8 | 8,200 |
| Derivative Y | 50 | 24.5 | 4,100 |
IV. Visualizing the Pathways and Processes
To aid in the conceptual understanding of the complex biological systems involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: A generalized workflow for therapeutic target identification and validation of diphenylacetamide derivatives.
Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition by diphenylacetamide derivatives.
V. Future Perspectives and Conclusion
The diphenylacetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The future of research in this area will likely focus on several key aspects:
-
Target Selectivity: A major challenge is to design derivatives with high selectivity for a single target to minimize off-target effects and improve the therapeutic window. This will require a deeper understanding of the subtle structural differences between related targets (e.g., COX-1 vs. COX-2, different VGSC subtypes).
-
Blood-Brain Barrier Penetration: For CNS-related disorders, optimizing the physicochemical properties of diphenylacetamide derivatives to enhance their ability to cross the blood-brain barrier is crucial for efficacy.
-
Elucidation of Novel Targets: As our understanding of disease biology grows, new therapeutic targets will emerge. The promiscuous nature of the diphenylacetamide scaffold makes it an excellent starting point for screening against these novel targets.
-
Combination Therapies: The diverse biological activities of these derivatives may lend themselves to combination therapies, where they could act synergistically with other drugs to enhance therapeutic outcomes.
References
-
Bio-protocol. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Retrieved from [Link]
-
protocols.io. (2024). α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. Retrieved from [Link]
-
JoVE. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Retrieved from [Link]
-
PubMed. (1996). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Retrieved from [Link]
-
Innoprot. (n.d.). tau Phosphorylation Assay. Retrieved from [Link]
-
PubMed. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Retrieved from [Link]
-
JoVE. (2014). Video: In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Retrieved from [Link]
-
PNAS. (2017). Identification of the Tau phosphorylation pattern that drives its aggregation. Retrieved from [Link]
-
NIH. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Retrieved from [Link]
-
MDPI. (2016). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Retrieved from [Link]
-
MDPI. (2015). In Vitro Aggregation Assays for the Characterization of α-synuclein Prion-Like Properties. Retrieved from [Link]
-
PubMed. (2017). Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis. Retrieved from [Link]
-
UTUPub. (2019). In Vitro Cell based α-synuclein Aggregation Assay Service. Retrieved from [Link]
-
NIH. (2021). Structure, functions, and recent advances in the development of SIRT2 inhibitors. Retrieved from [Link]
-
MDPI. (2015). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Cell based α-synuclein Aggregation Assay Service. Retrieved from [Link]
-
PubMed. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Retrieved from [Link]
-
PMC. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]
-
PubMed. (2015). Update on SAR Studies Toward New COX-1 Selective Inhibitors. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected sodium channel blockers. | Download Scientific Diagram. Retrieved from [Link]
-
Bentham Science. (2015). Update on SAR Studies Toward New COX-1 Selective Inhibitors. Retrieved from [Link]
-
JoVE. (2022). In Vitro Assay for Studying Tau Protein aggregation and Drug Screening | Protocol Preview. Retrieved from [Link]
-
ACS. (2025). Evaluation of targeted neuroprotective derivatives in a patient-specific iPSC-derived neuronal model of Alzheimer's disease - ACS Fall 2025. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Retrieved from [Link]
-
ResearchGate. (2015). Update on SAR studies toward new COX-1 selective inhibitors. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]
-
PMC. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between chemical structure and SIRT2 inhibition of derivatives of compound AEM1. Retrieved from [Link]
-
MDPI. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Retrieved from [Link]
-
Frontiers. (2019). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Retrieved from [Link]
-
PubMed. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of microglia suppressed by synaptamide in the LPS-challenged.... Retrieved from [Link]
-
NIH. (2019). Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (2025). Investigation of blood-brain barrier penetration and pharmacokinetics of a new formulation of cyanide antidote dimethyl trisulfide. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) An Introduction to Ultrasensitive Assays for Plasma Tau Detection. Retrieved from [Link]
-
Frontiers. (2024). Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review. Retrieved from [Link]
-
PMC. (2022). Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on SAR Studies Toward New COX-1 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, functions, and recent advances in the development of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innoprot.com [innoprot.com]
- 15. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utupub.fi [utupub.fi]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-amino-N,2-diphenylacetamide Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N,2-diphenylacetamide hydrochloride, a versatile chemical intermediate. The described methodology is a robust three-step process commencing with the conversion of 2-bromo-2-phenylacetic acid to its corresponding acyl chloride, followed by amidation with aniline, and culminating in a nucleophilic substitution with ammonia to yield the target primary amine, which is then converted to its hydrochloride salt. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and criteria for ensuring the integrity of the final compound.
Introduction and Scientific Background
2-amino-N,2-diphenylacetamide hydrochloride is a member of the α-amino amide family, a structural motif of significant interest in pharmaceutical research due to its presence in various biologically active molecules. The synthesis of such compounds requires a strategic approach to control reactivity at the α-carbon and ensure the selective formation of the desired primary amine.
The synthetic strategy outlined herein is predicated on a logical and efficient sequence of well-established chemical transformations. The core of this protocol involves the initial construction of an α-halo amide intermediate, 2-bromo-N,2-diphenylacetamide. This intermediate serves as a key electrophile for the subsequent introduction of the primary amino group via nucleophilic substitution. This method is chosen for its reliability and control, mitigating common side reactions such as over-alkylation that can plague other synthetic routes.
Overall Synthesis Workflow
The synthesis is logically divided into three primary stages: preparation of the acyl chloride, formation of the α-bromo amide intermediate, and the final amination followed by salt formation.
Caption: Sɴ2 mechanism for the amination of the α-bromo amide intermediate.
Experimental Protocols
Safety Precautions: This synthesis involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and 2-bromo-2-phenylacetyl chloride are lachrymators and corrosive; handle with extreme care. Concentrated ammonia is corrosive and has pungent vapors.
Part 1: Synthesis of 2-Bromo-2-phenylacetyl Chloride
This procedure details the conversion of a carboxylic acid to a highly reactive acyl chloride using thionyl chloride, a standard and efficient method. [1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2-bromo-2-phenylacetic acid (21.5 g, 100 mmol).
-
Reagent Addition: In the fume hood, carefully add thionyl chloride (22 mL, 300 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid carboxylic acid will dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-2-phenylacetyl chloride, a yellow-orange oil, is used directly in the next step without further purification. [1]
Part 2: Synthesis of 2-Bromo-N,2-diphenylacetamide
This step involves the acylation of aniline with the previously synthesized acyl chloride. A non-nucleophilic base, triethylamine (TEA), is used to quench the HCl byproduct. [1]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (9.3 g, 100 mmol) and triethylamine (14 mL, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the crude 2-bromo-2-phenylacetyl chloride (approx. 100 mmol) dissolved in 50 mL of anhydrous DCM dropwise via the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure 2-bromo-N,2-diphenylacetamide as a crystalline solid.
Part 3: Synthesis of 2-Amino-N,2-diphenylacetamide Hydrochloride
This final stage involves the nucleophilic displacement of the bromide with ammonia, followed by conversion to the hydrochloride salt.
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-bromo-N,2-diphenylacetamide (14.5 g, 50 mmol) in 100 mL of tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath and add 150 mL of concentrated aqueous ammonia (a large excess).
-
Reaction: Seal the vessel and stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, vent the vessel carefully in a fume hood. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Isolation of Free Base: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base of 2-amino-N,2-diphenylacetamide.
-
Salt Formation: Dissolve the crude free base in 150 mL of diethyl ether. While stirring, slowly bubble anhydrous HCl gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry in a vacuum oven to yield the final product, 2-amino-N,2-diphenylacetamide hydrochloride.
Reagents and Materials Summary
| Reagent/Material | Stage | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Bromo-2-phenylacetic Acid | 1 | 215.04 | 21.5 g (100 mmol) | Starting material |
| Thionyl Chloride | 1 | 118.97 | 22 mL (300 mmol) | Corrosive, lachrymator |
| Aniline | 2 | 93.13 | 9.3 g (100 mmol) | Toxic, handle with care |
| Triethylamine (TEA) | 2 | 101.19 | 14 mL (100 mmol) | Base, flammable |
| Dichloromethane (DCM) | 2 | 84.93 | ~250 mL | Anhydrous, solvent |
| Concentrated Ammonia (aq.) | 3 | 17.03 (NH₃) | 150 mL | Corrosive, excess reagent |
| Tetrahydrofuran (THF) | 3 | 72.11 | 100 mL | Solvent |
| Hydrochloric Acid (HCl) | 3 | 36.46 | As needed | Gas or solution in ether |
| Diethyl Ether | 3 | 74.12 | As needed | Solvent for precipitation |
| Ethyl Acetate / Hexanes | 2 | - | As needed | Recrystallization solvents |
| MgSO₄ / Na₂SO₄ | 2, 3 | - | As needed | Drying agents |
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized compounds at each critical stage, a rigorous analytical validation process is required.
-
Intermediate (2-Bromo-N,2-diphenylacetamide):
-
¹H NMR: The spectrum should confirm the presence of aromatic protons from both phenyl rings, a characteristic singlet for the α-methine proton (CH-Br), and a singlet for the amide proton (NH).
-
FTIR: Expect characteristic peaks for the amide C=O stretch (~1670 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₂BrNO, including the characteristic isotopic pattern for bromine.
-
-
Final Product (2-Amino-N,2-diphenylacetamide Hydrochloride):
-
¹H NMR (in DMSO-d₆ or D₂O): The spectrum should show a shift in the α-methine proton signal compared to the bromo-intermediate. The appearance of a broad signal for the -NH₃⁺ protons (which may exchange with D₂O) is expected.
-
FTIR: The N-H stretching region will become more complex due to the presence of the ammonium salt. The amide C=O peak will remain.
-
Mass Spectrometry (MS): The mass spectrum of the free base (before salt formation) should show a molecular ion peak corresponding to C₁₄H₁₄N₂O.
-
Elemental Analysis: Combustion analysis should provide the elemental composition (%C, %H, %N, %Cl) consistent with the theoretical values for C₁₄H₁₅ClN₂O.
-
Conclusion
The protocol detailed in this application note presents a reliable and reproducible pathway for the synthesis of 2-amino-N,2-diphenylacetamide hydrochloride. By employing a strategic sequence of acylation followed by nucleophilic amination with excess ammonia, this method provides good control over the reaction and minimizes the formation of undesirable byproducts. The outlined analytical checkpoints serve as a self-validating framework to ensure the structural integrity and purity of the final compound, making this guide a valuable resource for synthetic chemists.
References
-
PrepChem. Synthesis of α-bromophenylacetylchloride. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 14(24), 7298-7307. Available at: [Link]
-
Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]
-
Doc Brown's Chemistry. Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes. Available at: [Link]
-
OpenStax. (2023). 26.3 Synthesis of Amino Acids. In Organic Chemistry. Available at: [Link]
-
Quora. What is the reaction between ammonia and alkyl halides? (2019). Available at: [Link]
-
Save My Exams. (2024). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Available at: [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research journal of Engineering and Technology (IRJET). Available at: [Link]
- Patel, M., et al. (2004). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents (WO2004018409A1).
Sources
Application Notes and Protocols for the Purification of 2-amino-N,2-diphenylacetamide hydrochloride
Introduction
2-amino-N,2-diphenylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. The purity of such compounds is paramount, as impurities can significantly impact their biological activity, safety, and stability. This document provides a comprehensive guide to the purification of 2-amino-N,2-diphenylacetamide hydrochloride, detailing various techniques and offering step-by-step protocols. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be adaptable to various laboratory settings.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of the target compound and its potential impurities is the foundation for developing an effective purification strategy. While specific experimental data for 2-amino-N,2-diphenylacetamide hydrochloride is not extensively available in the public domain, we can infer its properties based on its structural similarity to other phenylacetamide and aromatic amine derivatives.
Table 1: Predicted Physicochemical Properties of 2-amino-N,2-diphenylacetamide hydrochloride
| Property | Predicted Value/Characteristic | Rationale/Significance for Purification |
| Molecular Formula | C₂₀H₁₉ClN₂O | Affects molecular weight and elemental analysis. |
| Molecular Weight | 338.83 g/mol | Important for stoichiometric calculations and mass spectrometry. |
| Appearance | Likely a crystalline solid | Crystalline nature is advantageous for recrystallization. |
| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) due to the hydrochloride salt. Limited solubility in nonpolar organic solvents. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| pKa | The primary amine will be protonated at acidic and neutral pH. | Governs the behavior in acid-base extractions. |
Common Impurities: Impurities in a synthetic compound can arise from unreacted starting materials, byproducts of the reaction, or degradation products. For 2-amino-N,2-diphenylacetamide hydrochloride, potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding amine and acid chloride precursors.
-
Over-acylated Byproducts: If the starting amine has multiple reactive sites.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[1]
-
Residual Solvents: From the synthesis and workup steps.[1]
Purification Strategies
The choice of purification technique depends on the nature of the impurities and the scale of the purification. For 2-amino-N,2-diphenylacetamide hydrochloride, a multi-step approach may be necessary to achieve high purity.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Causality Behind Experimental Choices: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often good choices.[2] The hydrochloride salt form increases the polarity of the molecule, making it more soluble in these solvents compared to its free base form.
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude 2-amino-N,2-diphenylacetamide hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.[1]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of oxidized impurities. Add a small amount of activated carbon to the hot solution and boil for a few minutes. The activated carbon will adsorb the colored impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon (if used).[1]
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvents.
Workflow for Recrystallization:
Sources
Application Note: Comprehensive Analytical Characterization of 2-amino-N,2-diphenylacetamide Hydrochloride
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 2-amino-N,2-diphenylacetamide hydrochloride, a key organic molecule with potential applications in pharmaceutical development. The protocols herein are designed for researchers, scientists, and quality control professionals, offering a multi-faceted approach to confirm identity, purity, and stability. We will detail methodologies spanning chromatography, spectroscopy, and thermal analysis, grounding each protocol in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to empower the user to not only execute but also adapt these methods as needed.
Introduction and Compound Overview
2-amino-N,2-diphenylacetamide hydrochloride is an organic compound featuring a chiral center, aromatic rings, and an amide linkage. Its hydrochloride salt form generally enhances solubility in aqueous media, a critical factor for formulation and analytical testing. A robust and multi-technique characterization is imperative to ensure its chemical identity, quantify its purity, identify potential impurities, and understand its solid-state properties, all of which are fundamental requirements in drug development and manufacturing.[1][2] This guide presents a validated framework for achieving a comprehensive analytical profile of the compound.
Compound Properties:
| Property | Value | Source |
| Chemical Name | 2-amino-N,2-diphenylacetamide hydrochloride | - |
| Synonyms | Fosphenytoin related compound | [3] |
| CAS Number | 107776-85-2 (for free base) | [3] |
| Molecular Formula | C₁₄H₁₅ClN₂O | Calculated |
| Molecular Weight | 262.74 g/mol | [3] |
| Structure | ![]() | - |
Chromatographic Analysis for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity and potency of pharmaceutical compounds. A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for assay and related substances testing due to its high resolution, sensitivity, and specificity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality and Method Rationale: RP-HPLC is selected for its exceptional ability to separate the non-polar 2-amino-N,2-diphenylacetamide from potential polar and non-polar impurities. A C18 stationary phase provides the necessary hydrophobic interactions with the phenyl groups of the analyte. The mobile phase, a buffered aqueous solution mixed with an organic solvent like acetonitrile, allows for precise control over the retention and elution of the compound. UV detection is ideal due to the strong chromophoric nature of the two phenyl rings. This method is designed to be stability-indicating, meaning it can separate the active ingredient from its degradation products.[4][5][6][7]
Experimental Protocol: HPLC for Assay and Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 2-amino-N,2-diphenylacetamide hydrochloride and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase diluent (e.g., 50:50 Water:Acetonitrile). This yields a stock solution of ~0.5 mg/mL.
-
For analysis, further dilute as required to fall within the linear range of the calibration curve (e.g., to 0.1 mg/mL for assay).
-
-
Chromatographic Conditions:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis according to the parameters specified in the table below.
-
-
Data Analysis:
-
For assay determination, compare the peak area of the main analyte peak to a calibration curve generated from a certified reference standard.[8]
-
For purity, calculate the area percentage of all impurity peaks relative to the total peak area.
-
Table 1: Recommended HPLC Operating Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for resolving aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure the amine is protonated and improves peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B) | A gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 220 nm | Wavelength at which the phenyl rings exhibit strong absorbance. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
Method Validation Framework: The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11]
-
Specificity: Demonstrate that excipients and degradation products do not interfere with the analyte peak.
-
Linearity: Establish a linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Structural Elucidation and Identification
A combination of spectroscopic techniques is essential to unequivocally confirm the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[12] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is ideal as it readily dissolves the sample and has a non-interfering chemical shift range.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation: Assign peaks based on chemical shifts, integration (for ¹H), and multiplicity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic-H | 7.20 - 7.60 (m, 10H) | 125.0 - 140.0 | Complex multiplet from two phenyl rings. |
| Methine-H (α-CH) | ~5.50 (s, 1H) | ~60.0 | Alpha to both a phenyl group and the amine. |
| Amine-H (NH₂) | ~8.50 (br s, 3H) | - | Broad singlet, exchangeable with D₂O. Includes HCl proton. |
| Amide-H (NH) | ~10.5 (s, 1H) | - | Downfield shift due to amide resonance. |
| Carbonyl-C (C=O) | - | ~170.0 | Characteristic of an amide carbonyl. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Table 3: Key FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) |
| 3100 - 3300 | N-H Stretch | Secondary Amide (N-H) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 1650 - 1680 | C=O Stretch (Amide I) | Amide Carbonyl |
| 1510 - 1580 | N-H Bend (Amide II) | Amide N-H |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Causality and Method Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its identity.[14] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, which will typically be observed as the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.
-
Acquisition: Infuse the sample directly into the ESI source of a mass spectrometer operating in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak corresponding to the free base plus a proton.
-
Expected Ion: The primary ion observed will be for the free base (C₁₄H₁₄N₂O).
-
Calculated m/z for [C₁₄H₁₅N₂O]⁺: 227.12
Solid-State Characterization
Thermal analysis techniques are crucial for understanding the physical properties of the solid form of a drug substance, such as its melting point, thermal stability, and hydration state.[15][16]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Causality and Method Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and purity. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition, and solvent/water content. Running these analyses provides a complete picture of the compound's thermal behavior.[17]
Experimental Protocol: DSC & TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Acquisition:
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Interpretation:
-
DSC Thermogram: A sharp endotherm indicates the melting point of the crystalline substance.
-
TGA Thermogram: A significant weight loss indicates the onset of thermal decomposition. The absence of weight loss at lower temperatures (e.g., <120 °C) suggests the material is anhydrous.
-
Integrated Analytical Workflow
The comprehensive characterization of 2-amino-N,2-diphenylacetamide hydrochloride relies on the logical integration of these techniques. The following workflow illustrates how each method contributes to the final quality assessment of the compound.
Caption: Integrated workflow for compound characterization.
References
-
PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Khan, A. M., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal behavior of some antihistamines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Crystal structure analysis of N,2-diphenylacetamide. Retrieved from [Link]
-
MDPI. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Retrieved from [Link]
-
NIH National Library of Medicine. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra (left) of compounds 2 (a), 9 (b), 10 (c) and 11.... Retrieved from [Link]
-
Scribd. (n.d.). 2.2.34. Thermal Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-N,N-diphenylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a low-temperature redetermination. Retrieved from [Link]
-
American Elements. (n.d.). 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
PubChem. (n.d.). N,2-Diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. upm-inc.com [upm-inc.com]
- 3. 2-Amino-N,N-diphenylacetamide - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Phenylacetamide (Acetanilide) | LGC Standards [lgcstandards.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. emerypharma.com [emerypharma.com]
- 11. wjarr.com [wjarr.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for the In Vitro Characterization of 2-amino-N,2-diphenylacetamide hydrochloride
Abstract: This document provides a comprehensive framework for the in vitro pharmacological characterization of 2-amino-N,2-diphenylacetamide hydrochloride. Recognizing that the diphenylacetamide scaffold is prevalent in compounds with diverse biological activities, this guide eschews a single-target approach. Instead, it presents a logical, tiered assay cascade designed to elucidate the compound's primary mechanism of action, off-target liabilities, and general toxicity profile. The protocols herein are grounded in established principles of drug discovery, emphasizing robustness, reproducibility, and data-driven decision-making. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities.
Introduction to the Assay Cascade Philosophy
The compound 2-amino-N,2-diphenylacetamide hydrochloride belongs to a chemical class with a rich history in medicinal chemistry. Structurally related analogs have demonstrated a wide spectrum of biological activities, including anticonvulsant effects through the inhibition of Slack (KCNT1) potassium channels[1] and analgesic properties via cyclooxygenase (COX) enzyme inhibition[2]. This promiscuity necessitates a broad, yet systematic, in vitro screening approach to build a comprehensive pharmacological profile.
Core Principles of Robust Assay Development
The success of any screening campaign hinges on the quality of the assays employed. Before proceeding to specific protocols, it is critical to internalize the guiding principles of assay development. An assay must be "fit-for-purpose," meaning its performance characteristics are appropriate for the intended decision.[3][4]
-
Specificity & Selectivity: The assay must distinguish the analyte of interest from other components in the sample. Can the assay differentiate between inhibition of COX-1 and COX-2, for example?
-
Sensitivity: The assay must be able to detect the compound's activity at physiologically relevant concentrations. The dynamic range of the assay should encompass the expected potency of the test compound.[4]
-
Reproducibility and Robustness: A robust assay yields consistent results despite minor variations in experimental conditions (e.g., operator, reagent lot, day).[4] This is quantified by statistical measures such as the Z'-factor in high-throughput screens.
-
Validated Controls: Every assay plate must include appropriate controls.
Stage 1: Foundational Assessment
This initial stage addresses fundamental properties of the compound that impact all subsequent biological testing.
Protocol 3.1: General Cellular Cytotoxicity Assay
Principle: It is crucial to first determine the concentration at which 2-amino-N,2-diphenylacetamide hydrochloride induces general cytotoxicity. This distinguishes true target-specific effects from non-specific cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[7] The amount of ATP is directly proportional to the number of viable cells.
Materials and Reagents:
-
HEK293 or HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well or 384-well clear-bottom, white-walled assay plates
-
2-amino-N,2-diphenylacetamide hydrochloride (test compound)
-
Digitonin or similar cytotoxic agent (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Luminometer
Step-by-Step Methodology:
-
Cell Plating: Seed cells in assay plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
Cell Treatment: Remove the plating medium and add the diluted compound solutions to the respective wells. Include vehicle-only (negative control) and digitonin (positive control) wells.
-
Incubation: Incubate the plates for a relevant duration, typically 24 or 48 hours, at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the data by setting the average of the vehicle-only wells to 100% viability and the average of the positive control wells to 0% viability.
-
Plot the normalized percent viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the CC₅₀ (Concentration of 50% Cytotoxicity).
Stage 2: Hypothesis-Driven Target Screening
Based on literature for related scaffolds, we will investigate two primary, distinct mechanisms of action in parallel. All target-specific assays should be run at concentrations well below the determined CC₅₀ value.
Ion Channel Modulation: Slack (KCNT1) Inhibition
Principle: Slack channels regulate neuronal excitability, and their inhibition is a known antiepileptic mechanism.[1] A thallium (Tl⁺) flux assay provides a high-throughput method to assess channel function. In this assay, Tl⁺ acts as a surrogate for K⁺. When the channels are open, Tl⁺ enters the cell and binds to a cytoplasmic indicator dye, causing an increase in fluorescence. An inhibitor will block Tl⁺ entry and prevent the fluorescence increase.[8]
Step-by-Step Methodology:
-
Cell Culture: Use a stable cell line expressing human Slack (KCNT1), such as HEK293 or U2OS cells.
-
Dye Loading: Plate the cells and incubate. Wash the cells with assay buffer and then load them with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.
-
Compound Addition: Add serial dilutions of the test compound and control compounds (a known Slack inhibitor as positive control, vehicle as negative control) to the plate. Incubate for 10-20 minutes.
-
Signal Measurement: Place the plate in a kinetic plate reader (e.g., FDSS, FLIPR). Add a stimulus buffer containing Tl⁺ to all wells to open the channels.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically for 2-3 minutes.
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized inhibition percentage against the log of the compound concentration to determine the IC₅₀.
Enzyme Inhibition: COX-1 and COX-2
Principle: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which mediate pain and inflammation.[2] A fluorometric inhibitor screening assay can be used to measure the peroxidase activity of COX. The assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the COX enzyme. An inhibitor will reduce the rate of this conversion.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, human recombinant COX-1 and COX-2 enzymes, a heme cofactor, and the fluorometric substrate (e.g., ADHP).
-
Inhibitor Incubation: In an assay plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). Add serial dilutions of the test compound. Include a known non-selective (e.g., Indomethacin) or selective (e.g., Celecoxib for COX-2) inhibitor as a positive control. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid followed immediately by the fluorometric substrate.
-
Data Acquisition: Read the fluorescence in kinetic mode for 10-20 minutes at the appropriate excitation/emission wavelengths.
Data Analysis:
-
Determine the reaction rate (slope of the linear phase of fluorescence increase).
-
Normalize the rates to positive and negative controls.
-
Plot the percent inhibition against the log of the compound concentration for both COX-1 and COX-2 to determine the IC₅₀ for each isoform. This allows for the assessment of selectivity.
Stage 3: Safety & Liability Profiling
These assays are standard in vitro tests to identify potential liabilities early in the drug discovery process.
Protocol 5.1: hERG Channel Inhibition Assay
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11][12] Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on the hERG current.[11]
Step-by-Step Methodology (Conceptual):
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
System Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Cell Sealing: Cells are captured, and a high-resistance "gigaseal" is formed between the cell membrane and the patch plate.
-
Baseline Recording: The hERG current is elicited by applying a specific voltage protocol. A stable baseline current is recorded in the presence of vehicle solution.
-
Compound Application: The test compound is applied at multiple concentrations, typically in a cumulative fashion.
-
Data Recording: The hERG current (specifically the "tail current") is measured after each compound addition until a steady-state effect is observed.[13]
-
Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride) is applied at the end of the experiment to confirm assay sensitivity.[11][13]
Data Analysis:
-
The percentage of hERG current inhibition is calculated at each concentration relative to the baseline vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.
Protocol 5.2: Cytochrome P450 (CYP) Inhibition Panel
Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[14][15] This assay assesses the potential of the test compound to inhibit the activity of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][16]
Step-by-Step Methodology:
-
System Preparation: Use human liver microsomes as the enzyme source and a panel of isoform-specific probe substrates that are converted to fluorescent products.[10]
-
Incubation: In a 96-well plate, incubate the human liver microsomes, the test compound at various concentrations, and the NADPH regenerating system.
-
Reaction Initiation: Add the specific fluorescent probe substrate for the isoform being tested.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the signal over time.
-
Parallel Testing: Repeat the procedure for each of the five major CYP isoforms, each with its specific substrate. Known inhibitors for each isoform must be run as positive controls.
Data Analysis:
-
Calculate the rate of metabolite formation for each reaction.
-
Normalize the data to vehicle controls.
-
Determine the IC₅₀ value for the test compound against each CYP isoform.
Data Summary and Interpretation
All quantitative data should be consolidated for a clear overview of the compound's profile.
Table 1: Hypothetical In Vitro Profile for 2-amino-N,2-diphenylacetamide hydrochloride
| Assay Type | Target / Cell Line | Endpoint | Result (IC₅₀ / CC₅₀) |
| Foundational | |||
| Cytotoxicity | HEK293 | CC₅₀ | > 100 µM |
| Target-Based | |||
| Ion Channel | Slack (KCNT1) | IC₅₀ | 5.2 µM |
| Enzyme Inhibition | COX-1 | IC₅₀ | > 50 µM |
| Enzyme Inhibition | COX-2 | IC₅₀ | > 50 µM |
| Safety Profiling | |||
| Cardiac Safety | hERG | IC₅₀ | 45 µM |
| DDI Potential | CYP1A2 | IC₅₀ | > 50 µM |
| DDI Potential | CYP2C9 | IC₅₀ | 25 µM |
| DDI Potential | CYP2C19 | IC₅₀ | > 50 µM |
| DDI Potential | CYP2D6 | IC₅₀ | > 50 µM |
| DDI Potential | CYP3A4 | IC₅₀ | 38 µM |
Interpretation: The hypothetical data above would suggest that 2-amino-N,2-diphenylacetamide hydrochloride is a moderately potent inhibitor of the Slack potassium channel with minimal activity against COX enzymes. The compound exhibits low general cytotoxicity. However, the IC₅₀ values for hERG and some CYP isoforms are within 10-fold of the primary target's IC₅₀, which may raise concerns about the therapeutic window and potential for drug-drug interactions, warranting further investigation.
Conclusion
This application note outlines a systematic, multi-tiered approach for the in vitro characterization of 2-amino-N,2-diphenylacetamide hydrochloride. By progressing from foundational assays through to hypothesis-driven target screening and essential safety profiling, researchers can efficiently build a comprehensive pharmacological profile of the compound. This cascade provides a robust framework for identifying the primary mechanism of action, uncovering potential liabilities, and making informed decisions for the continued development of this and other novel chemical entities.
References
-
K-Content. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Rabari, V. (n.d.). hERG Assay. Slideshare. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Du, L., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, in vitro and in silico enzymatic inhibition assays, and toxicity evaluations of new 4,5-diphenylimidazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
Wates, R. B., et al. (2020). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Husain, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. kosheeka.com [kosheeka.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 13. fda.gov [fda.gov]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. criver.com [criver.com]
- 16. enamine.net [enamine.net]
Application Note & Protocols: Developing CNS-Active Agents from the Diphenylacetamide Scaffold
Abstract: The diphenylacetamide scaffold represents a privileged structure in the field of medicinal chemistry, forming the core of several successful Central Nervous System (CNS) active drugs. Its inherent structural features provide an excellent starting point for the development of novel therapeutic agents targeting a range of neurological disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of CNS-active agents derived from the diphenylacetamide scaffold. We will delve into detailed synthetic protocols, robust in vitro and in vivo screening methodologies, and the principles of structure-activity relationship (SAR) studies to guide lead optimization.
The Diphenylacetamide Scaffold: A Privileged Structure in CNS Drug Discovery
The diphenylacetamide moiety is a cornerstone in the architecture of several key CNS drugs. Its rigid, lipophilic nature, conferred by the two phenyl rings, facilitates passage across the blood-brain barrier (BBB), a critical hurdle for CNS drug delivery.[1][2] This scaffold is present in well-established anticonvulsant drugs like Carbamazepine and its analogs, as well as newer agents like Safinamide , used in the treatment of Parkinson's disease.[3][4][5][6] The versatility of the scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired efficacy and safety profiles.
The success of these drugs underscores the potential of the diphenylacetamide core in interacting with key neurological targets. For instance, Carbamazepine's mechanism involves the blockade of use-dependent sodium channels, which reduces the sustained repetitive firing of neurons. This inherent activity provides a strong rationale for exploring novel derivatives for conditions such as epilepsy, neuropathic pain, and bipolar disorder.
Synthetic Strategies for Diphenylacetamide Derivatives
The synthesis of novel diphenylacetamide analogs is a critical first step in the discovery pipeline. A common and effective strategy involves the use of 2-chloro-N,N-diphenylacetamide as a key intermediate. This allows for the introduction of diverse functional groups through nucleophilic substitution, creating a library of candidate compounds.[7][8]
Protocol 2.1: General Synthesis of 2-Amino-N,N-diphenylacetamide Derivatives
This protocol outlines a two-step synthesis starting from diphenylamine, a common commercially available starting material.
Rationale: This synthetic route is efficient and highly adaptable. The initial chloroacetylation of diphenylamine provides a reactive handle (the chloro group) that can be readily displaced by a wide variety of primary and secondary amines, allowing for the rapid generation of a diverse chemical library for screening.
Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate 1)
-
To a solution of diphenylamine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent used.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-chloro-N,N-diphenylacetamide.[8]
Step 2: Synthesis of Target 2-Amino-N,N-diphenylacetamide Derivatives (Exemplary)
-
Dissolve 2-chloro-N,N-diphenylacetamide (Intermediate 1, 1.0 eq) in a polar aprotic solvent such as acetone or DMF.
-
Add the desired substituted amine (e.g., aliphatic, alicyclic, aromatic, or heterocyclic amine) (1.2 eq) to the solution.[7]
-
Add a base, such as potassium carbonate or triethylamine (1.5 eq), to act as a catalyst and acid scavenger.[7]
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to obtain the final target compound.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9]
In Vitro Evaluation of CNS-Active Candidates
Once a library of compounds is synthesized, a robust in vitro screening cascade is essential to identify promising candidates and characterize their properties. This process involves primary assays to determine activity at the desired target and secondary assays to evaluate drug-like properties.
Workflow for In Vitro Screening
Caption: High-level workflow for in vitro screening of CNS drug candidates.
Protocol 3.1: Blood-Brain Barrier (BBB) Permeability Assessment (PAMPA)
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across the BBB.[10] A lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The rate of diffusion across this membrane provides an estimate of a compound's ability to cross the BBB.
-
Membrane Preparation: Coat a 96-well filter plate (e.g., PVDF membrane) with a lipid solution (e.g., porcine brain lipid extract in dodecane).
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute them into a universal buffer (pH 7.4) to a final concentration of 100-200 µM. This will be the donor solution.
-
Assay Setup:
-
Add the buffer to the acceptor wells of a 96-well plate.
-
Carefully place the lipid-coated filter plate onto the acceptor plate.
-
Add the donor solutions (test compounds and controls) to the filter plate wells.
-
-
Incubation: Incubate the assembled plate for 4-18 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)
-
Where CA is the concentration in the acceptor well, and Cequilibrium is the theoretical equilibrium concentration.
-
Data Interpretation:
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Protocol 3.2: Metabolic Stability Assessment in Liver Microsomes
Principle: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of many drugs.[11][12] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its metabolic stability and intrinsic clearance.[13][14]
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing liver microsomes (from human or relevant animal species) and a phosphate buffer (pH 7.4).
-
Initiation of Reaction:
-
Pre-warm the reaction mixture to 37 °C.
-
Add the test compound (typically 1 µM final concentration).
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Data Interpretation:
| In Vitro Half-life (t₁/₂) | Predicted Metabolic Stability |
| > 60 min | High |
| 15 - 60 min | Medium |
| < 15 min | Low |
In Vivo Assessment of Efficacy and Safety
Promising candidates from in vitro screening must be evaluated in vivo to confirm their therapeutic potential and assess their safety profile in a whole-organism context.[15][16] For anticonvulsant agents, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are gold-standard models.[17][18][19]
Protocol 4.1: Anticonvulsant Screening (MES and scPTZ Models)
Rationale: The MES test is a model for generalized tonic-clonic seizures and identifies compounds that prevent seizure spread. The scPTZ test is a model for myoclonic seizures and identifies compounds that elevate the seizure threshold. Using both models provides a broader characterization of a compound's anticonvulsant profile.[19]
-
Animal Preparation: Use male Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Time to Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect (typically 30-60 minutes post-i.p. administration).
-
Seizure Induction:
-
MES Test: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. The endpoint is the abolition of the hind-limb tonic extensor phase of the seizure.
-
scPTZ Test: Administer a subcutaneous injection of Pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg). Observe the animals for 30 minutes. The endpoint is the absence of clonic seizures lasting for at least 5 seconds.[7]
-
-
Data Analysis: Determine the median effective dose (ED₅₀) for each test, which is the dose required to protect 50% of the animals from the respective seizure endpoint.
Protocol 4.2: Neurotoxicity Assessment (Rotarod Test)
Principle: The rotarod test assesses motor coordination and is used to identify acute neurological deficits that may be a side effect of the test compound.[20]
-
Animal Training: Train mice to stay on a rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
Test Procedure: On the test day, administer the compound or vehicle. At the time of peak effect, place the animal on the rotarod.
-
Endpoint: Record the time the animal remains on the rod. An animal is considered to have failed if it falls off the rod before the pre-determined cut-off time.
-
Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
Summarizing Efficacy and Safety:
The results from these in vivo tests can be used to calculate a Protective Index (PI) , which is a crucial measure of a drug's safety margin (PI = TD₅₀ / ED₅₀).[21] A higher PI indicates a more favorable separation between the toxic and effective doses.
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| DPA-001 | 45.6 | 39.5 | 162.4 | 3.56 |
| DPA-002 | 50.5 | 93.2 | >300 | >5.94 |
| DPA-003 | >100 | >100 | 250 | - |
| Reference | 9.9 | 18.5 | 41.0 | 4.14 |
Data is hypothetical and for illustrative purposes, inspired by findings for similar scaffolds.[17][22]
Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the iterative process of modifying a compound's chemical structure and observing the effect on its biological activity.[21][23][24] The data gathered from the in vitro and in vivo assays are used to build a robust SAR model, guiding the design of next-generation compounds with improved potency, selectivity, and ADME-Tox properties.
The Lead Optimization Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
For the diphenylacetamide scaffold, key areas for modification include:
-
The Amine Substituent: As demonstrated in the synthesis protocol, this position is highly amenable to modification. Introducing different cyclic or acyclic, aromatic or aliphatic amines can drastically alter potency and physical properties.
-
The Phenyl Rings: Substitution on one or both of the phenyl rings with electron-donating or electron-withdrawing groups can influence metabolic stability, target binding affinity, and lipophilicity.
-
The Acetamide Backbone: While less commonly modified, changes to the linker between the nitrogen and the carbonyl group can be explored to alter conformational flexibility.
By systematically making these changes and evaluating each new compound through the described protocols, researchers can build a comprehensive understanding of the SAR for their target, ultimately leading to the identification of a clinical candidate.
Conclusion
The diphenylacetamide scaffold is a proven and valuable starting point for the development of novel CNS-active agents. Its favorable physicochemical properties and established track record provide a solid foundation for drug discovery programs. By employing rational design, efficient synthetic strategies, and a comprehensive cascade of in vitro and in vivo assays, researchers can effectively explore the chemical space around this scaffold. The systematic application of the protocols and principles outlined in this guide will facilitate the identification and optimization of lead compounds, paving the way for the next generation of therapies for challenging neurological disorders.
References
- Title: Blood-Brain Barrier (BBB)
- Title: Metabolic Stability Assays Source: Merck Millipore URL
- Title: Blood Brain Barrier Permeability Assay Background Source: Neuromics URL
- Title: Metabolic Stability Services Source: Eurofins Discovery URL
- Title: Metabolic Stability Assay Services Source: BioIVT URL
- Title: In-vitro blood-brain barrier models for drug screening and permeation studies: an overview Source: Journal of Controlled Release URL
- Title: Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants Source: PubMed URL
- Title: A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development Source: PubMed Central URL
- Title: Metabolic Stability in Drug Development: 5 Assays Source: WuXi AppTec URL
- Title: Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges Source: PubMed URL
- Title: CNS Pharmacology Models Source: Medicilon URL
- Title: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers Source: ResearchGate URL
- Title: In Vitro Blood Brain Barrier Permeability Assessment Source: Visikol URL
- Title: The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)
- Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives Source: PubMed Central URL
- Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL
- Title: CNS Disease Models and Safety Pharmacology Testing Source: WuXi Biology URL
- Title: In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment Source: The Journal of American Medical Science and Research URL
- Title: Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation Source: Oriental Journal of Chemistry URL
- Title: Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective Source: MDPI URL
- Title: In vitro and in vivo blood brain barrier assay for neurological diseases Source: Labinsights URL
- Title: Phenotypic Screening in CNS Drug Discovery Source: NeuroProof URL
- Title: Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning Source: PubMed Central URL
- Title: In silico methods to assess CNS penetration of small molecules Source: In silico methods to assess CNS penetration of small molecules URL
- Title: In vitro and in vivo techniques in CNS drug discovery Source: European Pharmaceutical Review URL
- Title: Carbamazepine | C15H12N2O | CID 2554 Source: PubChem - NIH URL
- Title: Preclinical assessment of CNS drug action using eye movements in mice Source: PubMed URL
- Title: (PDF)
- Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)
- Title: "Effect of carbamazepine and related compounds on ligand-gated ion channels: possible implications for synaptic transmission and side effects," Source: ResearchGate URL
- Title: A Comparative Analysis of Phenylacetamide Derivatives as Anticonvulsant Agents Source: Benchchem URL
- Title: N,N-Diphenylacetamide for synthesis 519-87-9 Source: Sigma-Aldrich URL
- Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: MDPI URL
- Title: Off-Target Profiling Source: Creative Biolabs URL
- Title: In silico off-target profiling for enhanced drug safety assessment Source: PubMed URL
- Title: Carbamazepine (T3D2826)
- Title: Safinamide Source: Wikipedia URL
- Title: Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels Source: PubMed Central URL
- Title: Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))
- Title: Structure-activity relationship (SAR) studies of N-(2-hydroxyethyl)
- Title: Carbamazepine Source: StatPearls - NCBI Bookshelf URL
- Title: Chemical structure of safinamide.
- Title: Safinamide (FCE 26743)
- Title: Carbamazepine response (Concept Id: CN077964)
- Title: safinamide Source: IUPHAR/BPS Guide to PHARMACOLOGY URL
- Title: Safinamide | C17H19FN2O2 | CID 131682 Source: PubChem - NIH URL
- Title: Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels Source: PubMed URL
- Title: STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM Source: STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM URL
Sources
- 1. neuromics.com [neuromics.com]
- 2. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 3. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safinamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bioivt.com [bioivt.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicilon.com [medicilon.com]
- 16. mdpi.com [mdpi.com]
- 17. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Preclinical assessment of CNS drug action using eye movements in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators
Introduction: Ion Channels as High-Value Drug Targets
Ion channels, a diverse family of transmembrane proteins, are fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to hormone secretion.[1][2] They function as gated pores, allowing the rapid flux of ions like Na+, K+, Ca2+, and Cl- across cell membranes.[3][4] Given their critical roles, it is no surprise that ion channel dysfunction, or "channelopathies," is implicated in numerous diseases, including epilepsy, chronic pain, cardiac arrhythmia, and diabetes.[3][5] This makes them one of the most important and attractive target classes for modern drug discovery.[3][6][7]
However, screening for modulators of these targets presents a significant challenge. The gold-standard method for studying ion channel function is patch-clamp electrophysiology, which provides unparalleled data quality by directly measuring ionic currents in real-time.[1][3][4] Unfortunately, the manual patch-clamp technique is exceptionally low-throughput and labor-intensive, making it unsuitable for screening the large compound libraries typical in early drug discovery.[1][8][5]
To bridge this gap, a suite of high-throughput screening (HTS) technologies has been developed. These assays prioritize speed and cost-effectiveness to enable the screening of millions of compounds, followed by more detailed electrophysiological studies on a smaller number of "hits." This application note provides a comprehensive overview of the current HTS landscape for ion channel modulators, detailing the underlying principles and providing field-tested protocols for key methodologies.
The Modern Ion Channel Screening Cascade
A successful ion channel drug discovery program rarely relies on a single assay. Instead, a tiered approach, or "screening cascade," is employed to efficiently identify and validate promising compounds. This strategy leverages the strengths of different technologies, starting with high-throughput methods to cast a wide net and progressing to higher-content, lower-throughput assays for validation and characterization.
Figure 3: Conceptual comparison of Manual vs. Automated Patch Clamp.
Conceptual Protocol: APC Validation of Na+ Channel Inhibitors
This protocol describes a typical workflow for confirming hits from a primary screen using an APC platform like the Sophion Qube or Nanion SyncroPatch.
[1][9]1. Cell Preparation: Harvest cells expressing the target ion channel and prepare a high-quality, single-cell suspension at the optimal concentration for the specific APC platform. 2. System Priming: Prime the instrument's fluidics with intracellular and extracellular recording solutions. 3. Cell Loading: Load the cell suspension onto the instrument. The system automatically handles cell capture at the micro-apertures on the planar chip. 4. Seal Formation & Whole-Cell Configuration: The instrument applies automated suction protocols to form a high-resistance (giga-ohm) seal and then ruptures the cell membrane to achieve the whole-cell recording configuration. 5. Voltage Protocol & Baseline Recording: Apply a pre-defined voltage protocol to elicit channel currents. For a voltage-gated Na+ channel, this typically involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then stepping to a depolarizing potential (e.g., -10 mV) to activate the channels. R[1]ecord stable baseline currents. 6. Compound Application: Add the hit compound at various concentrations. The instrument's integrated fluidics allow for rapid and precise compound application and washout. 7[10]. Effect Measurement: Record the channel current in the presence of the compound. An inhibitor will cause a dose-dependent reduction in the peak current amplitude. 8. Data Analysis: The instrument software automatically analyzes the data to calculate key parameters like % inhibition at each concentration and generate a dose-response curve to determine the compound's potency (IC50).
Data Summary and Technology Comparison
Choosing the right assay depends on the stage of the drug discovery process. The following table summarizes the key characteristics of the primary HTS technologies discussed.
| Feature | Fluorescence-Based Assays (Flux & Membrane Potential) | Automated Patch Clamp (APC) |
| Principle | Indirect (measures downstream effects of ion flux) | Direct (measures ionic current) |
| Throughput | Very High (100,000 - 1,000,000+ data points/day) | [9] Medium to High (5,000 - 20,000 data points/day) |
| Data Quality | Good; sufficient for primary screening | Excellent; "Gold Standard" quality |
| Information Content | Low to Medium (provides potency, efficacy) | High (potency, kinetics, state-dependence, MOA) |
| Cost per Data Point | Low | Moderate to High |
| Common Artifacts | Compound fluorescence, cytotoxicity, off-target effects | [8][11] Lower seal quality, current rundown |
| Primary Use Case | Primary HTS , Hit Identification | Hit Validation , Lead Optimization, Safety Profiling |
Conclusion and Future Directions
The landscape of ion channel HTS is a powerful combination of indirect, ultra-high-throughput fluorescence assays and direct, high-fidelity automated electrophysiology. T[12][13]his integrated approach allows researchers to efficiently screen vast chemical libraries and subsequently validate hits with high confidence, accelerating the discovery of novel therapeutics. A[9][13]s APC technology continues to improve in throughput and decrease in cost, we may see its application shift even earlier in the screening cascade. F[13]urthermore, the rise of label-free technologies and the use of more physiologically relevant cells, such as iPSC-derived neurons and cardiomyocytes, promise to further enhance the translatability and success of future ion channel drug discovery campaigns.
References
-
Yu, H., Li, M., Wang, W., & Wang, X. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43. [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]
-
Li, T., Lu, G., Chiang, E. Y., Chernov-Rogan, T., Grogan, J. L., & Chen, J. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE, 12(7), e0180154. [Link]
-
Eurofins Discovery. (n.d.). HTS – Electrophysiology Services. Retrieved from [Link]
-
Milligan, C. J., & Li, J. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 16(1), 1-5. [Link]
-
Kuklin, A., & Rubaiy, H. N. (2020). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem, 15(24), 2397-2407. [Link]
-
Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency. Retrieved from [Link]
-
Zheng, W., Spencer, R. H., & Kiss, L. (2004). High throughput assay technologies for ion channel drug discovery. Assay and Drug Development Technologies, 2(5), 543-552. [Link]
-
Nanolive. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]
-
Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523-535. [Link]
-
Yu, H., Li, M., Wang, W., & Wang, X. (2016). High throughput screening technologies for ion channels. Johns Hopkins University. [Link]
-
Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]
-
Milligan, C. J., & Li, J. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery. [Link]
-
Zheng, W., Spencer, R. H., & Kiss, L. (2004). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies. [Link]
-
Yu, H., Li, M., Wang, W., & Wang, X. (2016). High throughput screening technologies for ion channels. PubMed. [Link]
-
Upadhyay, A., & Guda, M. R. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes, 11(11), 856. [Link]
-
Willumsen, N. J., Bech, M., Olesen, S. P., Jensen, B. S., Korsgaard, M. P. G., & Christophersen, P. (2003). High Throughput Electrophysiology: New Perspectives for Ion Channel Drug Discovery. Receptors and Channels. [Link]
-
Creative Biostructure. (n.d.). Discovery Program for Ion Channel Targets. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Ion Channel Screening at Sygnature Discovery. Retrieved from [Link]
-
Terstappen, G. C. (2005). Flux assays in high throughput screening of ion channels in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Laselva, O., & Bear, C. E. (2022). A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. Journal of Visualized Experiments, (184). [Link]
-
Aurora Biomed. (n.d.). Ion Channel & Transporter Screening. Retrieved from [Link]
-
Sophion Bioscience. (n.d.). Ion Channel Companies. Retrieved from [Link]
-
Gentile, F., Stanley, N., & Gleave, M. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology, 14, 1221588. [Link]
-
McCoull, D., Large, J. M., Loucif, A., Tang, R., Witton, I., Byrom, L., Stevens, E., Jerman, J., & Wright, P. D. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]
-
Domainex. (n.d.). Ion Channel Drug Discovery. Retrieved from [Link]
-
Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]
-
Pokhriyal, A., Lu, M., & Cunningham, B. T. (2013). Label-free cell-based assays using photonic crystal optical biosensors. Analyst, 138(16), 4470-4482. [Link]
-
Zhang, X., Ba, D., Wang, Y., Zhang, Z., Liu, X., Liu, K., & Wang, G. (2023). Label-free optical imaging of ion channel activity on living cells. arXiv. [Link]
-
Zheng, W., Spencer, R. H., & Kiss, L. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Semantic Scholar. [Link]
-
Morton, M. J., & Shahid, R. (2023). Advances in ion channel high throughput screening: where are we in 2023?. Expert Opinion on Drug Discovery, 1-13. [Link]
-
Wang, J., Chen, Z., & Wang, J. (2014). Label-free study of the function of ion channel protein on a microfluidic optical sensor integrated with artificial cell membrane. Lab on a Chip, 14(3), 564-570. [Link]
-
ION Biosciences. (n.d.). Brilliant Thallium Flex - Instructions. Retrieved from [Link]
-
Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. [Link]
-
ION Biosciences. (2024). How to analyze thallium flux assay data. Retrieved from [Link]
Sources
- 1. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 2. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. sophion.com [sophion.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. High throughput assay technologies for ion channel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. criver.com [criver.com]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Label-free cell-based assays using photonic crystal optical biosensors - Analyst (RSC Publishing) [pubs.rsc.org]
Protocol for Recrystallization of N-Phenylacetamide Derivatives: An Application Note for Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of pharmacologically active molecules, achieving a high degree of purity is not merely a procedural formality but a fundamental requirement for safety and efficacy. N-phenylacetamide (acetanilide) and its derivatives represent a significant class of compounds with a history of analgesic and antipyretic properties, and they continue to serve as crucial intermediates in modern drug discovery.[1] Impurities, even in trace amounts, can alter the compound's biological activity, toxicity profile, and physical properties, making their removal essential.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] This application note provides a detailed protocol for the recrystallization of N-phenylacetamide derivatives, offering insights into the underlying principles, solvent selection, procedural steps, and troubleshooting. The methodologies described herein are designed to be a self-validating system, ensuring researchers and drug development professionals can achieve the desired purity for their compounds of interest.
The Science of Recrystallization: A Game of Solubilities
The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will exhibit high solubility for the compound of interest at an elevated temperature (typically the solvent's boiling point) and low solubility at a reduced temperature (such as room temperature or in an ice bath).[4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (the mother liquor) upon cooling, or completely insoluble, allowing for their removal through hot filtration.[5]
The process of crystal formation is a thermodynamically driven self-assembly where molecules of the desired compound selectively arrange themselves into a crystal lattice, effectively excluding dissimilar impurity molecules.[2] Slow and controlled cooling is paramount, as it allows for the formation of large, well-defined, and highly pure crystals.[6] Rapid cooling can lead to the formation of smaller, less pure crystals by trapping impurities within the rapidly forming lattice.[7]
Navigating the Solvent Maze: Selection Strategies for N-Phenylacetamide Derivatives
The choice of solvent is the most critical factor in a successful recrystallization.[5] The "like dissolves like" principle is a useful starting point, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[8] N-phenylacetamide and its derivatives, possessing both a polar amide group and a variously substituted phenyl ring, exhibit a range of polarities.
The nature and position of substituents on the phenyl ring significantly influence the compound's polarity and, consequently, its solubility in different solvents. For instance, the introduction of a polar nitro group, as in p-nitroacetanilide, will alter its solubility profile compared to the parent acetanilide. A preliminary solvent screen with small quantities of the crude product is always recommended to identify the optimal solvent or solvent pair.
Here is a table summarizing the solubility characteristics and recommended solvents for various N-phenylacetamide derivatives:
| Compound | Substituent | Common Solvents | Boiling Point (°C) | Solubility Characteristics |
| N-Phenylacetamide (Acetanilide) | -H | Water | 100 | High solubility in hot water (5.5 g/100 mL at 100°C), low solubility in cold water (0.53 g/100 mL at 0°C).[9] Also soluble in ethanol, acetone, and chloroform.[5][10] |
| N-(4-Nitrophenyl)acetamide | 4-NO₂ | Ethanol, Ethanol/Water | 78 (Ethanol) | Readily recrystallized from ethanol or an ethanol-water mixture.[11] Highly soluble in N-methyl pyrrolidone and N,N-dimethylformamide. |
| N-(4-Chlorophenyl)acetamide | 4-Cl | Ethanol, Acetone | 78 (Ethanol), 56 (Acetone) | Soluble in ethanol and acetone, with limited solubility in water.[12] Can be recrystallized from aqueous acetic acid or acetone. |
| N-(4-Bromophenyl)acetamide | 4-Br | Ethanol, Methanol, Ethyl Acetate | 78 (Ethanol), 65 (Methanol), 77 (Ethyl Acetate) | Soluble in benzene, chloroform, and ethyl acetate; slightly soluble in alcohol and hot water; insoluble in cold water.[13] Recrystallization from ethanol is effective.[13] |
| N-(4-Methoxyphenyl)acetamide | 4-OCH₃ | Ethanol | 78 | Can be effectively recrystallized from ethanol.[14] |
| N-(4-Methylphenyl)acetamide | 4-CH₃ | Methanol | 65 | Recrystallization from methanol is a suitable purification method.[15] |
Experimental Protocols
This section details the step-by-step methodologies for both single-solvent and mixed-solvent recrystallization of N-phenylacetamide derivatives.
Single-Solvent Recrystallization Protocol
This method is ideal when a single solvent with the desired differential solubility is identified.
-
Dissolution: Place the crude N-phenylacetamide derivative into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize crystal yield upon cooling.[4]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal to the solution and bring it back to a gentle boil for a few minutes. The activated charcoal will adsorb the colored impurities.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, a hot filtration must be performed. This step should be done quickly to prevent premature crystallization.[6] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the formation of crystals.[6]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[6]
Mixed-Solvent Recrystallization Protocol
This technique is employed when a single suitable solvent cannot be found. It utilizes a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[4]
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at its boiling point.
-
Inducing Cloudiness: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.
-
Crystallization and Isolation: Follow steps 4 through 7 of the single-solvent protocol.
The following diagram illustrates the general workflow for the recrystallization process:
Sources
- 1. 4-ブロモアセトアニリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mt.com [mt.com]
- 3. cerritos.edu [cerritos.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijstr.org [ijstr.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Acetanilide - Wikipedia [en.wikipedia.org]
- 11. jcbsc.org [jcbsc.org]
- 12. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Diphenylacetamide
Abstract
This application note presents a comprehensive guide to developing and validating a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N,N-Diphenylacetamide. Diphenylacetamide is a crucial intermediate and compound in various chemical syntheses. A reliable analytical method is paramount for quality control, stability testing, and research applications. This document provides a detailed narrative of the method development strategy, a step-by-step analytical protocol, and a full validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Scientific Principles & Method Development Strategy
The logical development of an HPLC method is predicated on the physicochemical properties of the analyte. N,N-Diphenylacetamide (Figure 1) is a neutral, non-polar molecule due to the presence of two phenyl rings, making it an ideal candidate for reversed-phase chromatography.[2][3]
Figure 1. Chemical Structure of N,N-Diphenylacetamide
-
Formula: C₁₄H₁₃NO
-
Molecular Weight: 211.26 g/mol [2]
Chromatographic Mode and Stationary Phase Selection
Given the non-polar, aromatic nature of diphenylacetamide, reversed-phase HPLC is the logical choice.[3] This mode utilizes a non-polar stationary phase and a polar mobile phase.
-
Rationale for C18 Column: A C18 (octadecylsilane) column was selected as the primary stationary phase. C18 columns are the most widely used in reversed-phase chromatography, offering robust hydrophobic retention for non-polar compounds.[4] The long alkyl chains provide a high surface area for hydrophobic interactions with the phenyl rings of the analyte, ensuring adequate retention. An end-capped, high-purity silica-based column is recommended to minimize peak tailing from interactions with residual silanol groups.[5]
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired retention and resolution.[6]
-
Solvent Selection: A combination of ultrapure water and a polar organic solvent is required. Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5]
-
pH and Buffering: Since diphenylacetamide is a neutral amide, its retention is largely independent of mobile phase pH. However, maintaining a consistent, slightly acidic pH (e.g., pH 3-4) using a buffer or acid modifier (like 0.1% formic or acetic acid) is best practice. This suppresses the ionization of residual silanols on the silica-based stationary phase, leading to improved peak symmetry and reproducibility.[7][8]
-
Elution Mode: A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is ideal for initial method development.[5] This approach allows for the separation of compounds with a wide range of polarities, ensures that any potential impurities are eluted, and helps to determine the optimal isocratic conditions if desired.[6]
Detector and Wavelength Selection
The presence of two phenyl rings in the diphenylacetamide structure results in strong UV absorbance.
-
Detector Choice: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[9] Unlike a fixed-wavelength UV detector, a PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for:
-
Determining the wavelength of maximum absorbance (λmax) to maximize signal sensitivity.
-
Assessing peak purity by comparing spectra across a single peak.
-
Providing specificity in the presence of co-eluting impurities that may have different UV spectra.
-
-
Wavelength Rationale: The λmax for diphenylacetamide should be determined by analyzing a standard solution. Aromatic compounds typically exhibit strong absorbance between 230-280 nm. For this method, a primary monitoring wavelength at the λmax and secondary wavelengths can be used for purity analysis. Based on structurally similar compounds, a starting wavelength of 254 nm is a reasonable choice for initial experiments.[10][11]
Method Development Workflow
The logical flow of the method development process is outlined in the diagram below.
Caption: A logical workflow for HPLC method development.
Materials and Methods
Reagents and Standards
-
N,N-Diphenylacetamide reference standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Hydrochloric acid (37%)
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
Equipment
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Optimized HPLC Protocol & Conditions
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of N,N-Diphenylacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
Sample Preparation
-
Accurately weigh the sample containing diphenylacetamide.
-
Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate for 10 minutes to ensure complete extraction and dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[7]
Chromatographic Conditions
The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-15 min: 50-90% B; 15-18 min: 90% B; 18-18.1 min: 90-50% B; 18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/DAD |
| Detection | Monitoring at λmax (e.g., 254 nm), Spectral acquisition from 200-400 nm |
| Run Time | 25 minutes |
Method Validation Protocol (ICH Q2(R2))
Validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This is demonstrated through forced degradation studies, where the drug is exposed to stress conditions to produce potential degradants.[15][16]
-
Acid Hydrolysis: Reflux 10 mg of sample in 10 mL of 0.1 M HCl at 80°C for 4 hours.[17]
-
Base Hydrolysis: Reflux 10 mg of sample in 10 mL of 0.1 M NaOH at 80°C for 4 hours.[17]
-
Oxidative Degradation: Store 10 mg of sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.[15]
-
Acceptance Criteria: The method is specific if the diphenylacetamide peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Peak purity analysis using the PDA detector should confirm spectral homogeneity.
Linearity and Range
-
Procedure: Prepare and inject at least five concentrations of the reference standard over the range of 1-100 µg/mL (or 50% to 150% of the target concentration).
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.[18]
Accuracy
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same standard solution (at 100% of the target concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[13]
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.
Robustness
-
Procedure: Deliberately introduce small variations to the method parameters and evaluate the effect on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Acceptance Criteria: The %RSD of the results from the modified conditions compared to the nominal conditions should be ≤ 2.0%. System suitability parameters must remain within limits.
Method Validation Workflow
Caption: A workflow for HPLC method validation based on ICH guidelines.
Validation Data Summary
All data presented below is representative and should be generated for each specific application.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 760,110 |
| 100.0 | 1,525,300 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Data
| Parameter | Level 1 (80%) | Level 2 (100%) | Level 3 (120%) |
|---|---|---|---|
| Accuracy (% Recovery) | 99.5% | 100.3% | 101.1% |
| Precision (% RSD, n=6) | - | 0.85% | - |
Conclusion
The developed reversed-phase HPLC method provides a simple, rapid, and reliable means for the quantification of N,N-Diphenylacetamide. The comprehensive validation study demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in the pharmaceutical and chemical industries. The use of a PDA detector adds a layer of confidence in peak identification and purity assessment.
References
-
Silva, R., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 5(4), 255-261. Available at: [Link]
-
Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
PubChem. (n.d.). N,N-Diphenylacetamide. National Center for Biotechnology Information. Available at: [Link]
-
Singh, R., & Kumar, L. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Yenti, R., et al. (2017). Optimization of Volume Void and Wavelengths at Simultaneous Determination Method Development of Sweeteners, Preservatives and Dy. Research Journal of Pharmacy and Technology, 10(1), 1-6. Available at: [Link]
-
Li, J., et al. (2012). Determination of Diphenylamine Residue in Food by HPLC. Food Science, 33(18), 243-245. Available at: [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 5(2), 1-10. Available at: [Link]
-
Silva, R., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available at: [Link]
-
Patel, Y. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
Research Journal of Pharmaceutical Technology. (2019). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Shimadzu. (n.d.). Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Available at: [Link]
-
Scharlab. (n.d.). N,N-Dimethylacetamide, HPLC grade. Available at: [Link]
-
Agilent Technologies. (2018). Introduction to UV-based Detection. 2018 HPLC Spring Webinars Part 1. Available at: [Link]
-
ResearchGate. (2021). Why is detection wavelength of acetaminophen in HPLC different than its lambda max?. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Diphenylamine on Newcrom R1 HPLC column. Available at: [Link]
-
Chemistry LibreTexts. (2020). High-Performance Liquid Chromatography. Available at: [Link]
-
Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 743-749. Available at: [Link]
-
Chromatography Forum. (2014). How to choose the most representive wavelength?. Available at: [Link]
-
Latha, D. M., et al. (2013). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 675-678. Available at: [Link]
-
Latha, D. M., et al. (2013). Development and Validation of RP-HPLC Method for Quantitative Analysis of Tolbutamide in Pure and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 4(8), 1607-1611. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromtech.net.au [chromtech.net.au]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. How to choose the most representive wavelength? - Chromatography Forum [chromforum.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. actascientific.com [actascientific.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-N,2-diphenylacetamide Hydrochloride in Medicinal Chemistry
Introduction: The Therapeutic Potential of the Diphenylacetamide Scaffold
The diphenylacetamide moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, neuroprotective, analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The versatility of this scaffold lies in the ability to readily modify its structure at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 2-amino-N,2-diphenylacetamide hydrochloride, a promising candidate for therapeutic agent development. While direct literature on this specific molecule is limited, this guide will extrapolate from the wealth of data on structurally related compounds to provide a robust framework for its investigation.
Physicochemical Properties and Structure-Activity Relationships
The structure of 2-amino-N,2-diphenylacetamide hydrochloride combines key pharmacophoric features: a primary amino group, an amide linkage, and two phenyl rings. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₁₄H₁₅ClN₂O | N/A |
| Molecular Weight | 262.74 g/mol | N/A |
| Solubility | Predicted to be soluble in water and polar organic solvents | N/A |
| Key Structural Features | Primary amine, secondary amide, two phenyl rings | N/A |
The biological activity of diphenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and the acetamide backbone. For instance, electron-withdrawing groups on the phenyl rings have been shown to enhance the pharmacological efficacy of some analogues.[1] The presence of the primary amino group in 2-amino-N,2-diphenylacetamide hydrochloride offers a site for further chemical modification to explore structure-activity relationships (SAR).
Potential Therapeutic Applications and Underlying Mechanisms
Based on the pharmacological profiles of structurally similar compounds, 2-amino-N,2-diphenylacetamide hydrochloride holds potential in several therapeutic areas:
Neuroprotection and Anticonvulsant Activity
A structurally related compound, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), has shown significant neuroprotective and anticonvulsant effects in preclinical models.[2] This compound acts as a weak uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[2] Overactivation of NMDA receptors is a key mechanism in excitotoxicity, which leads to neuronal damage in conditions like stroke and epilepsy. It is plausible that 2-amino-N,2-diphenylacetamide hydrochloride could exhibit similar neuroprotective properties by modulating NMDA receptor activity or other ion channels. Another class of related compounds, 2-amino-N-phenylacetamide derivatives, has been identified as inhibitors of Slack potassium channels, which are involved in regulating neuronal excitability and are a target for antiepileptic drugs.[3]
Hypothesized Mechanism of Neuroprotection
Caption: Potential neuroprotective mechanism via NMDA receptor antagonism.
Analgesic and Anti-inflammatory Activity
The acetamide scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and shown to possess analgesic activity, likely through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation.[4][5] The structural similarity suggests that 2-amino-N,2-diphenylacetamide hydrochloride could also exhibit analgesic and anti-inflammatory effects.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of diphenylamine and N-phenylacetamide derivatives.[6] These compounds can be synthesized to incorporate various heterocyclic moieties, which often enhance their antimicrobial potency. The core structure of 2-amino-N,2-diphenylacetamide hydrochloride provides a foundation for the development of novel antimicrobial agents.
Anticancer Activity
Derivatives of N-(2-aminophenyl)-2-phenylacetamide have demonstrated the ability to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.[7] The mechanism of action for many anticancer drugs involves the inhibition of key signaling pathways that control cell proliferation and survival. The diphenylacetamide scaffold can be modified to target specific kinases or other proteins involved in cancer progression. For example, some N-phenylacetamide-2-oxoindole benzensulfonamide conjugates have been investigated as carbonic anhydrase inhibitors with antiproliferative activity.[8]
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 2-amino-N,2-diphenylacetamide hydrochloride.
Protocol 1: Synthesis of 2-Amino-N,2-diphenylacetamide Hydrochloride
This proposed synthesis is a multi-step process adapted from established methods for similar compounds.[6][9]
Step 1: Synthesis of 2-Chloro-N,2-diphenylacetamide
-
Dissolve diphenylamine (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the solution at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into crushed ice.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain 2-chloro-N,2-diphenylacetamide.
Step 2: Synthesis of 2-Azido-N,2-diphenylacetamide
-
Dissolve 2-chloro-N,2-diphenylacetamide (1 equivalent) in a mixture of acetone and water.
-
Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 3: Synthesis of 2-Amino-N,2-diphenylacetamide
-
Dissolve the 2-azido-N,2-diphenylacetamide in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the crude amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-amino-N,2-diphenylacetamide in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas) until precipitation is complete.
-
Filter the precipitate, wash with the solvent, and dry under vacuum to yield 2-amino-N,2-diphenylacetamide hydrochloride.
Synthesis Workflow Diagram
Caption: Proposed synthetic route for 2-amino-N,2-diphenylacetamide HCl.
Protocol 2: In Vitro Evaluation of Neuroprotective Activity (MTT Assay)
This protocol assesses the ability of the compound to protect neuronal cells from excitotoxicity.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 2-amino-N,2-diphenylacetamide hydrochloride for 1-2 hours.
-
Induction of Excitotoxicity: Expose the cells to an excitotoxic agent like glutamate or NMDA for 24 hours. Include control wells (untreated cells and cells treated only with the excitotoxic agent).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 3: In Vivo Evaluation of Analgesic Activity (Hot Plate Test)
This protocol is a common method to assess central analgesic activity.[5]
-
Animals: Use mice or rats of a specific strain and weight range.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Latency: Determine the baseline pain response latency by placing each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the time until a response (e.g., licking of paws or jumping) is observed. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer 2-amino-N,2-diphenylacetamide hydrochloride (at various doses) or a vehicle control intraperitoneally or orally. A positive control group receiving a known analgesic (e.g., morphine) should also be included.
-
Post-Treatment Latency: Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion and Future Directions
2-Amino-N,2-diphenylacetamide hydrochloride represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neuroprotection, analgesia, and antimicrobial therapy. The synthetic and screening protocols outlined in this document provide a solid foundation for initiating research into the medicinal chemistry of this compound. Future work should focus on the synthesis of a library of analogues to establish clear structure-activity relationships, elucidation of the precise mechanisms of action, and comprehensive preclinical evaluation of the most promising candidates.
References
-
Palmer GC, et al. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. 1996. Available from: [Link]
-
Singh A, et al. Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. 2011. Available from: [Link]
-
Denton JS, et al. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. 2017. Available from: [Link]
-
Patil SB, et al. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. 2022. Available from: [Link]
-
Khan AK, et al. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. 2019. Available from: [Link]
-
Said MF, et al. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. 2021. Available from: [Link]
-
PubChem. 2-Amino-2-phenylacetamide. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]
-
NIH. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. 2024. Available from: [Link]
Sources
- 1. Buy 2-Amino-2-phenylacetamide hydrochloride | 51703-58-3 [smolecule.com]
- 2. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-amino-N,2-diphenylacetamide hydrochloride Degradation Pathways
Welcome to the technical support center for the degradation pathway analysis of 2-amino-N,2-diphenylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges encountered during the stability testing of this molecule.
Introduction: Understanding the Stability Imperative
The chemical stability of an active pharmaceutical ingredient (API) like 2-amino-N,2-diphenylacetamide hydrochloride is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of its degradation pathways under various stress conditions is a regulatory requirement and a fundamental aspect of drug development.[1][2]
Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products and establishing the intrinsic stability of the molecule.[1] These studies provide the foundation for developing and validating stability-indicating analytical methods, which are crucial for quality control throughout the drug product's lifecycle.[3][4][5]
This guide will walk you through the practical aspects of conducting a forced degradation study for 2-amino-N,2-diphenylacetamide hydrochloride, from experimental design to data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 2-amino-N,2-diphenylacetamide hydrochloride that are susceptible to degradation?
A1: The molecule possesses several reactive functional groups. The most likely sites for degradation are the amide linkage , which is susceptible to hydrolysis, and the secondary amino group and diphenylamine moiety , which can be prone to oxidation. The aromatic rings also present a potential for photolytic degradation.
Q2: I am not seeing any degradation under my initial stress conditions. What should I do?
A2: This is a common scenario. If initial, mild conditions (e.g., room temperature, short duration) do not yield significant degradation (a target of 5-20% is often recommended), you should systematically increase the stress level.[6] For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), and/or elevate the temperature (e.g., to 50-70°C).[7] For thermal studies, increase the temperature or the duration of exposure. Remember to include a control sample at ambient temperature to differentiate stress-induced degradation from inherent instability.
Q3: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
A3: A complex chromatogram suggests the formation of multiple degradation products. To improve resolution in your HPLC method:
-
Optimize the mobile phase gradient: A shallower gradient can enhance the separation of closely eluting peaks.
-
Adjust the mobile phase pH: The ionization state of the parent molecule and its degradation products can significantly impact retention. Experiment with different pH values of the aqueous portion of your mobile phase.
-
Change the stationary phase: If resolution is still poor, consider a column with a different chemistry (e.g., a different end-capping or a phenyl-hexyl column for aromatic compounds).
-
Lower the flow rate: This can sometimes improve peak shape and resolution, although it will increase the run time.
Q4: How can I confirm the identity of a suspected degradation product?
A4: The gold standard for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS) . By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can deduce its molecular weight and structural fragments. This information, combined with an understanding of plausible chemical degradation pathways, allows for confident structure elucidation. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity may be necessary.
Q5: Are there any specific safety precautions I should take when handling 2-amino-N,2-diphenylacetamide hydrochloride and its degradation products?
A5: Yes. While specific toxicity data for all degradation products may not be available, it is prudent to handle all stressed samples with care. The parent compound, N,N-diphenylacetamide, is known to cause skin and eye irritation and may cause respiratory irritation.[8] Therefore, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide for Forced Degradation Studies
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No Degradation Observed | Stress conditions are too mild. | Systematically increase the severity of the stressor (e.g., higher temperature, longer exposure, higher concentration of acid/base/oxidant). The goal is to achieve a target degradation of 5-20% to ensure that the stability-indicating method is challenged appropriately. |
| Excessive Degradation (>50%) | Stress conditions are too harsh. | Reduce the severity of the stressor. Harsh conditions can lead to secondary degradation, which may not be relevant to real-world stability and can complicate pathway analysis. |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Consider a different column chemistry or the addition of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups. |
| Inconsistent Retention Times | Fluctuation in column temperature. Mobile phase composition drift. Column degradation. | Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Mass Imbalance (Sum of parent and degradants is not ~100%) | Co-elution of degradation products. Degradation products are not UV-active at the detection wavelength. Formation of volatile or insoluble degradation products. | Improve chromatographic resolution (see FAQ Q3). Use a Photo Diode Array (PDA) detector to screen for optimal detection wavelengths for all components. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary. |
Experimental Protocol: Forced Degradation Study
This protocol provides a starting point for conducting a forced degradation study of 2-amino-N,2-diphenylacetamide hydrochloride.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve 2-amino-N,2-diphenylacetamide hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 100 µg/mL).
Stress Conditions
For each condition, prepare a sample in triplicate. Also, prepare a control sample stored at ambient temperature and protected from light.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix equal volumes of the working solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours. After the specified time, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH. |
| Base Hydrolysis | Mix equal volumes of the working solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 2 hours. After the specified time, cool the solution and neutralize with an equivalent amount of 0.1 M HCl. |
| Oxidative Degradation | Mix the working solution with 3% hydrogen peroxide solution. Keep the solution at room temperature for 24 hours. |
| Thermal Degradation | Place the solid API in a hot air oven at 80°C for 48 hours. After exposure, dissolve the solid in the working solution solvent to the target concentration. |
| Photolytic Degradation | Expose the working solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |
Analytical Methodology: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the parent compound and its more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: Use a PDA detector to monitor the entire UV spectrum and select an appropriate wavelength for quantification (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL.
Putative Degradation Pathway of 2-amino-N,2-diphenylacetamide hydrochloride
Disclaimer: The following degradation pathway is putative and based on established chemical principles of the functional groups present in the molecule. The actual degradation products should be confirmed experimentally.
The primary degradation pathways are expected to be hydrolysis of the amide bond and oxidation of the secondary amine.
Caption: Putative degradation pathways of 2-amino-N,2-diphenylacetamide hydrochloride.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
References
- U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of New Drug Substances and Products.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
- Bhardwaj, S. P., et al. (2018). Forced degradation studies and stability-indicating assay method for the determination of drugs in the presence of their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 150, 184-201.
- Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Jain, K., Mulgund, S. V., Deshpande, A., & Jain, R. (2011). Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine. Indian journal of pharmaceutical sciences, 73(4), 429.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - OUCI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
- Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Stability indicating study by using different analytical techniques - IJSDR. (n.d.). Retrieved January 21, 2026, from [Link]
-
N-Phenylacetamide - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - Biosciences Biotechnology Research Asia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid | ACS Omega. (n.d.). Retrieved January 21, 2026, from [Link]
-
degradation product formed: Topics by Science.gov. (n.d.). Retrieved January 21, 2026, from [Link]
-
Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (n.d.). Retrieved January 21, 2026, from [Link]
-
N,N-Diphenylacetamide | C14H13NO - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur - Chula Digital Collections. (n.d.). Retrieved January 21, 2026, from [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
23.11: Oxidation of Amines - Chemistry LibreTexts. (n.d.). Retrieved January 21, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. tandfonline.com [tandfonline.com]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diphenylacetamide Derivative Synthesis
Welcome to the technical support center for the synthesis of diphenylacetamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C–N bond formation to create these valuable scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your reactions effectively. This guide focuses primarily on the robust and versatile Palladium-Catalyzed Buchwald-Hartwig Amination, while also acknowledging classical synthetic approaches.
Section 1: Foundational Principles of N-Arylation for Diphenylacetamide Synthesis
The construction of the N-aryl amide bond in diphenylacetamide derivatives is a critical transformation. While several methods exist, they differ significantly in scope, functional group tolerance, and reaction sensitivity.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the premier method for forming C–N bonds, offering broad substrate scope and milder conditions compared to classical methods.[1][2][3] The reaction couples an aryl halide (or pseudo-halide) with an amine (in this case, diphenylamine or a derivative) using a palladium catalyst.
Mechanism & Key Components: The efficacy of this reaction hinges on the interplay of four key components: the palladium source, the phosphine ligand, the base, and the solvent. The catalytic cycle generally proceeds through three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
-
Palladium Source: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂) are common. Pd(II) sources require an in situ reduction to the active Pd(0) state, which can be accomplished by phosphine ligands or the amine itself.[4] Modern, air-stable precatalysts (e.g., G3-XPhos Palladacycle) are often preferred as they rapidly form the active LPd(0) species upon exposure to base, leading to more reproducible results.[4]
-
Ligand: The ligand is arguably the most critical variable. It stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of the catalytic cycle.[6] Bulky, electron-rich phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the challenging reductive elimination step.[6][7]
-
Base: The base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5] The choice of base is critical and depends on the functional groups present in the substrates.
-
Solvent: The solvent must solubilize all components of the reaction and be stable at the required temperature. Aprotic, non-coordinating solvents are generally preferred.[4]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. name-reaction.com [name-reaction.com]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability-Indicating HPLC Method for 2-amino-N,2-diphenylacetamide hydrochloride
Welcome to the technical support center for the development and troubleshooting of a stability-indicating HPLC method for 2-amino-N,2-diphenylacetamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize foundational chromatographic principles with field-proven insights to help you navigate the complexities of method development, validation, and routine analysis for this specific analyte.
Introduction to the Analyte and Method Development Strategy
2-amino-N,2-diphenylacetamide hydrochloride is a molecule featuring a primary aromatic amine, a secondary amide, and two phenyl rings. These functional groups dictate its chromatographic behavior and potential degradation pathways. The primary amine group can cause peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanols. The amide bond is susceptible to hydrolysis under acidic and basic conditions.
A successful stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from its process impurities and any degradation products that may form under stress conditions. Our strategy will focus on developing a robust reversed-phase HPLC (RP-HPLC) method, as this is the most common and versatile technique for this type of molecule.
Frequently Asked Questions (FAQs)
Here we address common initial questions you may have when starting your method development.
Q1: What is a good starting point for a column and mobile phase for 2-amino-N,2-diphenylacetamide hydrochloride?
A1: Based on the structure of your analyte, a C18 column is a suitable starting point. To mitigate the peak tailing often seen with primary amines, consider using a column with low silanol activity or an end-capped column. For the mobile phase, a gradient elution using acetonitrile and a slightly acidic aqueous buffer is recommended to ensure good peak shape and resolution. The acidic conditions will ensure the primary amine is protonated, which can improve its interaction with the stationary phase and reduce tailing.
A recommended starting point for your method development is summarized in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (low silanol activity) | Provides good retention for the aromatic rings. Low silanol activity minimizes peak tailing from the primary amine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the primary amine, improving peak shape. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 20% B to 80% B over 20 minutes | A broad gradient is a good starting point to elute the parent compound and a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good reproducibility of retention times. |
| Detection | UV at 254 nm | The two phenyl rings should provide strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A standard injection volume. This can be adjusted based on sample concentration and detector sensitivity. |
Q2: How do I prepare my sample for analysis?
A2: Your sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A good starting point is to dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, you can use a higher percentage of organic solvent, but be mindful that this can affect peak shape if it is much stronger than the initial mobile phase. Always filter your sample through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from clogging the column.
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation (or stress testing) studies are a critical component of developing a stability-indicating method. These studies involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[1] The goal is to demonstrate that your analytical method can successfully separate the intact drug from any potential degradants, thus proving its specificity. These studies are required by regulatory agencies like the ICH.[2]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Problem 1: My peak for 2-amino-N,2-diphenylacetamide hydrochloride is tailing.
-
Symptom: The peak is asymmetrical with a "tail" extending from the back of the peak.
-
Cause: This is a classic issue for compounds with basic functional groups like primary amines.[3] The protonated amine can undergo secondary interactions with negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase. This leads to a portion of the analyte being more strongly retained, causing the tailing effect.
-
Solution:
-
Lower the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). This will keep your primary amine protonated and also suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions. Using 0.1% formic acid or phosphoric acid is a good approach.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Use a Different Column: Switch to a column specifically designed for basic compounds, such as one with very low silanol activity or a "base-deactivated" column. You could also consider a column with a different stationary phase chemistry.
-
Problem 2: I am seeing inconsistent retention times.
-
Symptom: The retention time of the main peak shifts between injections.
-
Cause: Shifting retention times can be caused by several factors, often related to the HPLC system or mobile phase preparation.[4]
-
Solution:
-
Check for Leaks: Inspect all fittings in your HPLC system for any signs of leaks, which can cause pressure fluctuations and affect the flow rate.
-
Ensure Proper Mobile Phase Mixing and Degassing: If you are using an on-line mixer, ensure it is functioning correctly. Inconsistencies in the mobile phase composition will lead to retention time shifts. Always degas your mobile phase to prevent air bubbles from entering the pump.[5]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Problem 3: I am not seeing good resolution between my parent peak and a degradation product.
-
Symptom: Two or more peaks are overlapping, making accurate quantification impossible.
-
Cause: The chromatographic conditions are not optimized to separate compounds with similar chemical properties.
-
Solution:
-
Modify the Organic Solvent: Try switching from acetonitrile to methanol, or use a combination of both. These solvents have different selectivities and can alter the elution order and separation of peaks.
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent) will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Change the Mobile Phase pH: Altering the pH can change the ionization state of your analyte and its degradants, which can have a significant impact on their retention and selectivity.
-
Try a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider a column with a different stationary phase, such as a phenyl or cyano column, which will offer different types of interactions with your analytes.
-
Experimental Protocols and Visualizations
Protocol 1: Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[2]
-
Prepare Stock Solution: Prepare a stock solution of 2-amino-N,2-diphenylacetamide hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Place the solid drug substance in an oven at 105°C for 24 hours. Dissolve a portion of the stressed solid to a final concentration of ~100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve a portion of the stressed solid to a final concentration of ~100 µg/mL in the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by your developed HPLC method with a PDA detector.
-
Evaluation: Assess the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. The peak purity of the parent peak should be evaluated in the presence of the degradants to ensure specificity.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Troubleshooting Decision Tree: Unstable Retention Times
Caption: Decision tree for troubleshooting unstable HPLC retention times.
Method Validation Parameters
Once your method is developed and specific, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision and accuracy. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
References
- [Referenced article on degradation p
- [Referenced article on analysis of primary arom
- [Referenced article on analysis of primary arom
- [Referenced article on separ
- [Referenced article on HPLC determin
- [Referenced ICH guideline on stability testing]
- [Referenced article on analysis of primary arom
- [Referenced PubChem entry]
- [Referenced supplier inform
- [Referenced article on HPLC determination of aliph
- [Referenced article on degrad
- [Referenced supplier inform
- [Referenced article on forced degrad
- [Referenced article on metabolism and chemical degrad
- [Referenced article on determination of a similar compound in a gel formul
- [Referenced book on HPLC methods for pharmaceuticals]
- [Referenced troubleshooting guide for HPLC]
- [Referenced troubleshooting guide for HPLC]
- [Referenced troubleshooting guide for common HPLC issues]
- [Referenced article on irreversible absorption of diphenylamine]
- [Referenced supplier inform
- [Referenced article on degrad
- [Referenced article on analysis of deriv
- [Referenced document on HPLC labeling reagents]
Sources
- 1. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 1035968-08-1|(2R)-2-AMino-N,2-diphenylacetamide|BLD Pharm [bldpharm.com]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common impurities in 2-amino-N,2-diphenylacetamide hydrochloride synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N,2-diphenylacetamide hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common impurities. Our approach is rooted in established chemical principles and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of 2-amino-N,2-diphenylacetamide hydrochloride, particularly when following a plausible synthetic route from diphenylacetonitrile.
Q1: My final product is off-color (e.g., yellow or brown), not the expected white crystalline solid. What are the likely impurities causing this discoloration?
A1: Discoloration in the final product often points to the presence of conjugated impurities or degradation products. In the context of a Pinner or Ritter-type synthesis from diphenylacetonitrile and aniline, several possibilities exist:
-
Oxidation Products: The primary amino group in the final product or aniline starting material can be susceptible to oxidation, leading to the formation of colored azo compounds or quinone-like structures. This is particularly prevalent if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Residual Starting Materials and Intermediates: Incomplete reaction can leave residual diphenylacetonitrile or aniline. While these are typically colorless, their presence can indicate non-optimal reaction conditions that might also favor the formation of colored byproducts.
-
Side-Reaction Products from Aniline: Aniline can undergo self-condensation or polymerization under acidic conditions, forming colored polymeric impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of Starting Materials: Use freshly distilled aniline to remove any colored oxidation products present in the starting material.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively remove colored impurities. Consider solvent systems of varying polarities, such as ethanol/water or ethyl acetate/hexanes.
-
Charcoal Treatment: Activated charcoal can be used during recrystallization to adsorb colored impurities. However, use it judiciously as it can also adsorb the desired product, leading to yield loss.
Q2: I'm observing an unexpected peak in my HPLC chromatogram with a retention time close to my product. How can I identify if it's a process-related impurity?
A2: An unexpected peak in the proximity of your product peak on an HPLC chromatogram often suggests the presence of a structurally similar impurity. Based on a synthesis from diphenylacetonitrile, here are the most probable process-related impurities:
-
Unreacted Diphenylacetonitrile: This is a common impurity if the reaction has not gone to completion.
-
Diphenylacetic Acid: Hydrolysis of the nitrile starting material or the final amide product can lead to the formation of diphenylacetic acid.
-
Ethyl Diphenylacetate (or other alkyl esters): If an alcohol (e.g., ethanol) is used as a solvent in the Pinner reaction, incomplete hydrolysis of the intermediate imidate can result in the formation of the corresponding ester.[1]
-
N,N'-diphenylbenzamidine: In a Pinner-type reaction, the intermediate imidate can react with another molecule of aniline to form an amidine.[1]
Identification and Mitigation Strategy:
| Potential Impurity | Identification Method | Mitigation Strategy |
| Diphenylacetonitrile | Spike your sample with a known standard of diphenylacetonitrile and observe if the peak area increases. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents. |
| Diphenylacetic Acid | Compare the retention time with a known standard. LC-MS analysis will show a molecular ion corresponding to diphenylacetic acid. | Ensure anhydrous conditions during the reaction. Perform a basic wash during work-up to remove the acidic impurity. |
| Alkyl Diphenylacetate | Synthesize a small amount of the suspected ester and use it as a reference standard in HPLC. | Ensure complete hydrolysis of the imidate intermediate by adjusting the water concentration and reaction time. |
| N,N'-diphenylbenzamidine | This impurity will have a significantly different mass from the product. LC-MS is the best tool for identification. | Control the stoichiometry of aniline to minimize its reaction with the intermediate. |
Experimental Protocol: HPLC Method for Impurity Profiling
A stability-indicating HPLC method is crucial for resolving the product from its potential impurities.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) is often effective.
-
Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
This is a general starting point; method optimization will be necessary for your specific impurity profile.
Frequently Asked Questions (FAQs)
Q3: What are the most common starting material-related impurities in this synthesis?
A3: The primary starting materials are diphenylacetonitrile and aniline.
-
Diphenylacetonitrile: Impurities can include unreacted starting materials from its own synthesis, such as benzyl cyanide and bromodiphenylmethane.[3]
-
Aniline: Aniline is prone to oxidation, leading to the formation of colored impurities like nitrobenzene and azoxybenzene. It is advisable to use freshly distilled or high-purity aniline.
Q4: How can I minimize the formation of hydrolysis-related impurities?
A4: Hydrolysis can be a significant issue, leading to the formation of diphenylacetic acid from either the starting nitrile or the final amide product.
-
Anhydrous Conditions: For reactions like the Pinner synthesis, it is critical to use anhydrous solvents and reagents to prevent premature hydrolysis of the nitrile and the imidate intermediate.[4]
-
Controlled Hydrolysis: In the final step of a Pinner-type synthesis, where the imidate is hydrolyzed to the amide, the amount of water and the reaction time should be carefully controlled to prevent over-hydrolysis to the carboxylic acid.
-
pH Control: The stability of the final amide is pH-dependent. Under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur.[5] Maintaining a near-neutral pH during work-up and storage is recommended.
Q5: What are the likely degradation products of 2-amino-N,2-diphenylacetamide hydrochloride upon storage?
A5: The primary degradation pathway for 2-amino-N,2-diphenylacetamide hydrochloride is hydrolysis of the amide bond to yield diphenylacetic acid and aniline. The primary amino group also makes the molecule susceptible to oxidative degradation, especially when exposed to light and air. To assess stability, forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are recommended.[6]
Visualizing the Synthetic Landscape
To better understand the potential for impurity formation, it is helpful to visualize the synthetic pathway and the points at which side reactions can occur.
Caption: Plausible synthetic pathway and common impurity formation.
This diagram illustrates a generalized synthetic route from diphenylacetonitrile and aniline to the target product, highlighting the key intermediate and the points at which common impurities can arise due to side reactions or degradation.
Logical Troubleshooting Workflow
When encountering an issue in your synthesis, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting synthesis issues.
This workflow provides a logical progression from identifying a problem to implementing a solution, emphasizing the importance of data analysis and hypothesis-driven experimentation.
References
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Pinner reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ritter reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Khabazzadeh, H., Saidi, K., & Sheibani, H. (2008). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable catalyst. Journal of the Serbian Chemical Society, 73(10), 963-969.
-
Chem-Station. (2017, June 5). Pinner Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103351311A - Synthesis method of diphenylacetonitrile.
- Schäfer, C., & Schareina, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1553–1559.
-
Wikipedia. (2023, December 1). Diphenylacetonitrile. In Wikipedia. Retrieved from [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of N‐(diphenylmethyl) amid 66 from aldehydes 37 and.... Retrieved from [Link]
- John, S., et al. (2022). A review on impurity profile of some cardiovascular drugs. World Journal of Pharmaceutical Research, 11(9), 622-644.
-
TMP Chem. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
- Neudörfl, J. M., et al. (2014).
-
ResearchGate. (n.d.). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved from [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-18.
- Meyyanathan, S. N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
PhyBlock. (n.d.). 2-Amino-N,N-diethyl-2-phenylacetamide hydrochloride. Retrieved from [Link]
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP.
- Müllner, M., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(23), 8242.
-
ResearchGate. (n.d.). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation of antiflammin 2 under acidic conditions. Retrieved from [Link]
- Hartono, A., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol for Post-Combustion CO2 Capture. Industrial & Engineering Chemistry Research, 62(2), 999-1014.
-
National Center for Biotechnology Information. (n.d.). Degradation mechanism of nefopam in solution under stressed storage conditions. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities in Bulk Drug and Capsules. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. science.gov [science.gov]
- 3. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Yield in N-(2-Aminophenyl)-2-phenylacetamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of N-(2-Aminophenyl)-2-phenylacetamide. This valuable bifunctional organic compound serves as a key building block for various nitrogen-containing heterocycles in medicinal chemistry and materials science.[1][2] A persistent challenge in its synthesis is achieving a high yield, primarily due to the difficulty in controlling the selectivity of the acylation reaction.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our recommendations to help you navigate common pitfalls and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Q1: What is the primary cause of low yield in this synthesis?
A1: The most significant challenge is controlling selectivity during the acylation of o-phenylenediamine.[3] The starting material has two nucleophilic amino groups. The reaction can easily proceed past the desired mono-acylation to form the N,N'-bis(2-phenylacetyl)-1,2-benzenediamine, commonly referred to as the "di-acylated byproduct."[3][4] Maximizing the yield of your target molecule is a matter of favoring mono-acylation over this competing reaction.
Q2: How can I prevent the formation of the di-acylated byproduct?
A2: Preventing di-acylation requires precise control over reaction conditions. The key strategies are:
-
Stoichiometry: Maintain a strict 1:1 molar ratio between o-phenylenediamine and your acylating agent (e.g., phenylacetyl chloride).[3] Using a slight excess of the diamine can also favor mono-acylation.[1]
-
Controlled Addition: Add the acylating agent dropwise to a cooled solution of o-phenylenediamine.[1][3] This slow, controlled addition keeps the instantaneous concentration of the acylating agent low, reducing the statistical probability of a second acylation event on an already mono-acylated molecule.
-
Temperature Control: Perform the initial addition at a low temperature (e.g., 0 °C) to moderate the reaction rate.[1][3] Exothermic reactions can accelerate the formation of the di-substituted product.
Q3: My reaction seems to stall or fails to proceed. What are the likely causes?
A3: If you observe an incomplete reaction via Thin Layer Chromatography (TLC) monitoring, consider the following:[3]
-
Reagent Quality: Phenylacetyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive phenylacetic acid. Always use a fresh bottle or freshly distilled reagent.[3] Similarly, o-phenylenediamine can oxidize over time, which may affect its reactivity. Use freshly purified starting materials whenever possible.[3]
-
Inadequate Base: When using phenylacetyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This will protonate the amino groups of the starting material and product, rendering them non-nucleophilic. You must include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[3]
-
Solvent Issues: Ensure you are using an anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) in which both reactants are soluble.[3] The presence of water will hydrolyze the acyl chloride.[3] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
Q4: My final product has a pink or brownish color, even after initial workup. What causes this and how can I fix it?
A4: This coloration is almost always due to oxidation products originating from the o-phenylenediamine starting material.[4] While these colored impurities may be difficult to remove during aqueous workup, they can typically be eliminated during purification. The most effective method is recrystallization with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, which are then removed via hot filtration.[4]
Q5: I'm losing a significant amount of product during the workup and purification stages. How can I minimize this loss?
A5: Product loss is common but can be mitigated.
-
Aqueous Workup: Pay close attention to the pH during extractions. Your product has a free amino group and can be protonated and become water-soluble under acidic conditions. The wash with saturated sodium bicarbonate is critical to neutralize any remaining acid and keep your product in the organic phase.[1][3]
-
Recrystallization:
-
Solvent Choice: Use a solvent system where the product is highly soluble when hot but poorly soluble when cold (e.g., ethanol/water or ethyl acetate/hexanes).[1][2][4]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Using excess solvent will keep more of your product dissolved upon cooling, reducing your recovery.[4]
-
Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities.[4]
-
Troubleshooting Workflow
This diagram provides a logical decision tree for diagnosing and resolving low yield issues.
Caption: A logical flow for diagnosing and addressing low product yield.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. o-Phenylenediamine / 1.0 eq. Phenylacetyl Chloride | Minimizes the chance of double acylation on the diamine.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Prevents hydrolysis of the reactive phenylacetyl chloride.[3] |
| Base | 1.0 - 1.1 eq. Triethylamine or Pyridine | Neutralizes the HCl byproduct which would otherwise deactivate the amine.[3] |
| Temperature | Add acyl chloride at 0 °C, then warm to room temp. | Controls the initial exothermic reaction and improves selectivity.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture that can destroy the acyl chloride.[3] |
| Monitoring | Thin Layer Chromatography (TLC) | Tracks the consumption of starting material to determine reaction completion.[3] |
Experimental Protocols
Protocol 1: Optimized Synthesis via Phenylacetyl Chloride
This protocol is based on standard acylation procedures designed to maximize mono-acylation.[1][3]
-
Materials:
-
o-Phenylenediamine
-
Phenylacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This procedure is effective for removing both the di-acylated byproduct and colored oxidation impurities.[4]
-
Materials:
-
Crude N-(2-Aminophenyl)-2-phenylacetamide
-
Ethanol
-
Deionized water
-
Activated Carbon (optional, for colored impurities)
-
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (a spatula tip is usually sufficient), and gently boil for 2-5 minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it just begins to turn cloudy. Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture and dry them in a vacuum oven.
-
Reaction Mechanism: Mono- vs. Di-acylation
The following diagram illustrates the desired reaction pathway versus the primary competing side reaction.
Caption: The synthetic pathway to the desired mono-acylated product and the competing reaction leading to the di-acylated byproduct.
References
- BenchChem Technical Support. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.
- BenchChem Technical Support. (2025). A Technical Guide to N-(2-Aminophenyl)
- BenchChem Technical Support. (2025). N-(2-Aminophenyl)
Sources
Technical Support Center: Forced Degradation Studies of Acetamide Compounds
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on acetamide-containing compounds. It is structured to address both fundamental questions and specific troubleshooting challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section covers the core concepts and regulatory expectations surrounding forced degradation studies for pharmaceuticals containing the acetamide functional group.
Q1: What are forced degradation studies and why are they critical for acetamide-containing drugs?
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[1][2] These studies are a regulatory requirement and a scientific necessity during drug development.[1] Their primary purposes are to:
-
Identify Degradation Pathways: Elucidate the chemical breakdown pathways of the drug substance. For acetamide compounds, this is crucial for understanding the lability of the amide bond.[1][3]
-
Develop Stability-Indicating Methods: Generate degradation products to develop and validate analytical methods (typically HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from all its potential impurities and degradants.[1][4][5] This ensures the method is "stability-indicating."
-
Understand Intrinsic Stability: Reveal the molecule's inherent vulnerabilities to stressors like acid, base, oxidation, heat, and light.[1] This knowledge informs formulation development, packaging selection, and the establishment of storage conditions and shelf life.[1][6]
For acetamide compounds, the amide linkage is a known site for hydrolysis, making these studies particularly important for predicting and controlling this degradation route.[3][7]
Q2: What are the typical degradation pathways for acetamide compounds?
The acetamide functional group (CH₃CONH–) and the rest of the molecule dictate the degradation pathways. Key vulnerabilities include:
-
Hydrolysis: This is the most common degradation pathway for the amide bond.[7][8]
-
Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., HCl) and heat, the amide bond is cleaved to yield a carboxylic acid and an ammonium salt.[8][9]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH) and heat, the amide hydrolyzes to form a carboxylate salt and ammonia.[8][9][10] This reaction is often driven to completion by the irreversible deprotonation of the resulting carboxylic acid.[11]
-
-
Oxidation: The molecule may be susceptible to oxidation, especially if it contains other sensitive functional groups. Common oxidizing agents like hydrogen peroxide (H₂O₂) are used to simulate this stress.[2] For example, studies on acetaminophen have shown that oxidation can lead to products like hydroquinone and acetamide through various mechanisms.[12][13]
-
Photodegradation: Exposure to UV or visible light can induce degradation. The extent and nature of photodegradation depend on the molecule's chromophores.[14] Interestingly, some studies show that the primary photochemical reactions may involve other parts of the molecule, leaving the acetamide side chain intact.[15]
-
Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds in the molecule, potentially affecting the amide group and other functionalities.[16]
Q3: What are the standard stress conditions recommended by ICH guidelines?
The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the necessary stress conditions.[17][18] The goal is to achieve a target degradation of 5-20%.[17][19][20] Degradation beyond 20% is often considered excessive as it can lead to secondary degradation products not relevant to real-world stability.[21][22]
| Stress Condition | Typical Reagents and Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature up to 50-60°C.[2] | Simulates acidic environments. The amide bond is susceptible to acid-catalyzed cleavage.[7] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature up to 50-60°C.[2] | Simulates alkaline environments. Base-catalyzed hydrolysis is a primary degradation pathway for amides.[7][10] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.[2] | Assesses susceptibility to oxidative stress, which can occur during manufacturing or storage. |
| Thermal | Dry heat, typically 10°C above accelerated stability conditions (e.g., 50-70°C).[21] | Evaluates the effect of elevated temperatures that might be encountered during transport or storage. |
| Photostability | Exposure to a light source providing combined UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/m²).[21] | Assesses the impact of light exposure, which is critical for determining appropriate packaging (e.g., amber vials).[22] |
Q4: How do I select appropriate analytical techniques for monitoring degradation?
The primary goal is to separate the parent drug from all degradation products, process impurities, and excipients.
-
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) Detector is the workhorse technique.[5]
-
Why HPLC? It provides the high-resolution separation required for complex mixtures of degradants.[23][24]
-
Why a PDA Detector? A PDA detector acquires spectra across a range of wavelengths for the entire peak. This is essential for peak purity analysis , which helps to ensure that a chromatographic peak represents a single compound and that no impurities are co-eluting with the main drug peak.[25][26]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identification.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during forced degradation experiments and provides actionable solutions based on scientific principles.
Problem 1: No significant degradation is observed under initial stress conditions.
-
Causality: The compound is highly stable, or the stress applied is insufficient to induce degradation. The goal is to achieve 5-20% degradation to properly challenge the analytical method.[17]
-
Troubleshooting Steps:
-
Increase Stressor Severity: Gradually increase the concentration of the acid/base/oxidizing agent, the temperature, or the duration of exposure.[27] For thermal stress, if no change is seen, longer exposure is recommended over more extreme temperatures.[27]
-
Check Experimental Setup: Verify the concentration of your stress reagents and the temperature of your heating apparatus. Ensure pH modification was successful.
-
Consider Solubility: Ensure the drug substance is fully dissolved in the stress medium. If not, co-solvents may be needed, but they must be chosen carefully to avoid participating in the degradation reaction.[2]
-
Problem 2: The drug substance degrades almost completely (>50%).
-
Causality: The stress conditions are too harsh, leading to excessive and potentially secondary degradation.[21] This can obscure the primary degradation pathways and produce degradants not seen under normal storage conditions.
-
Troubleshooting Steps:
-
Reduce Stressor Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
-
Time-Point Study: Sample at multiple, shorter time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration that yields the target 5-20% degradation.
-
Quench the Reaction: For hydrolytic studies, neutralize the sample with an equivalent amount of acid or base at the end of the exposure time to stop the reaction before analysis.
-
Problem 3: Poor mass balance is observed (e.g., total recovery <95% or >105%).
-
Causality: Mass balance is a critical indicator of a method's validity, confirming that all components are accounted for.[23][28] A poor balance suggests analytical gaps.[28]
-
Mass Balance (%) = [(Assay of API) + (Sum of All Degradation Products)] / (Initial Assay of API) x 100[28]
-
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a PDA detector. Use a more universal detector like a mass spectrometer (MS) or Charged Aerosol Detector (CAD) to search for these.[21]
-
Investigate Volatile or Insoluble Products: Degradants may be volatile and lost during sample preparation, or they may precipitate out of solution.[28] Headspace GC could be used for volatile analysis if suspected.
-
Check for Co-elution: A degradant may be co-eluting with the parent peak, artificially inflating its assay value. Re-evaluate peak purity and optimize chromatography.
-
Verify Relative Response Factors (RRFs): The assumption that degradants have the same UV response as the API can be incorrect. If a major degradant is identified, its RRF should be determined for accurate quantification.[29]
-
Problem 4: The main API peak fails peak purity analysis in HPLC.
-
Causality: This indicates that one or more degradation products are co-eluting with the main component, meaning the method is not stability-indicating.[25][30]
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Change Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Alter Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase to alter peak selectivity.
-
Try a Different Column: Use a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) to exploit different separation mechanisms.[31]
-
-
Use Orthogonal Methods: Confirm the peak's identity using a secondary technique like LC-MS, which can distinguish co-eluting compounds if they have different mass-to-charge ratios.[32][33]
-
Section 3: Experimental Protocols & Visualizations
Workflow for a Forced Degradation Study
The following diagram illustrates the logical flow of a typical forced degradation study, from initial stress testing to method validation.
Caption: Logical workflow of a forced degradation study.
Simplified Hydrolysis of the Acetamide Bond
This diagram shows the fundamental cleavage of the acetamide bond under acidic and basic conditions.
Caption: Acid- and base-catalyzed hydrolysis of an acetamide.
Protocol 1: General Setup for a Forced Degradation Study
This protocol provides a starting point for stress testing. The concentrations and durations should be adjusted to achieve 5-20% degradation.
Materials:
-
Drug Substance (API)
-
Class A Volumetric Flasks
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC grade water and solvents (e.g., Acetonitrile, Methanol)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the API in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL).[2]
-
Set Up Stress Conditions:
-
Control: Dilute the stock solution with the solvent to the final concentration. Keep at 5°C.
-
Acid Hydrolysis: Mix equal volumes of stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Store at 60°C.
-
Base Hydrolysis: Mix equal volumes of stock solution and 0.2 M NaOH to get a final base concentration of 0.1 M. Store at 60°C.
-
Oxidation: Mix equal volumes of stock solution and 6% H₂O₂ to get a final concentration of 3%. Store at room temperature in the dark.
-
Thermal: Place the solid API in a calibrated oven at 70°C. Also, place a solution of the API in the oven.
-
Photolytic: Expose the solid API and a solution of the API to light conditions as specified in ICH Q1B. Keep control samples wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 4, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL).[24]
-
Analyze all samples (including the time-zero control) in the same HPLC sequence to minimize analytical variability.[27]
-
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 21, 2026, from [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26). ResolveMass Laboratories. Retrieved January 21, 2026, from [Link]
-
Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. PharmaeliX. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of Acetamide? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. Retrieved January 21, 2026, from [Link]
-
Reconciling Mass Balance in Forced Degradation Studies. (2009, November 2). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
-
What is Mass Balance in a Forced Degradation Study? (2022, January 17). Mourne Training Services. Retrieved January 21, 2026, from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303. Retrieved January 21, 2026, from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 21, 2026, from [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 13). YouTube. Retrieved January 21, 2026, from [Link]
-
What is mass balance and how to determine it?. (2021, September 5). YouTube. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved January 21, 2026, from [Link]
-
Amide Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts, 9(7). Retrieved January 21, 2026, from [Link]
-
Forced Degradation Studies for Biologics: Unique Challenges & Analytical Strategies. (2025, November 26). ResolveMass Laboratories. Retrieved January 21, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 21, 2026, from [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20). YouTube. Retrieved January 21, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 21, 2026, from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
-
Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024, January 1). LCGC International. Retrieved January 21, 2026, from [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2019, July 1). LCGC International. Retrieved January 21, 2026, from [Link]
-
Calculation of Peak Purity in HPLC. (2025, January 7). Industrial Pharmacist. Retrieved January 21, 2026, from [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). ResolveMass Laboratories. Retrieved January 21, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 21, 2026, from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Peak Purity in Chromatography: Enhancing Analysis Accuracy. (n.d.). Separation Science. Retrieved January 21, 2026, from [Link]
-
Photochemical Degradation of the Plant Growth Regulator 2-(1-naphthyl) Acetamide in Aqueous Solution Upon UV Irradiation. (2013). PubMed. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
-
Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. (2011). PubMed. Retrieved January 21, 2026, from [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density funct. (2022, June 22). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. (2014). PubMed. Retrieved January 21, 2026, from [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
(PDF) A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation. (2022, June 11). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Thermal stability and decomposition of pharmaceutical compounds. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved January 21, 2026, from [Link]
-
Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved January 21, 2026, from [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024, November 2). MDPI. Retrieved January 21, 2026, from [Link]
-
PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Photocatalytic degradation of p-hydroxyphenylacetic acid (p-HPA) and Acetaminophen (ACTP) using bismuth catalyst BiOClxIy and Fe(III)-EDDS/UV/H2O2-Na2S2O8. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ijcrt.org [ijcrt.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. veeprho.com [veeprho.com]
- 22. acdlabs.com [acdlabs.com]
- 23. mournetrainingservices.com [mournetrainingservices.com]
- 24. waters.com [waters.com]
- 25. onyxipca.com [onyxipca.com]
- 26. industrialpharmacist.com [industrialpharmacist.com]
- 27. pharmtech.com [pharmtech.com]
- 28. resolvemass.ca [resolvemass.ca]
- 29. pharmtech.com [pharmtech.com]
- 30. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. sepscience.com [sepscience.com]
Minimizing byproduct formation in diphenylacetamide synthesis
Welcome to the Technical Support Center for Diphenylacetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of diphenylacetamide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to Diphenylacetamide Synthesis
Diphenylacetamide is a valuable scaffold in medicinal chemistry and materials science. Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The most common methods include the acetylation of diphenylamine, the Ritter reaction from diphenylmethanol, and synthesis from diphenylacetic acid derivatives. This guide will focus on identifying and mitigating byproduct formation in these key synthetic pathways.
Troubleshooting Guide: Navigating Byproduct Formation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Acetylation of Diphenylamine
This method involves the reaction of diphenylamine with an acetylating agent, typically acetyl chloride or acetic anhydride.
Question 1: I am getting a low yield of N,N-diphenylacetamide, and my crude product contains unreacted diphenylamine. What's going wrong?
Answer:
A low yield with the presence of starting material suggests an incomplete reaction. Several factors could be at play:
-
Insufficient Acetylating Agent: Ensure you are using at least a stoichiometric equivalent of the acetylating agent. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of acetyl chloride or acetic anhydride can drive the reaction to completion.
-
Reaction Time and Temperature: The acetylation of diphenylamine may require elevated temperatures and sufficient reaction time. If you are running the reaction at room temperature, consider gently heating the mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. A typical procedure involves refluxing a mixture of diphenylamine and chloroacetyl chloride in toluene for 4 hours[1][2].
-
Catalyst: While not always necessary, a mild base like triethylamine or pyridine can be used to scavenge the HCl or acetic acid byproduct, which can sometimes inhibit the reaction.
Question 2: My final product is contaminated with a byproduct that has a higher molecular weight. What could it be and how can I avoid it?
Answer:
A common higher molecular weight byproduct in this reaction is the di-acetylated product, N-acetyl-N-phenylacetamide (diacetanilide). This occurs when the initially formed N,N-diphenylacetamide undergoes a second acetylation.
To minimize the formation of N-acetyl-N-phenylacetamide:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diphenylamine to the acetylating agent. Avoid a large excess of the acetylating agent.
-
Reaction Temperature: High temperatures can promote di-acetylation. Try running the reaction at a lower temperature for a longer period.
-
Order of Addition: Adding the acetylating agent slowly to the solution of diphenylamine can help to maintain a low concentration of the acetylating agent throughout the reaction, thus disfavoring the second acetylation.
Workflow for Minimizing Di-acetylation:
Caption: Controlled reaction conditions favor the desired mono-acetylation product.
Route 2: Ritter Reaction from Diphenylmethanol
The Ritter reaction provides a pathway to N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid. For diphenylacetamide, this typically involves the reaction of diphenylmethanol with acetonitrile.
Question 3: After neutralizing my Ritter reaction, I have a large amount of solid precipitate along with my product. What is this and how do I get rid of it?
Answer:
The solid precipitate is most likely inorganic salts formed during the neutralization of the strong acid catalyst (e.g., sulfuric acid) with a base (e.g., sodium hydroxide or sodium bicarbonate). The Ritter reaction is known to generate substantial amounts of salt byproducts[3].
To effectively remove the salts:
-
Aqueous Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent in which diphenylacetamide is soluble, such as ethyl acetate or dichloromethane. The inorganic salts will remain in the aqueous layer.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude product.
Question 4: My NMR spectrum shows impurities other than the starting material. What could they be?
Answer:
While the diphenylmethyl cation is relatively stable, side reactions can still occur under the strongly acidic conditions of the Ritter reaction:
-
Ether Formation: The diphenylmethyl cation can be trapped by another molecule of diphenylmethanol to form bis(diphenylmethyl) ether. This can be minimized by using an excess of the nitrile.
-
Elimination: Although less common for diphenylmethanol, elimination to form 1,1-diphenylethylene is a possibility, which could then polymerize under acidic conditions.
To minimize these organic byproducts:
-
Use an excess of acetonitrile: This will favor the trapping of the carbocation by the nitrile over side reactions.
-
Control the temperature: Running the reaction at the lowest effective temperature can help to suppress side reactions.
Ritter Reaction Mechanism and Potential Side Reactions:
Caption: The desired Ritter reaction pathway and potential side reactions of the carbocation intermediate.
Route 3: From Diphenylacetic Acid
This route typically involves the conversion of diphenylacetic acid to an activated species, such as an acid chloride, followed by amidation.
Question 5: I'm attempting to make diphenylacetamide from diphenylacetic acid, but my yield is low and I have unreacted starting material. How can I improve this?
Answer:
Direct amidation of a carboxylic acid is generally difficult and requires high temperatures, which can lead to decomposition. A more reliable method is to first activate the carboxylic acid.
-
Activation of the Carboxylic Acid: Convert diphenylacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate will then readily react with an amine source.
-
Amine Source: For the synthesis of the primary amide, aqueous or gaseous ammonia can be used. For N-substituted amides, the corresponding primary or secondary amine is required.
-
Reaction Conditions: The reaction of the acid chloride with the amine is typically fast and exothermic. It is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Question 6: My product from the diphenylacetic acid route is impure. What are the likely contaminants?
Answer:
Impurities can arise from both the starting materials and the reaction process:
-
Unreacted Diphenylacetic Acid: If the conversion to the acid chloride was incomplete, you will have unreacted starting material.
-
Byproducts from the Activating Agent: For example, if using thionyl chloride, residual sulfur-containing impurities might be present.
-
Over-reaction with the Amine: If a primary amine is used as the nucleophile, there is a possibility of double acylation, though this is less common than with acetylation of diphenylamine.
Purification Strategy:
-
Aqueous Wash: A wash with a dilute base (e.g., NaHCO₃ solution) will remove any unreacted diphenylacetic acid.
-
Recrystallization: Recrystallization is an effective method for purifying diphenylacetamide. Common solvents for recrystallization include ethanol, or a mixture of ethanol and water[4]. A two-solvent system like hexane/acetone or hexane/ethyl acetate can also be effective.
-
Column Chromatography: For very impure samples or to separate closely related byproducts, column chromatography on silica gel is a powerful technique[5]. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Data Summary: Common Solvents for Recrystallization
| Solvent/Solvent System | Comments |
| Ethanol | A good starting point for many amide recrystallizations[4]. |
| Ethanol/Water | Can be effective for compounds with moderate polarity[4]. |
| Hexane/Acetone | A versatile two-solvent system for a range of polarities. |
| Hexane/Ethyl Acetate | Another common and effective two-solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure diphenylacetamide?
A1: The reported melting point of N,N-diphenylacetamide is in the range of 100-103 °C[6]. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q2: Can I use acetic anhydride instead of acetyl chloride for the acetylation of diphenylamine?
A2: Yes, acetic anhydride can be used. The reaction with acetic anhydride is generally less vigorous than with acetyl chloride. Acetic acid is produced as a byproduct instead of HCl[7]. The work-up procedure is similar.
Q3: Are there any safety precautions I should be aware of when running these reactions?
A3: Yes.
-
Acetyl chloride and thionyl chloride are corrosive and react violently with water, releasing HCl gas. These should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Strong acids like sulfuric acid used in the Ritter reaction are highly corrosive.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
Q4: My diphenylacetamide product appears slightly yellow. Is this normal?
A4: Pure diphenylacetamide is a white to off-white solid. A yellow tint may indicate the presence of impurities. Recrystallization should yield a colorless product.
Q5: Can diphenylacetamide decompose at high temperatures?
References
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]
-
2-Chloro-N,N-diphenylacetamide - PMC - PubMed Central. [Link]
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]
-
friedel-crafts acylation of benzene. [Link]
-
What are the products of the reaction of acetic anhydride with: 1. diphenylamine 2. water (with... - Homework.Study.com. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Ritter reaction - Wikipedia. [Link]
-
SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Ritter Reaction - Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar. [Link]
-
Ritter Reaction. [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]
-
N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem. [Link]
-
Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. [Link]
-
Chromatographic methods for the detection, purification and separation of Dendrimers. [Link]
-
(41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE - Proceedings. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. [Link]
-
Acetonitrile as a Building Block and Reactant - Norwegian Research Information Repository. [Link]
-
Digital Membrane Chromatography — A New Way to Rapid Antibody Purification for Top-Down Mass Spectrometry - ChemRxiv. [Link]
-
Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput - Teledyne ISCO. [Link]
-
THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID - ResearchGate. [Link]
-
Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation - Oriental Journal of Chemistry. [Link]
-
Decomposition pathways of diphenylamine | Download Scientific Diagram - ResearchGate. [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - MDPI. [Link]
Sources
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. teledyneisco.com [teledyneisco.com]
- 6. N,N-Diphenylacetamide for synthesis 519-87-9 [sigmaaldrich.com]
- 7. homework.study.com [homework.study.com]
- 8. (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE [proceedings.aiche.org]
- 9. researchgate.net [researchgate.net]
Improving solubility of 2-amino-N,2-diphenylacetamide hydrochloride for bioassays
Introduction
Welcome to the technical support guide for 2-amino-N,2-diphenylacetamide hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for solubilizing this compound for use in aqueous bioassays. As a hydrochloride salt of a weakly basic amine, this molecule presents a common but manageable solubility challenge: it is readily soluble in acidic conditions but can precipitate at the neutral or slightly alkaline pH typical of biological assays (e.g., pH 7.4). This guide offers a logical, step-by-step workflow to diagnose and overcome these solubility issues, ensuring accurate and reproducible experimental results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the solubility of your compound. Understanding these concepts is the first step in effective troubleshooting.
Q1: What is 2-amino-N,2-diphenylacetamide hydrochloride, and why is its solubility pH-dependent?
Answer: Your compound is the hydrochloride salt of a weakly basic parent molecule. The key functional group is a primary amine (-NH2). In the solid salt form, this amine is protonated (as -NH3+), which significantly increases its polarity and, therefore, its solubility in water.
The solubility is governed by a pH-dependent equilibrium.[1][2]
-
At low pH (acidic conditions): The concentration of protons (H+) is high. This keeps the amine group in its protonated, charged (-NH3+) form, which is highly soluble in aqueous solutions.
-
At high pH (neutral to basic conditions): The concentration of protons is low. The equilibrium shifts, causing the amine to deprotonate to its neutral, free base form (-NH2). This free base is significantly less polar and thus less soluble in water, often leading to precipitation.[3]
Most cell culture media and physiological buffers are maintained at a pH of ~7.2-7.4, which is often sufficient to cause deprotonation and subsequent precipitation of weakly basic compounds.
Caption: pH-dependent equilibrium of a weakly basic amine salt.
Q2: Why does my compound dissolve perfectly in DMSO but precipitate when added to my cell culture medium?
Answer: This is a classic phenomenon known as "crashing out" or precipitation upon solvent shifting.[4][5]
-
DMSO Stock: Dimethyl sulfoxide (DMSO) is a polar aprotic organic solvent capable of dissolving a wide range of non-polar and polar compounds.[6] You create a thermodynamically stable solution where the compound is fully solvated by DMSO molecules.
-
Dilution into Aqueous Media: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer or cell culture medium, you drastically change the solvent environment. The DMSO disperses, and the compound is suddenly exposed to water, a solvent in which its free base form is poorly soluble.
-
Precipitation: If the final concentration of the compound in the aqueous medium is above its solubility limit at that pH, it will precipitate out of the solution.[7] Even if the final DMSO concentration is 0.1-0.5%, the bulk solvent is still overwhelmingly water, which cannot maintain the solubility of the deprotonated compound.
Q3: Could the "common ion effect" from chloride in my buffer be a problem?
Answer: The common ion effect can suppress the dissolution of ionic compounds when the solution already contains one of the ions from the compound. In this case, the common ion is chloride (Cl-). If your buffer (e.g., from NaCl or KCl) has a very high chloride concentration, it could slightly reduce the solubility of your hydrochloride salt. However, for most standard biological buffers, this effect is generally minor compared to the much larger impact of pH.[8] It is a factor to consider but should not be the primary focus of troubleshooting unless using exceptionally high-salt buffers.
Section 2: A Systematic Troubleshooting Workflow
Follow this workflow to systematically optimize the solubility of 2-amino-N,2-diphenylacetamide hydrochloride. Start with the simplest method and proceed to more complex solutions only if precipitation persists.
Caption: Logical workflow for troubleshooting compound solubility.
Step 1: The Standard Protocol (Baseline)
This protocol serves as your baseline experiment to determine if a problem exists.
Protocol: Preparation of High-Concentration Stock & Dilution
-
Stock Preparation:
-
Accurately weigh the 2-amino-N,2-diphenylacetamide hydrochloride powder.
-
Add 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution. Use a vortex mixer and, if necessary, a sonication water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but check compound stability information first.
-
Visually inspect the stock solution against a light source to ensure there are no suspended particles. This is your master stock .
-
-
Working Dilution:
-
If creating a dose-response curve, perform serial dilutions of the master stock in 100% DMSO, not in aqueous buffer.[4]
-
-
Final Aqueous Dilution:
-
Warm your final assay medium or buffer to its working temperature (e.g., 37°C).[5]
-
To make your final concentration, add the small volume of DMSO stock directly into the vortexing assay medium. For example, add 1 µL of a 10 mM DMSO stock into 1 mL of medium for a final concentration of 10 µM (with 0.1% DMSO). This rapid dilution and mixing are critical.
-
Immediately inspect for any cloudiness or precipitate. Let it sit for 15-30 minutes at the working temperature and inspect again.
-
Step 2: Troubleshooting Precipitation
If you observe precipitation in Step 1, proceed with the following methods.
Principle: This method involves creating an intermediate, diluted stock in a slightly acidic buffer to keep the compound protonated and soluble before the final, larger dilution into the neutral assay medium.
Protocol: Acidic Intermediate Dilution
-
Prepare an Acidic Buffer: Prepare a sterile, 10-50 mM buffer such as Sodium Citrate (pH 4.5-5.5) or Sodium Acetate (pH 4.0-5.0).
-
Create Intermediate Stock: Take your DMSO master stock (e.g., 50 mM). Dilute it 10-fold into the acidic buffer to create a 5 mM intermediate stock. This stock is now primarily aqueous but at a pH that favors solubility.
-
Final Dilution: Use this 5 mM acidic intermediate stock to make your final concentration in the assay medium. The large volume and buffering capacity of the final medium should readily neutralize the small amount of acidic buffer, bringing the final pH to ~7.4.
-
Validate: Always measure the final pH of your assay solution to ensure it has not been significantly altered. Run a vehicle control using the acidic buffer to check for effects on your cells or assay.
Principle: If pH modification fails, the intrinsic solubility of the free base is likely too low. A co-solvent system increases the solubilizing capacity of the final aqueous medium.[9]
Protocol: Utilizing a Co-Solvent
-
Select a Co-solvent: Choose a biocompatible co-solvent based on the tolerance of your assay system.
-
Prepare Co-solvent Medium: Prepare your assay medium containing the desired final percentage of the co-solvent. For example, if your final DMSO concentration from the drug stock will be 0.2%, prepare your medium with an additional 0.8% DMSO for a total of 1% co-solvent.
-
Dilute: Add your DMSO drug stock directly to the co-solvent-fortified medium as described in the standard protocol. The presence of the extra organic solvent can help keep the compound in solution.
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Max Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Most common; can induce cellular stress or differentiation at >1%.[10] |
| Ethanol | 0.1% - 0.5% | Can have biological effects; ensure proper vehicle controls.[10] |
| PEG 400 | 0.5% - 1.0% | Polyethylene Glycol 400; generally well-tolerated. |
| Glycerol | 1% - 2% | Can increase viscosity; may affect protein-ligand kinetics. |
Note: These are general guidelines. You MUST determine the specific tolerance of your cell line or assay system.
Principle: If simpler methods fail, specialized formulation excipients can be used to create stable dispersions or complexes. These are more complex and require significant validation.
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of surfactants like Tween® 20/80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9]
Section 3: Essential Assay Controls & Best Practices
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Answer: This is highly dependent on the cell type. Robust cell lines like HEK293 or HeLa may tolerate up to 1% DMSO for short durations, while primary cells or sensitive stem cells may show stress at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment where you treat cells with the highest concentration of solvent (e.g., DMSO) used in your experiment and assess key health metrics like viability (e.g., via Trypan Blue or MTT assay) and morphology.[4][10]
Q5: How can I be sure my compound is truly dissolved?
Answer: Visual inspection is the first step, but microscopic precipitates can be missed.
-
Tyndall Effect: Shine a laser pointer through your final solution in a dark room. A true solution will show no beam path, while a colloidal suspension (fine precipitate) will scatter the light, making the beam visible.
-
Centrifugation: Spin your final solution at high speed (e.g., >14,000 x g) for 15-20 minutes. If the compound was precipitated, you may see a pellet. You can then measure the concentration of the supernatant to determine the actual soluble concentration.
Q6: Could these solubility-enhancing methods interfere with my assay?
Answer: Yes. Any additive—be it a different pH buffer, a co-solvent, or a surfactant—has the potential to affect your biological system. This is why rigorous controls are not optional. For every experiment, you must include:
-
Untreated Control: Cells + Medium only.
-
Vehicle Control: Cells + Medium + Highest concentration of the final solvent/buffer system used. For example, if your drug is in 0.2% DMSO and was diluted from an acidic intermediate stock, your vehicle control should contain 0.2% DMSO and the corresponding amount of the now-neutralized acidic buffer.
References
-
PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,2-Diphenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Capriotti, L., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 124(1), 164-171. Retrieved from [Link]
-
Knop, K., et al. (2010). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Pharmaceutical Development and Technology, 15(6), 576-584. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials? Retrieved from [Link]
-
Zhang, X., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Molecules, 26(16), 4983. Retrieved from [Link]
-
Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105825. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Bensaas, E., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 47(7), 479-484. Retrieved from [Link]
-
Troup, A. E., & Hunter, W. L. (1980). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 69(6), 731-732. Retrieved from [Link]
-
Dvořáčková, K., et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 14(4), 1364-1372. Retrieved from [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Retrieved from [Link]
-
Nagy, T., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(7), 1018-1022. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Column Chromatography Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of N-(2-Aminophenyl)-2-phenylacetamide. Drawing from established principles and field-proven experience, this document explains the causality behind experimental choices to empower users to troubleshoot effectively and achieve high-purity material.
Introduction: Understanding the Purification Challenge
N-(2-Aminophenyl)-2-phenylacetamide is a bifunctional molecule whose purification is often complicated by its structural features. The primary aromatic amine is basic and nucleophilic, while the amide group is polar. These characteristics dictate its behavior on silica gel, the most common stationary phase. The primary challenge arises from the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface, which can lead to issues like peak tailing, irreversible adsorption, and low recovery.[1] Furthermore, the crude product from synthesis often contains the di-acylated byproduct, N,N'-(1,2-phenylene)bis(2-phenylacetamide), and oxidized impurities from the o-phenylenediamine starting material, which can be challenging to separate.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and considerations before initiating the purification workflow.
Q1: What is the recommended starting solvent system for purifying N-(2-Aminophenyl)-2-phenylacetamide on a silica gel column?
A1: A solvent system of ethyl acetate (EtOAc) in hexane is the standard choice for this compound.[4][5][6] A typical starting point, determined by preliminary Thin Layer Chromatography (TLC), is a 1:1 mixture of EtOAc:Hexane.[5] The optimal ratio should be one that provides a target Rf value of approximately 0.25-0.35 for the desired product on your TLC plate, as this generally translates to good separation on a column.
Q2: My crude product is a dark oil or solid. What causes the color and how can I remove it?
A2: A pink, brown, or dark tint is typically due to oxidized impurities derived from the o-phenylenediamine starting material.[4] While column chromatography can remove some of these, a pre-purification step can be highly effective. Consider dissolving the crude product in a suitable solvent, treating it with a small amount of activated carbon to adsorb the colored impurities, and then filtering it through a pad of Celite® before concentrating and proceeding with the column.[4]
Q3: How can I minimize the formation of the di-acylated byproduct during synthesis to make purification easier?
A3: The formation of the di-acylated byproduct is a common issue resulting from the reaction of both amino groups of o-phenylenediamine.[2] To minimize its formation, you should use careful control of stoichiometry (a slight excess of the diamine is sometimes used), maintain a low reaction temperature (e.g., 0 °C), and add the phenylacetyl chloride dropwise over an extended period to avoid localized high concentrations of the acylating agent.[2][3]
Q4: Is recrystallization a viable alternative to column chromatography for this compound?
A4: Yes, recrystallization can be an effective purification method, particularly if the impurities have significantly different solubilities than the desired product.[5][7] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[5][7] However, if the crude material contains impurities with similar polarity, such as the di-acylated byproduct, column chromatography will provide superior separation.[2][3] In some cases, a sequential approach—column chromatography followed by recrystallization of the pooled fractions—yields the highest purity.
Part 2: Troubleshooting Guide for Common Issues
This guide uses a problem/cause/solution format to address specific issues encountered during the column chromatography process.
Workflow: Diagnosing and Resolving Poor Separation
Caption: A logical workflow for diagnosing and resolving poor separation during chromatography.
Issue 1: My product is streaking/tailing down the column and on TLC.
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Potential Cause: The basic primary amine of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This causes a secondary, non-ideal retention mechanism where a portion of the analyte is held back, leading to a "tail" on the elution band.[1]
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Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (Et₃N), typically 0.5-1%, into your eluent system will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[8] Alternatively, a few drops of ammonium hydroxide can be used.[8] Always perform a preliminary TLC with the modified solvent system to confirm the effect on Rf values.
Issue 2: The product is not eluting from the column, even with high concentrations of ethyl acetate.
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Potential Cause 1: The compound has irreversibly adsorbed onto the silica gel, which can happen with very polar or basic compounds if the column is not properly deactivated.[1]
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Solution 1: Try flushing the column with a more aggressive solvent system. Adding a small percentage (1-5%) of methanol to your ethyl acetate/hexane mixture can significantly increase polarity and help elute strongly bound compounds.[8]
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Potential Cause 2: The compound may have decomposed on the acidic silica gel.[9]
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Solution 2: Before running the column, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) have formed.[9] If it is unstable, consider using a different stationary phase like neutral alumina or a deactivated silica gel.[8]
Issue 3: The separation between my product and an impurity is very poor (ΔRf < 0.1).
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Potential Cause: The chosen solvent system does not provide sufficient selectivity for the two compounds.
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Solution:
-
Optimize the Mobile Phase: A shallow gradient elution can improve the resolution of closely eluting compounds.[2][8] This involves starting with a less polar solvent mixture and gradually increasing the proportion of the more polar solvent over the course of the separation.
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Change Solvent Selectivity: Instead of the ethyl acetate/hexane system, consider trying a different solvent combination. Dichloromethane/methanol or acetone/hexane systems offer different selectivities and may resolve the compounds.[9] Always test new solvent systems with TLC first.
-
Issue 4: My yield is very low after combining the pure fractions.
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Potential Cause 1: The product may be partially lost due to irreversible adsorption on the column (see Issue 2).
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Solution 1: Use a basic modifier (Et₃N) in your eluent to improve recovery of the basic compound.
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Potential Cause 2: The fractions were collected in too large of a volume, leading to dilution of the product and difficulty in detection by TLC.
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Solution 2: Collect smaller fractions, especially when you expect the product to start eluting. Concentrate a few fractions in the expected range to see if the product is present but too dilute to visualize on TLC.[9]
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Potential Cause 3: Incomplete elution. The column run may have been terminated prematurely.
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Solution 3: After it appears all your product has eluted, flush the column with a highly polar solvent (e.g., 10% Methanol in EtOAc) and check this "column flush" fraction by TLC to ensure no product was left behind.
Part 3: Key Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
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Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel mass to crude product mass.
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Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 70-230 mesh for gravity chromatography). Add the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane) to create a slurry that has the consistency of a milkshake. Stir gently to release trapped air bubbles.
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Pack Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in a single, continuous motion.
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Consolidate the Packing: Gently tap the side of the column to help the silica pack evenly. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. A uniform, translucent packing without cracks or air bubbles is crucial for good separation.
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Add Sand: Once the silica has settled, carefully add another thin layer of sand on top to protect the silica bed surface from being disturbed during sample loading.[10]
Protocol 2: Sample Loading (Dry Loading Method)
The dry loading method is highly recommended when the crude product has poor solubility in the mobile phase, preventing it from being loaded in a minimal volume.[10]
-
Adsorption: Dissolve your crude N-(2-Aminophenyl)-2-phenylacetamide in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.
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Add Silica: Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the flask.
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Evaporate: Gently swirl the mixture and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
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Load Column: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column.
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Run Column: Gently add the mobile phase and begin elution.
Protocol 3: Fraction Collection and Analysis
-
Elution: Begin eluting with the initial, low-polarity solvent system.
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Collection: Collect the eluent in a series of labeled test tubes or vials. The fraction size should be small relative to the column volume.
-
TLC Monitoring: Spot every few fractions (e.g., every other fraction) on a TLC plate. Co-spot a reference lane with your crude starting material.
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Visualization: Visualize the TLC plate under UV light.
-
Combine Fractions: Once all fractions have been analyzed, combine only those fractions that contain the pure desired product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-(2-Aminophenyl)-2-phenylacetamide.
Data Presentation: Solvent System Guide
| % Ethyl Acetate in Hexane | Polarity | Typical Application | Expected Observation |
| 10-20% | Low | Eluting non-polar byproducts (e.g., unreacted phenylacetyl chloride). | Product (N-(2-Aminophenyl)-2-phenylacetamide) should remain at the baseline (Rf ≈ 0). |
| 30-50% | Medium | Optimal range for eluting the target compound. | Aims for a product Rf of 0.25-0.35. Good separation from less polar and more polar impurities. |
| 60-80% | High | Eluting highly polar impurities (e.g., di-acylated byproduct, baseline material). | Product should elute very quickly (Rf > 0.6). |
| 100% EtOAc + 1-5% MeOH | Very High | Flushing the column after the run to remove strongly adsorbed materials. | Elutes all remaining compounds from the silica gel. |
References
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaQ-8APnH5_KWusrZYHYvUBhPZXaMQlVDrxxwPLEYaGTGkdXpM3ebSqH49Qgr8BdEIle98tSIKgjf3M8uZA23aSoTQLtG3ouV5N-TJbpO3zUX9KlRdMkuXbolaONteuBhRXCdt4R8Sw3YoOW_kAeY_rkmQ1gGeUd5HW_-plIRM_cWTEiEzBgNbpbkyvNKSUnpFGCgR24u1CXVh51JH3ORiwJQhjur3PA==]
- BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsx4xDNAUWloG5NcEeUVzeZwKSLntHRl08enLJQoKN9n5MrR5bo7Iwg7HnVuvMEZPg3ANjr2xAOkS8Dpth5ivdi16vjjoK2OasOlscwVTPFjpnUdzry805oGSo2HtQiZhlW6FirrAa-GNSzXPwR8WCNTL-XWKr18Pqd4CfgCiciUWjSRGGzr9hMfGCwNm3FQ7-d4cLxnY4lm3tANmZQZT4-CXDfOjkrjLbyWhEVjvnuAA-MJnVZqy3kSwN6t2qo-VsJjyp1p8kzWAP]
- BenchChem. (2025). Application Note: Synthesis and Utility of N-(2-Aminophenyl)-2-phenylacetamide Derivatives. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1h61SLHT6EsvLbeqKf5h1KgIdjqB3RK32qv6-PdLmryf7hyGA0er0sQhK9QhTr67VANYUJBqXkxDVQ-Y3Ni2quARzEOTnjR2rmlJpe4m1QrT0tdOqZFFqwH2IbK7-o5tXdrg4B3I4SVrIvn-Ydp9GiEFv2WVb43dZNF-Q85EItHOkLHearI4PKBrWVRgGo3g_jbuO-FTItRk2Y30d79_w5VbM3_HXqHlhFMxHQf23F90Aj4U=]
- BenchChem. (2025). N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj1Cy2A_G5HSQGPUa7kE0nm08SQtoObxHAyVA_JoWY7hcz6-f3ue9w46Z00QRuOry5DA6C27SCXxhxodTyfnM_juF-mvaE_0p50A34nax7zk30L6K00SwT6juwZwHvBI6Svhz31U1h24Ekn8JiwCqH6wEhrnHZxHHgO4zFAnkkOajbqOnQLABtc90_q1CEY2yNaX12e8-7k5Yi2AbnMmb3j5KiWqtHyzq1FB8A37GdEAo_RF8I-MEu1qAPLL9t1yfpikto84IH]
- BenchChem. (2025). Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsxBjniicB_FE3allWoH8mr5zveiAU8YZiuQYG7QTZepaBhUhcOZP6-50_sE3gvfuBEmrIWT-f1MLFUH1u9cWLwYmDG4fvLO5agFDyhS-3SRKLYLJQZzuTy9LdhJdIN9OJcXTIbPXd4qwkrOFKGTyS5dbBTJtJDlbSbLo243VyEnhk4q0Ols0lpCeMJdP2BSa1QsIFstXpLtM68dALKBN-hA2_MEFx]
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFdKrGlhkvHouWEVs2wQ4NoZ570WwRwaZ8Vlz3YpBrA9btdlyrZtR1vwqOkQQHyQk5xNYoDOAhr7Kmfv2bj28r_SuvNW59ASflEvfLsqfBJ6ScqrRFLKd2XT2s8eEKZ0Q2ESzRui7DAOi8sjYcVsIT1DsAZlbCVerBTsG6VLHwe6SQ1z1mPioBXknQ8DK2ZN1ebILmJk1IRdilqsZ-0qPY6eTF49SyULe1]
- BenchChem. (2025). Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdOoVN0ySIHB04azzH3e9UI-vS_LOdHWX0AWvwLfxGDkWd4VCYbuczGrQ-bMI4b7X66fxMOVFeyhcaioxknx5rk5EJS2Erjo302rD-TV5Q9YkOv8Pywzww-tbSIIwIKn3n6W_8f1e5sFV4bvTOishNyJWpiRnyO7VZfXTfKhkoJ1z7YJmq27G5qi1SVU4IZhQlO9iz9Yelovwf2M6k797gqoET0P7gZa7lDZ]
- BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Compounds. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTfsLcuUr-zjEg7wN_UZcdhZcTcokOzhsjXH93nGOL8CeqXrxhgdI-1o_eVU803_eah9oYjukRfQjM0eSokxKdx0z-cOrBHQnEvWxLPXAZkEX80njG5RHRA513AzXZ6MhM4DX1tFhAm-CwGsKhiOIE3rVDZELZGm3Nzg9UPs12_ntI1dVtljXQMf-CMDDDI2zq76bILYeXj3Dky16w3Q==]
- Hodgin, H. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELEzBzbE5isoM6X7IV69UJYf0z4XIGUYEUKOfX7D7UF8r9nflEwoIAa_uMFYoeEzA2kaPV8K_ithBrPgd97vF3KbZlOHWcHlO2huUbwQOVznI1C38_WZ9MW38xIy6gzM-NZEfoj32VM9KXFqKpqG9UrPgvL550J5gNxe4jp_zM7aPqGHBHbIs=]
- BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpU4QTYnrYORu-uEL18pGmHdF2ukPZYP4q8RV7iPHbDUUK1OZjqpPgDYYjHczLM0nWA_WVBCFY4CaeutpxHeAhKTWA0b6kNnOqzp7JOXoHh00S0-DeGoy7QSgvZYXJksgF2Hevht69xyxhCFHtGy-FzDe-HuVC0kz1yeN_lUgH2XlGJzkSMhV6bG9RTEsXwTTf32Nm_cKqkOA5dg==]
- Bicking, M. K. L. (2009). Amine column degradation. Chromatography Forum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu28dcz1T79d_hdRH5_hevsRp8nQWkljXxYvaB7TXRjbqTHvpoxY1t4ZO1OnKILt0MuvMVtCh_7r5hty86oCfN5zXUByRdG4Qps9vdsHLdcVcNUq8ueGBP4i8jM8afUSv8CvoI1t9Rb69QVA==]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHau4ol-75oMqCixC6XMSLHqTDCCTooDfnG7M0o_hTtIB1zRZ1xdhkzgXB9hmgHcrBh80migqiUZdM-4hPXz_8UglIphOuyZNFN5nG-7AteiUPLo4w6xxXMlWehD4b8XY14_HAlLiMyx5lGMpL3TbnaWlGWvjEJe83uo-8wZj5C0ebuEzpWQ5ch6--2uwC1qCzzoW0ryh4a80gswd_BZyQPKNdD_WElXNQCRybWRi9IYgbLbbGrfFc0]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWdmq6zSaym9pKxmqhd73bZuDjz9umZ_YZafLmBuTsYIgEnCW7IJvnHFreB7lA2u--sV0HfInN6Mu1KVgfkzYYYcsFA5FxXSSeoJtNVN34hrWBmmIbxz9q5LF3Dn-JB9scaWsUMs8RqrDvGCAI7ucHHBuXUGJ8unFlRXLDi5oqvm8SrSBctZhqd4ROgWpOIxBkRexNafriueWfkc3DCODS8Ga02bqKWLXBYdBF-h2r7Q==]
- Reddit r/chemhelp. (2022). Chromotography with free amines? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOlC2AjEuPUoGnHvUQL9XU0JTL-n8SbIF72Kvc-STeM0fPjDw7VUO7DBk1hKZh5cbCqxcT0wv2aTIC6X_Nbh0T19aZKxknETbyVHmAXszs-prVGkEQnhsHaICr44te3IYTuUABMEL7mPgbRP-hmbY3GvgU9isrf1nyqY6JhrqXx30ggArmFZcQ5n3Jxy0=]
- ACS Omega. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ844YHHKilQ0tXAxsrM5SMAh4J4l7K0H0VrqRKh91UUs1TeheufTxdzEEv3LuwLPt_dyIs7Rv301hF6p2K_4jZRiRxAViTMXLdgkLCrAHrMsbdrY-VHUk2QZ3GRcNQXDJjNjy_NZ_yLAFILU=]
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb23zZ1g45a5MjpaF0hP1Yvr7W-OGNagoYZW5zxQWM3wglh8aMgul2mmFPEbWs6Z0yhx1V60YAYkJHBt7VCQ84raxrK4Mo4uinrLgqBlPCaGktgWSboiZMdZLdSxtkVS2_fTJZPWEHkPKwVgDineSX9sihBjHtk4KvHCxDyPMT3f6DGBnRFGS7qRkuzW0N-G4JD3tMsKjyvxSyxg==]
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXGPUxFBhGdaltaYzJmjaoK2Xw9wWobrWxzBmIVC2j1Skgn9phm-gppY5kwXIwQ6kvRChi2lpQWnYcyxdivZNDFk5aotF110C4T2pkxRE3SiuOitmKkDLVbk8vqksT4ZmkIln4qIScYhyzjNNEwAOF4NrEZ7ozuV83gRi0hjTaHRLwK_0wDXaAAA0m3a1UQokU]
- Silver, J. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIFqRuvaY8hHzNHP5YHAOFQs_2pu9_ea8N_p6bBznlUixTvidDN62g5-A1PuXQQfXqxO_BnyNJr8amTDLYCvKPvlnvZVV4v2yUUQoFT2DcflU0nFsI25MTuHj0scYZMwZr2UJy1wcxb2WVvVjyCtEWKnFFmp6huGagmAi3TlvDaezA6eWv9zMimFgVM4B9Qwt3tVvZdHUzwA==]
- Journal of Petroleum Exploration and Production Technology. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-dOFmR7NZFLXB3iIx6bpRpjss-9w8EjWUNymFKExB-GeEDdTObtxjvuWBZw4MpAxgx8-KoG3HWsXXdO9_HmegAOf8B2r3IbvPOtZCQVlGaZiQt9k2Dgc0sod-e0_PNgU6iAXxpMj8ZammQ2wywAMmU81K07Lxqbbi0JRNYAaIN6dSRTxpEN7yRl0=]
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyDeOFm9zEKvRDalxDwf6XJBGHySXYJOaxo9iNgPFnBnrhbx5kCwXSje39NGZFMfLeBGc145fUWX_tbkN7A3-XTwMOSaBt8bQwDyHZMfP8bRf5wj8rwnMc3I8anLeAzjCWK_U_p-A=]
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfL-n3U5n1ORpxv37ibxgsNJmDSxPB1xyn4m6qTO9TiQ66Qp9tAhsAJZayVP3V9Dv1lmud_dR8YTohNdR5Ic-WLGieHhN9zeKMiKTe1MQzQhQpgvoJlHeVmdRQs-TFH9_gFil-3S8ulQnmwetrF80seYDQEjMhYM7kbE29eobVEWcypmAku2Ayoi449q7LewUHDzHzLgzDeCsHRYeQ1E3C5T4leNTJA-sLrf0=]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_tLBSdpThGZqKhkomtfL9gKJSk08JnZg76HB_uS_62tWtDmamx7ZSMA6UvHWwiZEJPvdQw0fWbLrOaMqwEWd7KEpCVy_afbHug0AflZSv0CJCTSt3CdWdn9Dof-XYeTE8pUKR30bJzj_Y-5Pxx_ptaUnv_w8VnF9dROzcMhGwVBCZvqs5IOIdRyLoag==]
- Research Journal of Pharmacy and Technology. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFojBfhPxkR0UUKZmve6ZXp-J2kEoqdHyI6ImoGmJNv4eBZVC107wvo4tQzRy6LiUqrx5vbisYczlrnwol2NdW-i9Wf_JgUDIbcsM40Lg_Tp-WRnJ2xPk63XK1f-TRlQ7Ycrz3EvhThbuaCxKwFaK9y672vDkAdZqYqXiAnOR29fOSU6f9bGaQ4u8EMlMX6XGyUP_FBN4c3JDCgiJJgAvTemc-vM2gCavgTbbr58onF]
- Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnjZBTCDvWIKyd2GM14392NrIyyxMdt2rbCuB9VTJRwmuJ36nKCB-M0bveYfeSkTq40ZsUQ4toG3TQxPEKxUAYztzOy96Wfpfjc7ivn42XrlPvo3LcKD0XEfrN6JvO0mKpFc1vYSMee8QHKwpxDD4IByy3syYcbt8mJcYD0f__syZYoBhpME1L7LMNa14wX3Td6Bm8s0deQgMbtHmAIxHYoc=]
- SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. [https://vertexaisearch.cloud.google.
- Journal of Chemical Health Risks. (2025). Studies in Stability Indicating Chromatographic Method Development and Validation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAV1lk9TXtviGXJODkKb6l6pkKFH169lxyf3H20WPCP5IoyfJgSTkAyXKNWo2KyLpdKYMfVzs2NO5xeuCSlsd2IkH_9PUr3HpOsx36sIP-Z9nLeVzdiqU7X9ykBSxX6LWAopY8MBpg4zzzZanxPIkBGMygk0sO4lVlYGM=]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Diphenyl-Containing Ion Channel Modulators and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ion Channels in Cellular Signaling and Therapeutics
Ion channels, pore-forming membrane proteins that regulate the flow of ions across plasma membranes, are fundamental to cellular excitability and signaling. Their precise control over ion flux is critical for a vast array of physiological processes, from neuronal communication and muscle contraction to hormone secretion and immune responses. Consequently, dysfunction of ion channels, or "channelopathies," is implicated in a wide range of diseases, including epilepsy, cardiac arrhythmias, chronic pain, and hypertension. This makes ion channels a major class of therapeutic targets.
This guide provides an in-depth comparison of a prominent diphenyl-containing compound, Phenytoin , with other key classes of ion channel modulators. While the specific query for "2-amino-N,2-diphenylacetamide hydrochloride" does not correspond to a widely documented agent, Phenytoin (5,5-diphenylhydantoin) serves as a robust and clinically significant exemplar of the diphenyl scaffold's role in ion channel modulation. We will dissect its mechanism of action and compare its performance against other sodium channel blockers, as well as calcium and potassium channel modulators, providing the experimental context necessary for informed research and development decisions.
Section 1: The Archetypal Diphenyl-Containing Modulator: A Profile of Phenytoin
Phenytoin is a first-generation antiepileptic drug that has been a cornerstone in the treatment of seizures for decades.[1] Its therapeutic efficacy is rooted in its ability to modulate the function of voltage-gated sodium channels (VGSCs).
Mechanism of Action:
Phenytoin's primary mechanism is the state-dependent blockade of voltage-gated sodium channels .[2][3][4] Neuronal firing is driven by the rapid influx of sodium ions through these channels, which cycle through three main conformational states:
-
Resting State: Closed but available to open upon depolarization.
-
Open/Activated State: Open, allowing Na+ influx.
-
Inactivated State: Closed and not available to open, occurring shortly after activation.
Phenytoin selectively binds to the inactivated state of the sodium channel.[2][3] This binding stabilizes the channel in its inactivated conformation, prolonging the refractory period during which a neuron cannot fire another action potential.[2] This action is both use-dependent and frequency-dependent , meaning Phenytoin preferentially affects neurons that are firing at high frequencies, a hallmark of epileptic seizures, while having minimal impact on normal, low-frequency neuronal activity.[3][5] By slowing the recovery of sodium channels from inactivation, Phenytoin effectively dampens the sustained, high-frequency firing that underlies seizure propagation.[2][3]
Section 2: Comparative Analysis with Other Ion Channel Modulators
The world of ion channel modulators is diverse, with compounds targeting different channels, binding to different sites, and exhibiting unique state dependencies. Understanding these differences is crucial for selecting the right tool for a specific research question or therapeutic goal.
Sodium Channel Blockers: A Spectrum of Mechanisms
While Phenytoin is a classic sodium channel blocker, other compounds target the same channel family through different mechanisms.
-
Lidocaine: A local anesthetic and Class Ib antiarrhythmic, Lidocaine also blocks sodium channels in a use-dependent manner. However, it exhibits fast kinetics , meaning it binds and unbinds from the channel relatively quickly.[6] This rapid dissociation allows it to effectively block high-frequency nerve impulses (as in pain signaling) without excessively disrupting normal cardiac or neuronal function. In contrast to Phenytoin's preference for the inactivated state, Lidocaine can block both open and inactivated channels.[7]
-
Tetrodotoxin (TTX): A potent neurotoxin, TTX represents a different class of sodium channel blocker. Unlike Phenytoin and Lidocaine, which bind to a site within the channel pore, TTX acts as a pore blocker , physically occluding the outer vestibule of the channel.[8] Its blockade is not use-dependent and affects nearly all subtypes of voltage-gated sodium channels, leading to a complete and rapid cessation of action potential propagation.[9][10] This makes it a powerful research tool for isolating sodium channel activity but unsuitable for most therapeutic applications due to its high toxicity.
Calcium Channel Blockers: Targeting a Different Cation
Calcium channel blockers (CCBs) are primarily used in the treatment of cardiovascular disorders like hypertension and angina.[11]
-
Verapamil: A non-dihydropyridine CCB, Verapamil primarily targets L-type voltage-gated calcium channels .[12][13][14] These channels are crucial for excitation-contraction coupling in cardiac and vascular smooth muscle.[14] By blocking calcium influx, Verapamil reduces myocardial contractility, slows atrioventricular (AV) node conduction, and dilates peripheral arterioles, thereby lowering blood pressure and heart rate.[12][15] Unlike Phenytoin's neuronal focus, Verapamil's effects are predominantly cardiovascular.[15]
Potassium Channel Blockers: Modulating Repolarization
Potassium channels are key regulators of the resting membrane potential and the repolarization phase of the action potential.
-
4-Aminopyridine (4-AP): This compound is a broad-spectrum blocker of voltage-gated potassium channels.[16] It is thought to bind to a site in the inner pore of the channel, preventing the conformational changes necessary for channel opening.[17][18] By blocking the efflux of potassium ions, 4-AP prolongs the duration of the action potential. This can enhance neurotransmitter release at the synapse and is used therapeutically to improve muscle function in patients with multiple sclerosis. Its mechanism—prolonging depolarization—is functionally opposite to that of Phenytoin, which shortens the window for repetitive firing.
Modulators with Dual/Complex Mechanisms
Some modern compounds exhibit more complex mechanisms, engaging multiple targets.
-
Lacosamide: This antiepileptic drug is unique in that it selectively enhances the slow inactivation of voltage-gated sodium channels, a process distinct from the fast inactivation targeted by Phenytoin.[19][20][21][22] This different kinetic profile provides an alternative way to reduce neuronal hyperexcitability.[21]
-
Safinamide: Used in Parkinson's disease treatment, Safinamide has a dual mechanism of action. It provides dopaminergic effects through reversible inhibition of monoamine oxidase B (MAO-B) and also modulates neuronal excitability by blocking voltage-dependent sodium and N-type calcium channels, which in turn reduces glutamate release.[23][24][25][26]
Section 3: Quantitative Performance Comparison
The efficacy and selectivity of ion channel modulators can be quantified by various parameters, most notably the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.
| Compound | Primary Target(s) | Mechanism Type | Typical IC50 / Kd Range | Primary Therapeutic Use |
| Phenytoin | Voltage-Gated Na+ Channels | Inactivated-State Block | 1-10 µM (Use-dependent) | Epilepsy[1] |
| Lidocaine | Voltage-Gated Na+ Channels | Open/Inactivated-State Block | 100-200 µM | Local Anesthesia, Arrhythmia |
| Tetrodotoxin (TTX) | Voltage-Gated Na+ Channels | Pore Block | 1-10 nM | Research Tool |
| Verapamil | L-type Voltage-Gated Ca2+ Channels | Pore Block | 50-100 nM | Hypertension, Angina, Arrhythmia[11] |
| 4-Aminopyridine (4-AP) | Voltage-Gated K+ Channels | Pore Block | 100-300 µM (for delayed rectifiers)[27] | Multiple Sclerosis |
| Lacosamide | Voltage-Gated Na+ Channels | Slow Inactivation Enhancement | ~10 µM | Epilepsy[19][20] |
| Safinamide | MAO-B, Na+/Ca2+ Channels | Enzyme Inhibition, Channel Block | Varies by target | Parkinson's Disease[23] |
Note: IC50 and Kd values can vary significantly based on the specific channel subtype, experimental conditions, and cell type used.
Section 4: Experimental Protocols
Gold Standard Assay: Whole-Cell Patch-Clamp Electrophysiology
The most direct method for characterizing the effects of a compound on ion channel function is patch-clamp electrophysiology. The whole-cell configuration allows for the control of the cell's membrane potential (voltage-clamp) while recording the ionic currents flowing through its channels.[28]
Objective: To determine the effect of a test compound (e.g., Phenytoin) on voltage-gated sodium currents in a neuronal cell line (e.g., ND7/23 cells).
Step-by-Step Methodology:
-
Cell Preparation: Plate ND7/23 cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.[8]
-
Solution Preparation:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[28] Bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Prepare a solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.
-
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ when filled with the internal solution.[28]
-
Establishing a Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.
-
Fill a glass pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Under visual guidance, approach a healthy-looking cell with the pipette tip while applying slight positive pressure.
-
Once touching the cell, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[8]
-
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.[28][29]
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -90 mV) to ensure sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting inward currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the test compound at a known concentration.
-
Repeat the voltage-clamp protocol to record currents in the presence of the compound.
-
To test for use-dependence, apply a train of short depolarizing pulses and observe the cumulative block.
-
-
Data Analysis: Measure the peak amplitude of the sodium current before and after drug application. Plot a dose-response curve to calculate the IC50. Analyze the kinetics of the current to determine effects on channel gating.
Section 5: Visualizing Mechanisms and Workflows
A clear visual representation of complex biological processes and experimental setups is invaluable for comprehension.
Caption: State-dependent binding of different sodium channel modulators.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Section 6: Conclusion and Future Perspectives
The study of ion channel modulators reveals a landscape of remarkable specificity and diversity. While compounds like Phenytoin, with its diphenyl scaffold, demonstrate the power of use-dependent, inactivated-state blockade of sodium channels for controlling neuronal hyperexcitability, they represent just one of many successful strategies. A comparative analysis shows that different modulators achieve distinct physiological outcomes by targeting different channels (Na+, Ca2+, K+), binding to unique sites (pore vs. allosteric), or preferring different channel conformations (resting, open, inactivated).
The future of ion channel pharmacology lies in enhancing selectivity and developing novel mechanisms of action. The success of compounds like Lacosamide, which targets slow inactivation, and Safinamide, with its multi-target profile, highlights the potential for designing drugs that offer improved efficacy and side-effect profiles. As our understanding of ion channel structure and dynamics deepens through cryo-electron microscopy and computational modeling, the rational design of next-generation modulators will become increasingly sophisticated, paving the way for more precise and effective treatments for a host of debilitating diseases.
References
- Current understanding of the mechanism of action of the antiepileptic drug lacosamide.Source: Google Cloud.
-
Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed. Source: PubMed. [Link]
-
What is the mechanism of Phenytoin? - Patsnap Synapse. Source: Patsnap Synapse. [Link]
-
What is the mechanism of Lacosamide? - Patsnap Synapse. Source: Patsnap Synapse. [Link]
- What is the mechanism of action and primary use of verapamil (calcium channel blocker)?Source: Google Cloud.
- What is the mechanism of action of Phenytoin? - Dr.Oracle.Source: Google Cloud.
- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.Source: Google Cloud.
- What is the dosing, mechanism of action, and potential side effects of Lacosamide (generic name) for treating partial-onset seizures? - Dr.Oracle.Source: Google Cloud.
-
Verapamil Action Pathway - PubChem. Source: PubChem. [Link]
-
Full article: Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - Taylor & Francis. Source: Taylor & Francis Online. [Link]
- What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applic
-
Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). Source: YouTube. [Link]
-
On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed. Source: PubMed. [Link]
-
What is the mechanism of Phenytoin sodium? - Patsnap Synapse. Source: Patsnap Synapse. [Link]
-
Safinamide in the treatment of Parkinson's disease - PubMed. Source: PubMed. [Link]
-
Verapamil - BioPharma Notes. Source: BioPharma Notes. [Link]
-
On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K + Channel, hKv1.5 - Rockefeller University Press. Source: Rockefeller University Press. [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Source: The Journal of General Physiology. [Link]
-
Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current - PMC - PubMed Central. Source: PubMed Central. [Link]
-
Whole Cell Patch Clamp Protocol | AXOL Bioscience. Source: AXOL Bioscience. [Link]
-
Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence - NIH. Source: National Institutes of Health. [Link]
- What class is Verapamil (calcium channel blocker)? - Dr.Oracle.Source: Google Cloud.
-
Diverse role of safinamide in neurological diseases. In epilepsy (left... - ResearchGate. Source: ResearchGate. [Link]
-
A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC - NIH. Source: National Institutes of Health. [Link]
-
Verapamil - Wikipedia. Source: Wikipedia. [Link]
-
Safinamide: Modulation of dopaminergic and glutamatergic system | Request PDF. Source: ResearchGate. [Link]
-
Whole Cell Patch Clamp Protocol. Source: protocols.io. [Link]
-
patch-clamp-protocol-final.pdf. Source: University of Cambridge. [Link]
-
Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas. Source: The University of Texas at Dallas. [Link]
-
Anticonvulsive and convulsive effects of lidocaine: comparison with those of phenytoin, and implications for mechanism of action concepts [metaphactory] - SemOpenAlex. Source: SemOpenAlex. [Link]
-
Pharmacological manipulation of neuronal ensemble activity by reverse microdialysis in freely moving rats: a comparative study of the effects of tetrodotoxin, lidocaine, and muscimol - PubMed. Source: PubMed. [Link]
-
Lidocaine, tetrodotoxin and their effect on consolidation of spatial memory - PubMed. Source: PubMed. [Link]
- What is the role of lidocaine or phenytoin in tricyclic antidepressant-induced cardiotoxicity?Source: Google Cloud.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the role of lidocaine or phenytoin in tricyclic antidepressant-induced cardiotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metaphactory [semopenalex.org]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Pharmacological manipulation of neuronal ensemble activity by reverse microdialysis in freely moving rats: a comparative study of the effects of tetrodotoxin, lidocaine, and muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lidocaine, tetrodotoxin and their effect on consolidation of spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Verapamil - BioPharma Notes [biopharmanotes.com]
- 15. droracle.ai [droracle.ai]
- 16. rupress.org [rupress.org]
- 17. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Safinamide in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. docs.axolbio.com [docs.axolbio.com]
- 29. Whole Cell Patch Clamp Protocol [protocols.io]
A Researcher's Guide to Validating the Biological Activity of Novel Diphenylacetamide Compounds
For drug development professionals, the journey from a newly synthesized compound to a viable therapeutic candidate is paved with rigorous validation. The diphenylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, identifying a "hit" in an initial screen is merely the first step. A systematic, multi-tiered validation process is essential to confirm its potency, selectivity, and mechanism of action, thereby building a robust data package for further development.
This guide provides a comprehensive framework for validating the biological activity of novel diphenylacetamide compounds, using a hypothetical anticancer agent, DPAC-X , as a case study. We will compare its performance against a well-characterized, market-approved kinase inhibitor, which we will refer to as "Inhibitor-Y" . This objective comparison, supported by detailed experimental protocols and quantitative data, is designed to provide researchers with a field-proven workflow.
The Validation Funnel: A Strategic Workflow
The validation process is best conceptualized as a funnel, moving from broad, cell-based effects to specific, molecular-level interactions. This approach ensures that resources are focused on the most promising candidates at each stage. An initial broad screening identifies general bioactivity, which is then dissected in subsequent assays to confirm target engagement and elucidate the precise mechanism of action.
Caption: DPAC-X inhibits Target Kinase A, blocking downstream signaling.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol details the steps to analyze protein phosphorylation levels in response to compound treatment. [4][5]
-
Cell Treatment and Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with DPAC-X, Inhibitor-Y, or DMSO at a relevant concentration (e.g., 2x the cytotoxicity IC50) for a specified time (e.g., 2 hours). Include an untreated control.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding 1X SDS sample buffer containing phosphatase and protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. [5]2. Protein Quantification and Gel Electrophoresis:
-
Sonicate the lysate to shear DNA and reduce viscosity. [5] * Determine protein concentration using a standard method (e.g., BCA assay).
-
Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [5]4. Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein like GAPDH.
-
Expected Result: A significant decrease in the phosphorylated substrate band in the DPAC-X and Inhibitor-Y treated lanes compared to the control, confirming on-target pathway inhibition.
-
Conclusion
The validation of a novel diphenylacetamide compound requires a logical, evidence-based progression from general biological effect to specific molecular mechanism. By employing a systematic workflow that includes cytotoxicity screening, direct target engagement assays, selectivity profiling, and cellular mechanism of action studies, researchers can build a compelling case for their compound's therapeutic potential. The comparative approach, benchmarking against an established alternative, provides crucial context for evaluating potency and selectivity. This rigorous, multi-faceted validation strategy is indispensable for identifying and advancing the most promising candidates in the competitive landscape of drug discovery.
References
- A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives. (n.d.). Benchchem.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). PMC.
- Experimental Activity Validation of Inhibitors. (2025, November 8). Creative Enzymes.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). PDF.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- High-Throughput Inhibitor Assays and Screening. (n.d.). Creative Enzymes.
- Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019, December 10). Oriental Journal of Chemistry.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). ResearchGate.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH.
- Methods for Detecting Kinase Activity. (n.d.). News & Announcements - Cayman Chemical.
- Can anyone suggest a protocol for a kinase assay?. (2015, March 25). ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). Brieflands.
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments.
- 4.5. Western Blotting Analysis of Signaling Pathways. (n.d.). Bio-protocol.
- Unveiling the Potency of Halogenated N-Phenylacetamides: A Comparative Guide to Biological Activity. (n.d.). Benchchem.
- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (n.d.). Semantic Scholar.
- Western Blot Protocol. (n.d.). Proteintech Group.
- Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - AE [thermofisher.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative study of analgesic effects of diphenylacetamide derivatives
A Comparative Guide to the Analgesic Effects of Diphenylacetamide Derivatives
For drug development professionals and researchers in pain management, the identification of novel analgesic scaffolds is a paramount objective. The diphenylacetamide framework has emerged as a promising starting point for the development of new therapeutic agents, with various derivatives demonstrating significant analgesic properties.[1] This guide provides an in-depth comparative analysis of the analgesic effects of these derivatives, grounded in experimental data. We will explore the underlying mechanisms of action, present comparative efficacy data, and detail the robust experimental protocols required for their evaluation.
Introduction to Diphenylacetamide Derivatives in Analgesia
The quest for effective and safe analgesics is a continuous challenge in pharmacology. Diphenylacetamide derivatives represent a class of compounds whose synthetic accessibility allows for the creation of diverse chemical libraries for screening.[1] Preclinical evaluation of these compounds relies on a battery of well-established animal models that assess both centrally and peripherally mediated analgesic effects. Understanding the nuances of these assays is critical for correctly interpreting the potential therapeutic utility of novel chemical entities.
Putative Mechanisms of Analgesic Action
The analgesic activity of many diphenylacetamide derivatives is attributed to their interaction with key enzymes in the inflammatory pathway. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[2]
Cyclooxygenase (COX) Inhibition Pathway
Intraperitoneal administration of irritants like acetic acid triggers the release of inflammatory mediators, including prostaglandins (PGE2 and PGI2), which sensitize peripheral nociceptors.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) and certain diphenylacetamide derivatives exert their analgesic effects by inhibiting COX-1 and COX-2, thereby reducing prostaglandin synthesis and decreasing the sensitization of nociceptors.[2] Molecular docking studies have been employed to investigate the binding affinity of these derivatives to COX enzymes, providing a computational rationale for their observed biological activity.[2]
Caption: Simplified signaling pathway for COX-mediated analgesia.
While COX inhibition is a primary focus, the broad structural diversity of these compounds suggests other potential mechanisms, such as modulation of ion channels or interaction with other receptors involved in nociception, warranting further investigation.[4]
Comparative Efficacy of Diphenylacetamide Derivatives
Direct comparative studies are essential for identifying the most potent compounds within a chemical series. A study by Kumar et al. (2019) provides valuable in-vivo data on a series of novel 2-chloro-N,N-diphenylacetamide derivatives.[2] The analgesic activity was assessed using the hot plate method, a standard for evaluating centrally acting analgesics.[5]
In-Vivo Analgesic Activity Data
The table below summarizes the results from the hot plate test, where an increase in reaction time indicates an analgesic effect. The derivatives were administered at a dose of 200 mg/kg body weight, with Diclofenac sodium serving as the standard drug.[2]
| Compound ID | Chemical Name / Structure Feature | Mean Reaction Time (seconds) ± SEM |
| Control | Vehicle | 1.98 ± 0.08 |
| Standard | Diclofenac Sodium | 7.91 ± 0.04 |
| AKM-1 | (Structure with specific benzaldehyde conjugate) | 3.14 ± 0.04 |
| AKM-2 | (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) | 7.12 ± 0.03 |
| AKM-3 | (Structure with specific benzaldehyde conjugate) | 4.28 ± 0.05 |
| Data synthesized from Kumar et al., Oriental Journal of Chemistry, 2019.[2] |
Structure-Activity Relationship (SAR) Insights
From the data, clear structure-activity relationships emerge:
-
Potency: Compound AKM-2 exhibited a significant analgesic response, with a mean reaction time comparable to the standard drug, Diclofenac sodium.[2]
-
Substituent Effects: The variations in analgesic activity among AKM-1, AKM-2, and AKM-3 highlight the critical role of the substituted benzaldehyde moiety in modulating the compound's efficacy. The 3-methylbenzylidene group in AKM-2 appears to be optimal for activity within this series.[2]
-
Correlation with Docking Studies: These in-vivo results correlated well with molecular docking studies, where AKM-2 showed the most favorable binding scores with COX-1 and COX-2 enzymes, suggesting it is a promising lead compound for development.[2]
Other research on acetamide derivatives has similarly shown that substitutions on the core scaffold, such as the inclusion of benzothiazole or tetrazole rings, can significantly influence antinociceptive activity across thermal, mechanical, and chemical pain models.[6][7]
Key Experimental Protocols for Analgesic Assessment
The reliability of any comparative study rests on the rigor of its experimental protocols. The following sections detail the methodologies for three standard preclinical pain assays.
Hot Plate Test (Central Analgesia)
This test assesses the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics that modulate supraspinal pain pathways.[8][9]
Caption: Experimental workflow for the Hot Plate Test.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes to reduce stress-induced variability.[9]
-
Drug Administration: Administer the test diphenylacetamide derivative, vehicle control, or positive control (e.g., Diclofenac, Morphine) via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious level, commonly between 52-55°C.[9]
-
Testing: Gently place the animal on the heated surface within a transparent cylinder to confine it and immediately start a timer.[5]
-
Observation & Endpoint: Observe the animal for specific pain-related behaviors, such as licking a hind paw, flicking a paw, or jumping. The time from placement to the first definitive response is recorded as the response latency.[5]
-
Cut-off Time: A maximum cut-off time (e.g., 30 seconds) must be established and strictly observed to prevent tissue damage to the animal's paws. If the animal does not respond by this time, it is removed, and the latency is recorded as the cut-off time.[9][10]
-
Data Analysis: The increase in response latency compared to the vehicle control group indicates an analgesic effect.
Causality: The latency to respond is a measure of the pain threshold. Centrally acting drugs increase this latency by modulating pain perception in the brain and brainstem.[8] The fixed, supraspinally-integrated response (e.g., paw licking) makes this test distinct from spinal reflex-based assays.[9]
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This is a chemical-based model used to screen for peripherally acting analgesics.[11][12] The test relies on inducing visceral pain by injecting a mild irritant into the peritoneal cavity of a mouse.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 2-amino-N,2-diphenylacetamide hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 2-amino-N,2-diphenylacetamide hydrochloride represents a molecule of significant interest within the landscape of neuropharmacology. While direct, comprehensive studies elucidating its precise mechanism of action are nascent, its structural architecture, featuring a diphenylacetamide core, points toward several plausible and compelling biological targets. This guide synthesizes the current understanding derived from structurally analogous compounds to propose and evaluate three primary potential mechanisms of action: inhibition of Slack (KCNT1) potassium channels, antagonism of N-methyl-D-aspartate (NMDA) receptors, and inhibition of cyclooxygenase (COX) enzymes.
This document provides an in-depth comparison of these potential mechanisms, presenting the scientific rationale for each. We further provide detailed, field-proven experimental protocols to enable researchers to systematically investigate the activity of 2-amino-N,2-diphenylacetamide hydrochloride and compare its performance against established pharmacological agents. The objective is to equip researchers with the foundational knowledge and practical methodologies required to definitively characterize the pharmacological profile of this and similar novel chemical entities.
Proposed Mechanisms of Action: A Comparative Overview
Based on the pharmacology of structurally related diphenylacetamide derivatives, we hypothesize that 2-amino-N,2-diphenylacetamide hydrochloride may exert its neuroprotective and anticonvulsant effects through one or more of the following pathways.
Hypothesis A: Inhibition of Slack (KCNT1) Sodium-Activated Potassium Channels
Scientific Rationale: A compelling line of evidence points towards the inhibition of Slack (KCNT1) channels. Structure-activity relationship (SAR) studies on a series of 2-amino-N-phenylacetamide compounds have identified potent inhibitors of Slack channels.[1] Gain-of-function mutations in the KCNT1 gene are linked to severe developmental and epileptic encephalopathies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[2][3] Therefore, inhibition of these channels is a validated therapeutic strategy for certain forms of epilepsy. The structural similarity of 2-amino-N,2-diphenylacetamide hydrochloride to known Slack inhibitors, like VU0606170, makes this a primary avenue for investigation.[1]
Comparator Compound: Quinidine , a class I antiarrhythmic, is a known, albeit non-selective, inhibitor of KCNT1 channels and has been used off-label to treat KCNT1-related epilepsies.[2][3]
Hypothesis B: Antagonism of the NMDA Receptor
Scientific Rationale: The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a critical mediator of excitatory neurotransmission. Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in epilepsy and neuronal injury. A structural analog, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), has been shown to be a weak, uncompetitive NMDA receptor antagonist with neuroprotective and anticonvulsant properties.[4] NMDA receptor antagonists are an established class of anticonvulsant and neuroprotective agents.[5][6]
Comparator Compound: Memantine , a low-affinity, uncompetitive NMDA receptor antagonist, is clinically approved for the treatment of Alzheimer's disease and serves as an excellent comparator for assessing this mechanism.[7]
Hypothesis C: Inhibition of Cyclooxygenase (COX) Enzymes
Scientific Rationale: Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain through the synthesis of prostaglandins. The precursor, 2-chloro-N,N-diphenylacetamide, has been used to synthesize derivatives with analgesic properties that act via inhibition of COX-1 and COX-2 enzymes.[3] Notably, selective COX-2 inhibition has been explored for its neuroprotective effects in various models of brain injury, where it can mitigate neuroinflammation and neuronal cell death.[8]
Comparator Compound: Celecoxib , a selective COX-2 inhibitor, is a widely used anti-inflammatory drug and provides a clear benchmark for evaluating potential COX-2 inhibitory activity.[2]
Summary of Comparative Data
The following table summarizes the key characteristics and inhibitory concentrations of the selected comparator compounds for each proposed mechanism. This data will serve as a benchmark for evaluating the experimental results obtained for 2-amino-N,2-diphenylacetamide hydrochloride.
| Proposed Target | Comparator Compound | Mechanism of Action | Reported IC₅₀ |
| Slack (KCNT1) Channel | Quinidine | Non-selective pore blocker | ~80-125 µM for wild-type KCNT1[2][3][8] |
| NMDA Receptor | Memantine | Uncompetitive, open-channel blocker | 0.5 - 1.5 µM[5] |
| COX-2 Enzyme | Celecoxib | Selective, competitive inhibitor | 40 nM[2] |
Experimental Protocols for Mechanistic Elucidation
To systematically investigate the proposed mechanisms of action, a tiered approach involving in vitro and in vivo assays is recommended. The following protocols are designed to be self-validating and provide a clear, logical progression for characterizing the pharmacological profile of 2-amino-N,2-diphenylacetamide hydrochloride.
In Vitro Characterization: Target Engagement and Selectivity
2.1.1. Automated Whole-Cell Patch-Clamp Electrophysiology for Slack (KCNT1) Channel Inhibition
Rationale: The gold standard for characterizing ion channel modulators is patch-clamp electrophysiology.[6] An automated patch-clamp (APC) system allows for higher throughput screening and dose-response analysis to determine the potency (IC₅₀) of the test compound on Slack channels.[3]
Workflow Diagram:
Caption: Automated patch-clamp workflow for KCNT1 inhibition.
Detailed Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human KCNT1 gene.
-
Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension at a concentration of 200,000 cells/mL in the appropriate external recording solution.
-
APC Platform Setup: Utilize an automated patch-clamp platform such as the SyncroPatch 768PE.[6] Load the cell suspension, internal and external solutions, and serially diluted test compound (2-amino-N,2-diphenylacetamide hydrochloride), Quinidine, and vehicle control onto the instrument.
-
Recording: Initiate the automated protocol. The system will achieve whole-cell configuration.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV) to elicit robust sodium-activated potassium currents.
-
Compound Application: After establishing a stable baseline current with the vehicle, apply increasing concentrations of the test compound and the comparator, Quinidine.
-
Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Plot the concentration-response curve and fit with a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.
2.1.2. Electrophysiological and Binding Assays for NMDA Receptor Antagonism
Rationale: To assess activity at the NMDA receptor, both functional (electrophysiology) and direct binding assays are recommended. Electrophysiology measures the functional consequence of receptor modulation (inhibition of ion flow), while a radioligand binding assay confirms direct interaction with the receptor complex.
Workflow Diagram:
Sources
- 1. Early Treatment with Quinidine in 2 Patients with Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) Due to Gain-of-Function KCNT1 Mutations: Functional Studies, Clinical Responses, and Critical Issues for Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Identification and Characterization of Inhibitors of the Epilepsy-Associated KNa1.1 (KCNT1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinidine in the Treatment of KCNT1-Positive Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-amino-N,2-diphenylacetamide hydrochloride
In the landscape of modern drug discovery, the principle of "one compound, one target" is an aspiration more than a reality. Off-target interactions, or cross-reactivity, are a major cause of unforeseen side effects and can derail promising therapeutic candidates. A thorough understanding of a compound's selectivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of robust pharmacological research. This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of the novel compound, 2-amino-N,2-diphenylacetamide hydrochloride.
The structure of 2-amino-N,2-diphenylacetamide hydrochloride, with its acetamide core and phenyl substitutions, bears resemblance to molecules known to interact with a variety of biological targets, including ion channels and enzymes involved in inflammatory pathways. For instance, derivatives of 2-phenylacetamide have been identified as inhibitors of Slack (Kcnt1) potassium channels, which are implicated in certain forms of epilepsy.[1] Additionally, structurally related N-phenyl-2-(phenyl-amino) acetamide derivatives have been explored as anticoagulants targeting Factor VIIa.[2] Furthermore, analogues of 2-phenylacetamide have demonstrated effects on renal fibrosis through modulation of the MAPK pathway.[3] Given this structural context, a primary hypothesis for the mechanism of action of 2-amino-N,2-diphenylacetamide hydrochloride could be the modulation of ion channels or specific enzymes like kinases. This guide will therefore focus on a tiered approach to screen for such activities and systematically rule out or identify off-target interactions.
Our profiling strategy will be multi-faceted, integrating computational predictions with gold-standard in vitro assays. This approach allows for a broad initial screening to identify potential areas of concern, followed by more focused, quantitative assessments to confirm and characterize any observed cross-reactivity.
Part 1: In Silico Profiling - The Predictive First Pass
Before embarking on resource-intensive wet lab experiments, computational docking provides a valuable initial assessment of potential off-target interactions.[4][5] By modeling the binding of 2-amino-N,2-diphenylacetamide hydrochloride to a panel of known protein structures, we can generate a prioritized list of potential off-targets for subsequent experimental validation.
Experimental Workflow: Computational Docking
Caption: Workflow for in silico cross-reactivity prediction using molecular docking.
Step-by-Step Protocol for Computational Docking:
-
Ligand Preparation: The 3D structure of 2-amino-N,2-diphenylacetamide hydrochloride is generated and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).
-
Target Selection: A diverse panel of protein crystal structures is selected from the Protein Data Bank (PDB). This panel should include representatives from major drug target families, such as kinases, GPCRs, ion channels, and nuclear receptors. Prioritize targets that are known to bind structurally similar compounds.
-
Protein Preparation: The selected protein structures are prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of the ligand to each protein target.
-
Data Analysis: The results are analyzed by ranking the protein targets based on their predicted binding affinities (docking scores). The binding poses of the top-ranked potential off-targets are visually inspected to assess the plausibility of the interaction.
Part 2: In Vitro Profiling - Experimental Validation
Based on the in silico predictions and the structural alerts from related compounds, a targeted in vitro screening strategy is employed. This will involve a combination of broad panel screening and specific enzymatic or binding assays.
A. Broad-Panel Off-Target Screening: Radioligand Binding Assays
Radioligand binding assays are a powerful tool for assessing the interaction of a test compound with a wide range of receptors, ion channels, and transporters.[6] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest with high affinity and specificity.
Caption: General workflow for a competitive radioligand binding assay.
This protocol is a generalized example and would be optimized for each specific target.
-
Membrane Preparation: Cell membranes expressing the target of interest are prepared from cultured cells or tissue homogenates.[7]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and the test compound at various concentrations.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[7][8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7]
B. Focused Kinase Profiling: Enzyme Inhibition Assays
Given the structural similarity to compounds known to interact with signaling pathways, a focused kinase inhibition panel is a critical component of the cross-reactivity profile.[10][11] These assays directly measure the effect of the compound on the enzymatic activity of a panel of kinases.
Caption: Workflow for a luminescent-based kinase inhibition assay.
-
Assay Setup: In a 384-well plate, the kinase, its specific substrate, ATP, and varying concentrations of 2-amino-N,2-diphenylacetamide hydrochloride are combined in an appropriate buffer.
-
Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate its substrate. The reaction time is optimized to ensure the reaction is in the linear range.[12]
-
ATP Detection: A commercially available ATP detection reagent (containing luciferase and luciferin) is added to the wells. This reagent stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.[13]
-
Luminescence Measurement: The luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. The percent inhibition is calculated for each concentration of the test compound, and the data are plotted to determine the IC50 value.[13]
Part 3: Data Interpretation and Comparison
The data from the in silico and in vitro assays should be compiled and analyzed to build a comprehensive cross-reactivity profile.
Hypothetical Data Summary Table
| Target | Assay Type | Predicted Binding Affinity (kcal/mol) | In Vitro IC50/Ki (µM) | Interpretation |
| Primary Target X | Enzyme Inhibition | -9.5 | 0.1 | Potent inhibitor |
| Off-Target Kinase A | Enzyme Inhibition | -7.2 | 5.2 | Moderate off-target activity |
| Off-Target Kinase B | Enzyme Inhibition | -6.8 | > 50 | No significant activity |
| Off-Target Receptor Y | Radioligand Binding | -8.1 | 15.7 | Weak off-target activity |
| Off-Target Ion Channel Z | Radioligand Binding | -5.3 | > 100 | No significant activity |
This table provides a clear, at-a-glance summary of the compound's selectivity. For a more detailed comparison, a selectivity index can be calculated by dividing the off-target IC50/Ki by the primary target IC50/Ki. A higher selectivity index indicates a more selective compound.
Conclusion
The cross-reactivity profiling of a novel compound like 2-amino-N,2-diphenylacetamide hydrochloride is a critical step in its preclinical development. By employing a systematic and tiered approach that combines predictive in silico methods with robust in vitro validation, researchers can gain a deep understanding of the compound's selectivity. This knowledge is paramount for interpreting efficacy studies, predicting potential side effects, and ultimately, for the development of safer and more effective medicines. The methodologies outlined in this guide provide a solid foundation for conducting such a comprehensive profiling, ensuring both scientific rigor and the generation of high-quality, decision-driving data.
References
- Oriental Journal of Chemistry. (2019).
- NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- NIH.
- PubMed Central. (2016).
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PMC - NIH.
- NCBI - NIH. (2012). Calculations and Instrumentation used for Radioligand Binding Assays.
- International Journal of Research in Medical Sciences. (2022). An unusual cross reactivity between hydrochlorothiazide and para- phenylenediamine: a case report.
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- MDPI. (2023). Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- Gifford Bioscience. Radioligand Binding Assay.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- Oregon Health & Science University. Interpretive Summary of Cross-Reactivity of Substances.
- bioRxiv. (2026).
- ResearchGate. In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions.
- BMG LABTECH. (2020). Kinase assays.
- Direct MS. (2003).
- Radioligand binding methods: practical guide and tips.
- PubMed Central. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.
- PubMed. The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds.
- SingularityHub. (2026). AI-Designed Antibodies Are Racing Toward Clinical Trials.
- Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
- NIH. (2023). 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd.
- PMC - NIH. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
- PubMed. (1975). The mechanism of action of dipeptidyl aminopeptidase.
Sources
- 1. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of N-Substituted 2,2-Diphenylacetamide Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective antiepileptic drugs (AEDs), the scaffold of 2,2-diphenylacetamide has emerged as a promising pharmacophore. Its derivatives, particularly those with N-substitutions, have demonstrated significant potential in preclinical seizure models. This guide offers an in-depth comparative analysis of the efficacy of various N-substituted 2,2-diphenylacetamide derivatives, grounded in experimental data, to aid researchers in navigating this chemical space for the development of next-generation anticonvulsants.
The Rationale Behind N-Substituted 2,2-Diphenylacetamides
The core 2,2-diphenylacetamide structure shares similarities with established AEDs, suggesting a potential interaction with key neurological targets. The strategic introduction of various substituents on the nitrogen atom allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target affinity. These modifications are crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier and interact with its intended target within the central nervous system (CNS).[1] The exploration of different N-substituents is a rational design approach to enhance anticonvulsant potency while minimizing neurotoxicity.
Comparative Efficacy: A Data-Driven Analysis
The anticonvulsant efficacy of novel compounds is primarily evaluated using standardized preclinical models that mimic different types of seizures. The two most widely employed screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.[2] Efficacy is quantified by the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. Concurrently, acute neurotoxicity is assessed, often using the rotarod test, to determine the median toxic dose (TD50). The ratio of TD50 to ED50 yields the Protective Index (PI), a critical measure of a compound's therapeutic window. A higher PI indicates a more favorable safety profile.
The following table summarizes the anticonvulsant activity and neurotoxicity of a selection of N-substituted 2,2-diphenylacetamide derivatives from various studies. This collation of data allows for a direct comparison of their potential as drug candidates.
| Compound ID | N-Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Series 1 | ||||||
| Compound A | 3-(trifluoromethyl)anilide | 45.6 | > 100 | 162.4 | 3.56 | [3] |
| Compound B | 3-chloroanilide | Inactive at 100 | Inactive at 100 | > 300 | - | [1] |
| Compound C | 4-(4-fluorophenyl)piperazin-1-yl | 68.3 | > 100 | > 300 | > 4.39 | [2] |
| Series 2 | ||||||
| Compound D | (2,5-dioxopyrrolidin-1-yl)(phenyl) | 49.6 | 67.4 | > 500 | > 10.08 (MES) | [4] |
| Compound E | N-benzyl | 46.1 | Not Reported | 292.3 | 6.34 | |
| Reference Drugs | ||||||
| Phenytoin | - | 9.3 | > 100 | 68.5 | 7.4 | |
| Valproic Acid | - | 272 | 149 | 426 | 1.57 (MES) |
Analysis of Structure-Activity Relationships (SAR):
The compiled data reveals several key structure-activity relationships:
-
Aromatic Substituents: The nature and position of substituents on the N-aryl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as the trifluoromethyl group at the 3-position (Compound A), appear to enhance efficacy in the MES test.[1][3] In contrast, a chloro-substituent at the same position (Compound B) resulted in inactivity.[1]
-
Piperazine Moieties: The incorporation of a piperazine ring, particularly with a fluorine-substituted phenyl group (Compound C), can lead to potent MES activity and a favorable safety profile.[2]
-
Hybrid Structures: Combining the 2,2-diphenylacetamide core with other pharmacophores, such as the succinimide ring in Compound D, can result in broad-spectrum activity against both MES and scPTZ induced seizures, along with a high protective index.[4]
-
Lipophilicity: The lipophilicity of the N-substituent plays a critical role in the pharmacokinetic profile. More lipophilic compounds may exhibit a delayed onset but longer duration of action due to slower distribution to the CNS.[1]
Unraveling the Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsant drugs, including phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[5][6] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit rapid and repetitive firing, a state that these drugs can selectively target.
N-substituted 2,2-diphenylacetamide derivatives are believed to exert their anticonvulsant effects by binding to the inactive state of the VGSC. This binding stabilizes the channel in its non-conducting conformation, thereby reducing the number of channels available to open and propagate the high-frequency neuronal firing characteristic of seizures. This state-dependent binding is a key feature, as it allows the drugs to have a more pronounced effect on hyperactive neurons involved in seizure activity while having a lesser impact on neurons firing at a normal physiological rate.[6]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of N-substituted 2,2-diphenylacetamide derivatives on voltage-gated sodium channels.
Experimental Protocols for Preclinical Evaluation
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key in vivo assays used to evaluate the anticonvulsant efficacy and neurotoxicity of N-substituted 2,2-diphenylacetamide derivatives.
General Synthesis of N-Aryl-2,2-diphenylacetamide Derivatives
A common synthetic route to this class of compounds involves the acylation of a substituted aniline with 2,2-diphenylacetyl chloride.
Caption: Generalized synthetic workflow for N-aryl-2,2-diphenylacetamide derivatives.
Step-by-Step Protocol:
-
Preparation of 2,2-Diphenylacetyl Chloride: To a solution of 2,2-diphenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,2-diphenylacetyl chloride, which can often be used in the next step without further purification.
-
Amide Formation: Dissolve the substituted aniline (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0°C and add a solution of 2,2-diphenylacetyl chloride (1.05 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2,2-diphenylacetamide derivative.
Maximal Electroshock (MES) Test in Mice
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution (0.9% NaCl)
-
Test compound and vehicle control
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the compound (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), apply a drop of saline to the corneal electrodes.
-
Gently restrain the mouse and apply the electrodes to its corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.
-
Calculate the percentage of protected animals in each group and determine the ED50 using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice
This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle control
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group).
-
At the time of peak effect, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds).
-
An animal is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.
-
Calculate the percentage of protected animals and determine the ED50.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compound and vehicle control
Procedure:
-
Train the mice on the rotarod (e.g., rotating at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials to establish a baseline performance.
-
On the test day, administer the test compound or vehicle to groups of mice.
-
At the time of peak effect, place the mice on the rotating rod.
-
Record the time each mouse remains on the rod up to a cutoff time (e.g., 180 seconds).
-
A mouse is considered to have failed the test if it falls off the rod before the cutoff time.
-
Determine the TD50, the dose at which 50% of the mice fail the test.
Conclusion and Future Directions
The N-substituted 2,2-diphenylacetamide scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The available data clearly demonstrates that strategic modifications to the N-substituent can lead to compounds with high potency and favorable safety profiles. The likely mechanism of action via modulation of voltage-gated sodium channels provides a solid rationale for their continued development.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the chemical space around the N-substituent is warranted to identify optimal substitution patterns.
-
Mechanism of action studies: While interaction with VGSCs is evident, further studies to elucidate the specific binding sites and the effects on channel kinetics will be invaluable for rational drug design.
-
Pharmacokinetic profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are crucial to ensure that promising compounds have the necessary properties to be effective in vivo.
-
Evaluation in chronic epilepsy models: While acute seizure models are excellent for initial screening, evaluation in chronic models of epilepsy will provide a more clinically relevant assessment of a compound's potential.
By leveraging the insights from existing data and pursuing these future directions, the scientific community can continue to advance the development of N-substituted 2,2-diphenylacetamide derivatives as a new generation of therapies for epilepsy.
References
-
Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
-
Siddiqui, N., et al. (2013). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. PubMed. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Standard Anticonvulsant Drugs. BenchChem.
-
Jiang, D., & Wang, G. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. PubMed Central. Available at: [Link]
- BenchChem. (2025).
- Brown, R. E., & Löscher, W. (2005). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class.
-
Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Available at: [Link]
-
Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed Central. Available at: [Link]
-
Lewis, R. J., et al. (2017). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. Available at: [Link]
-
Ragsdale, D. S., & Avoli, M. (2014). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Aryl-Diphenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Aryl-Diphenylacetamide Scaffold
The N-aryl-diphenylacetamide core is a privileged structure in drug discovery. The presence of the diphenylacetamide moiety, coupled with a variable N-aryl substituent, allows for fine-tuning of physicochemical properties and biological targets. Derivatives have been investigated for their potential as antimicrobial and antifungal agents, highlighting the versatility of this chemical framework. The synthetic accessibility of these compounds further enhances their appeal, allowing for the generation of diverse libraries for high-throughput screening.
Core Synthetic Strategies: A Head-to-Head Comparison
The construction of the N-aryl-diphenylacetamide linkage can be broadly categorized into two primary disconnection approaches: formation of the amide bond or formation of the C-N bond to an existing acetamide. This guide will focus on the most prevalent and impactful methods for achieving these transformations.
Method 1: Classical Amidation via Acyl Chlorides
The most traditional and straightforward approach involves the reaction of diphenylacetyl chloride with a substituted aniline. This method is often the first choice due to the ready availability of starting materials and the simplicity of the reaction setup.
Reaction Principle: This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.
Advantages:
-
Cost-effective: Starting materials are generally inexpensive and commercially available.
-
High Yields: This method often provides good to excellent yields, particularly for electron-rich anilines.
-
Scalability: The reaction is readily scalable for the production of large quantities of material.
Disadvantages:
-
Substrate Scope Limitations: Less nucleophilic anilines (those with electron-withdrawing groups) may react sluggishly or require harsh conditions.
-
Moisture Sensitivity: Diphenylacetyl chloride is sensitive to moisture and can hydrolyze, reducing the yield.
-
Byproduct Formation: The generation of HCl requires a stoichiometric amount of base, which must be removed during workup.
A Researcher's Guide to the Biological Target Deconvolution of N-(2-chlorobenzyl)-2,2-diphenylacetamide
Introduction: From Novel Compound to Validated Target
N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound with reported anticonvulsant properties, represents a common challenge and opportunity in drug discovery: a molecule with observed phenotypic effects but an uncharacterized mechanism of action. The journey from a promising chemical entity to a validated therapeutic lead is contingent on one critical process: biological target identification and validation. Without a clear understanding of the molecular target, efforts in lead optimization, biomarker development, and clinical trial design are significantly hampered.
This guide provides a comprehensive, multi-pronged strategy for the deconvolution of the biological target of N-(2-chlorobenzyl)-2,2-diphenylacetamide (herein referred to as 'our compound'). We will move beyond a simple listing of techniques, instead focusing on building a logical, self-validating experimental cascade. This framework is designed for researchers, scientists, and drug development professionals to not only identify a high-confidence target but also to build a robust data package that supports its role in the compound's observed effects. We will compare and contrast orthogonal methodologies, providing the rationale behind experimental choices and detailing protocols for their execution.
Phase 1: Hypothesis Generation - Casting a Wide Net
Before any resource-intensive benchwork begins, a well-planned in silico and in vitro screening phase can narrow the vast landscape of potential targets. This initial phase is about generating high-quality hypotheses that will guide subsequent validation efforts.
In Silico Target Prediction: A Computational First Pass
Computational methods leverage the chemical structure of our compound to predict potential protein targets based on ligand-based or structure-based similarity to known drugs and their targets. This is a cost-effective initial step to generate a preliminary list of candidates.
-
Methodology:
-
Obtain the 2D structure (SMILES format) of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
-
Submit the structure to multiple target prediction web servers. Utilizing a consensus approach from several platforms (e.g., SwissTargetPrediction, ChEMBL, TargetNet) is recommended to increase confidence.
-
Analyze the results, focusing on protein classes that are enriched. For a compound with anticonvulsant activity, one might hypothesize an enrichment of ion channels, GPCRs, or enzymes involved in neurotransmitter metabolism.
-
-
Expert Insight: The output of these tools is purely predictive. It is crucial to treat the results as a list of possibilities, not certainties. The value lies in identifying potential protein families to prioritize in subsequent cellular screens.
Phenotypic Screening: Linking Compound to Cellular Function
Phenotypic screening involves testing the compound across a diverse panel of cell lines to identify patterns of activity. This approach is unbiased and can reveal unexpected biological effects, providing crucial clues to the underlying mechanism.
-
Methodology: Anti-Proliferation Profiling
-
Cell Line Panel Selection: Select a panel of well-characterized cell lines (e.g., the NCI-60 panel) representing different tissue types.
-
Assay: Seed cells in 96-well plates and treat with a dose-response curve of our compound (e.g., 10 µM to 1 nM) for 72 hours.
-
Readout: Use a cell viability assay, such as CellTiter-Glo®, to measure ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
-
Data Interpretation: The pattern of sensitivity across the cell line panel can be correlated with genomic or proteomic datasets from those same cells. For example, if cell lines with a specific mutation (e.g., in the EGFR pathway) are consistently more sensitive, this suggests the compound may interact with that pathway.
Phase 2: Target Identification and Engagement
With a list of candidate pathways and potential protein families, the next phase is to directly identify the binding partners of our compound and confirm engagement in a physiological context.
Affinity-Based Target Identification: Fishing for a Partner
Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful method to physically isolate the protein targets that bind to our compound.
-
Workflow Overview:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
-
Detailed Protocol: AP-MS
-
Probe Synthesis: Synthesize a derivative of N-(2-chlorobenzyl)-2,2-diphenylacetamide with a linker arm and a biotin tag. It is critical that the attachment point of the linker is at a position that does not disrupt the compound's core pharmacophore.
-
Bead Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Incubation: Prepare a native protein lysate from a cell line known to be sensitive to the compound. Incubate the lysate with the compound-coated beads.
-
Competition Control: In a parallel experiment, co-incubate the lysate and beads with an excess of the original, non-biotinylated compound. Proteins that are specifically bound to the probe will be outcompeted and will not be pulled down. This is a critical control to distinguish true binders from non-specific interactors.
-
Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Candidate targets are proteins that are significantly enriched in the experimental sample compared to the competition control and a beads-only control.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA is a technique that verifies direct binding of a compound to its target in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.
-
Workflow Overview:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Detailed Protocol: CETSA
-
Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or a saturating concentration of our compound for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat them individually across a range of temperatures for 3 minutes.
-
Lysis and Separation: Lyse the cells and use centrifugation to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction using Western blotting or other protein quantification methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A successful target will show a rightward shift in its melting curve in the compound-treated samples compared to the vehicle-treated samples, indicating stabilization.
-
Phase 3: Target Validation - Establishing Causality
Identifying a binding partner is not sufficient. Validation is the process of demonstrating that the interaction between the compound and the identified target is responsible for the observed biological effect.
Genetic Validation: The Power of CRISPR/Cas9
CRISPR/Cas9-mediated gene knockout is the gold standard for validating a target. If the identified target is essential for the compound's activity, then its removal should render cells resistant to the compound.
-
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a knockout of the candidate target gene in a sensitive cell line.
-
Validate Knockout: Confirm the absence of the target protein via Western blotting.
-
Comparative Viability Assay: Perform a dose-response cell viability assay (as described in 1.2) on both the wild-type and the knockout cell lines in parallel.
-
-
Interpreting the Results:
| Experimental Outcome | Interpretation |
| Rightward shift in GI50 in knockout cells | Strong evidence that the knocked-out protein is the target. The cells are now resistant because the compound has no target to bind to. |
| No change in GI50 | Suggests the identified protein is not the primary target responsible for the anti-proliferative effect, or that redundant pathways compensate for its loss. |
| Increased sensitivity in knockout cells | This could indicate a synthetic lethal interaction or that the target protein is part of a negative feedback loop. |
Recombinant Protein Assays: Proving Direct Interaction
Once a target is validated genetically, the final step is to confirm a direct, high-affinity interaction using purified components.
-
Methodology: Isothermal Titration Calorimetry (ITC)
-
Protein Expression: Express and purify the recombinant target protein.
-
ITC Experiment: Load the purified protein into the sample cell of an ITC instrument. Titrate in our compound from a syringe.
-
Data Acquisition: The instrument measures the minute heat changes that occur upon binding.
-
Data Analysis: The resulting data can be fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
-
Expert Insight: A strong correlation between the binding affinity (KD) from a biochemical assay like ITC and the cellular potency (GI50) is a hallmark of a well-validated drug-target interaction.
Conclusion: A Triangulation Approach to Target Validation
The identification of a novel compound's biological target is an iterative process that requires the integration of data from multiple, orthogonal approaches. By starting broadly with computational and phenotypic methods, focusing in with direct binding assays like AP-MS, confirming engagement with CETSA, and finally establishing causality with genetic and biophysical methods, we can build an unassailable case for the mechanism of action of N-(2-chlorobenzyl)-2,2-diphenylacetamide. This rigorous, evidence-based pathway is fundamental to translating a chemical probe into a potential therapeutic.
References
-
SwissTargetPrediction: A tool for predicting protein targets of small molecules. Source: Swiss Institute of Bioinformatics. [Link]
-
ChEMBL: A database of bioactive molecules with drug-like properties. Source: European Molecular Biology Laboratory. [Link]
-
NCI-60 Human Tumor Cell Lines Screen: A publicly available resource for screening compounds against 60 different human tumor cell lines. Source: U.S. National Cancer Institute. [Link]
-
Cellular Thermal Shift Assay (CETSA): A method for evaluating drug-target engagement in cells and tissues. Source: Martinez Molina, D., et al. (2013), Science. [Link]
-
CRISPR-Cas9 for Target Validation: An overview of using CRISPR technology for drug discovery. Source: Mullard, A. (2016), Nature Reviews Drug Discovery. [Link]
A Comparative Guide to the Structure-Activity Relationships of Diphenylamine Derivatives: From Antioxidant to Anticancer Agent
The diphenylamine scaffold represents a quintessential "privileged structure" in medicinal chemistry.[1] Its deceptively simple architecture—two phenyl rings bridged by a secondary amine—belies a remarkable chemical versatility that has allowed its derivatives to find applications ranging from industrial antioxidants to potent therapeutic agents.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of diphenylamine derivatives across their most significant biological activities: antioxidant, anti-inflammatory, and anticancer. We will explore how subtle and substantial modifications to the core scaffold dictate biological function, supported by experimental data and detailed protocols for researchers in drug discovery.
Part 1: The Antioxidant Foundation: The Chemistry of Radical Scavenging
The foundational biological activity of diphenylamine (DPA) derivatives stems from their antioxidant properties, specifically their ability to inhibit autoxidation by donating a hydrogen atom from the N-H group to peroxyl radicals.[4][5] This hydrogen atom transfer (HAT) mechanism is the cornerstone of their function and is highly sensitive to the electronic environment of the diphenylamine core.[5][6]
Key SAR Insights:
-
N-H Bond Dissociation Enthalpy (BDE): The ease of hydrogen atom donation is the primary determinant of antioxidant activity. Electron-donating groups (EDGs) on the phenyl rings, such as alkyl or alkoxy groups, can lower the N-H BDE, making the hydrogen atom more readily available for scavenging radicals and thus enhancing antioxidant activity.[5][7] Conversely, electron-withdrawing groups (EWGs) generally decrease activity.
-
Steric Hindrance: Bulky substituents, particularly at the ortho positions of the phenyl rings, can provide steric shielding to the resulting aminyl radical, preventing further reactions and improving its stability as a radical scavenger.[8]
-
Lipophilicity: The octanol-water partition coefficient (LogP or LogKow) is a critical parameter, especially for applications in hydrophobic environments like polymer matrices or cellular membranes.[4][9] Increasing the molecular weight and adding lipophilic substituents (e.g., long alkyl chains) enhances this property, which has been shown to correlate with antioxidant efficacy in non-polar media.[4][10] Computational studies using Quantitative Structure-Activity Relationship (QSAR) models have effectively guided the design of DPA derivatives with improved antioxidant properties by optimizing these parameters.[4][6]
Comparative Antioxidant Activity Data
| Compound | Modification | Activity Assay | Result | Reference |
| Diphenylamine (DPA) | Unsubstituted Core | BDE | ~80-85 kcal/mol | [5] |
| Alkylated DPAs | Alkyl chains on phenyl rings | Oxidation Induction Time | Increased from 40 min to >3000 min | [8] |
| Designed DPA (D2) | Optimized substituents via QSAR | BDE | 72.43 kcal/mol (Lower is better) | [4][5] |
| 4-Aminodiphenylamine | Amino group at para-position | Total Antioxidant Capacity (TAC) | High TAC values observed | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging ability of antioxidants.[11][12] It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is deep violet, to the pale yellow, non-radical form, DPPH-H.[11]
-
Preparation of Reagents:
-
Prepare a stock solution of the diphenylamine derivative (and reference antioxidant, e.g., Ascorbic Acid) in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound solution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Part 2: Targeting Inflammation: From Radical Scavenger to Enzyme Inhibitor
The diphenylamine scaffold is a core component of several Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), including diclofenac and mefenamic acid.[3][13] Their anti-inflammatory effects often arise from the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[14][15] More recently, novel diphenylamine derivatives have been developed as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in numerous diseases.[16][17]
Key SAR Insights:
-
Carboxylic Acid Moiety: For traditional NSAID-like activity, the presence of an acidic group, typically a carboxylic acid (or a bioisostere), is crucial for binding to the active site of COX enzymes.[14][18] Derivatizing this carboxylate into amides or esters can abolish COX inhibition but may introduce other activities, such as M-channel modulation.[14]
-
Substitution on Phenyl Rings: For COX inhibitors, specific substitution patterns are critical. For instance, in diclofenac, the 2,6-dichloro substitution on one phenyl ring forces a non-planar conformation that is optimal for fitting into the COX active site.[13]
-
NLRP3 Inflammasome Inhibition: For NLRP3 inhibition, SAR studies have shown that specific amide or sulfonamide functionalities attached to the diphenylamine core are critical. A representative compound demonstrated potent activity with an IC50 of 0.34 μM by directly targeting the NLRP3 protein and blocking its assembly.[16]
-
Macrocyclization: Synthesizing macrocyclic diphenylamine derivatives has yielded compounds with potent anti-inflammatory effects, in some cases exceeding the potency of reference drugs like indomethacin.[19]
Comparative Anti-Inflammatory Activity Data
| Compound/Derivative Class | Target | Key Structural Feature | Potency (IC50/ID50) | Reference |
| Diclofenac | COX Enzymes | 2-(2,6-dichloranilino) phenylacetic acid | Varies by assay | [3] |
| Meclofenamic Acid Amides | COX-2 | Amide derivatives of carboxylate | Selective COX-2 inhibition | [14] |
| Compound 19 | NLRP3 Inflammasome | Specific amide modifications | 0.34 µM | [16] |
| Macrocyclic DPA (5e ) | Inflammation (in vivo) | Macrocyclic peptide chain | 0.18 µM per ear | [19] |
| m-Terphenylamines (3b ) | COX-1 | Amino-m-terphenyl core | Selective µM range IC50 | [20] |
Visualization: General SAR Workflow
Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.
Part 3: Anticancer Therapeutics: Targeting Proliferation and Survival Pathways
The diphenylamine scaffold has been extensively explored in oncology, leading to derivatives that target various hallmarks of cancer. A significant focus has been on the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of microtubule dynamics.[21][22][23]
Key SAR Insights:
-
EGFR Tyrosine Kinase Inhibition: Many diphenylamine-based EGFR inhibitors mimic the binding mode of ATP in the kinase domain.[24]
-
Heterocyclic Substitutions: Incorporating heterocyclic moieties like thiadiazoles, triazoles, or oxadiazoles onto the diphenylamine core has produced highly potent EGFR inhibitors.[21] For example, a 2,4'-bis aminothiadiazole derivative showed 98% enzyme inhibition at 10 µM.[21][25]
-
Amide/Urea Linkers: The presence of specific linker groups, such as dicarboxamides or arylureas, connecting the diphenylamine scaffold to other pharmacophores is crucial for potent binding to the EGFR active site, often through hydrogen bonding with key residues like Met 793.[24][26]
-
-
Tubulin Inhibition: Some DPA derivatives exert their anticancer effects by binding to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis.[6][10]
-
Inducing MET: Novel diphenylamine analogs have been shown to induce Mesenchymal to Epithelial Transition (MET), reversing a key process in cancer metastasis and chemoresistance.[27][28] A lead compound was found to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like vimentin and Snail.[28]
-
Estrogen Receptor (ER) Antagonism: By adding a basic alkylamino side chain to a diphenylamine agonist core, potent ER antagonists have been developed for breast cancer therapy. Cyclic alkylamine derivatives were found to be more potent than their acyclic counterparts.[29]
Comparative Anticancer Activity Data
| Derivative Class | Target | Key Structural Feature | Potency (IC50) | Reference |
| 2,4'-bis Aminothiadiazole | EGFR Tyrosine Kinase | Aminothiadiazole rings | 0.73-2.38 µM (MCF-7 cells) | [21] |
| 1,3,4-Oxadiazole Hybrids | Proliferation (HT29 cells) | 1,3,4-oxadiazole ring | 1.3-2.0 µM | [30] |
| Dicarboxamide Azoles | EGFR Tyrosine Kinase | Dicarboxamide-azole moiety | 0.59-0.73 µM (MCF-7 cells) | [24] |
| ER Antagonists | Estrogen Receptor | Cyclic alkylamino side chain | 0.13 µM (MCF-7 cells) | [29] |
| Dianilinopyrimidines (4c ) | EGFR | Fluorobenzamido & thiophene carboxamide | 0.56 µM (A549 cells) | [22] |
Experimental Protocol: In-vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method to determine the direct inhibitory effect of a compound on EGFR tyrosine kinase activity.
-
Assay Components:
-
Recombinant human EGFR kinase domain.
-
A suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ATP (Adenosine Triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
-
Assay Procedure:
-
Add assay buffer, EGFR enzyme, and the diphenylamine test compound (at various concentrations) to the wells of a 96-well plate.
-
Incubate for 10-15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent). This terminates the enzymatic reaction and depletes the remaining ATP.
-
Add a second detection reagent (Kinase Detection Reagent) to convert the ADP produced into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization: EGFR Inhibition Pathway
Caption: Simplified overview of EGFR signaling and its inhibition by a diphenylamine derivative.
Conclusion
The diphenylamine scaffold is a testament to the power of a privileged structure in drug discovery. Its inherent ability to donate a hydrogen atom provides a foundation for potent antioxidant activity. Through rational chemical modification—the addition of acidic moieties, the strategic placement of substituents to enforce specific conformations, and the incorporation of diverse heterocyclic systems—this core can be tailored to precisely inhibit key enzymes involved in inflammation and cancer. The SAR principles discussed herein demonstrate a clear progression of how a simple organic molecule can be systematically evolved into highly potent and specific therapeutic agents, providing a roadmap for the future design of novel diphenylamine-based drugs.
References
-
[Molecular structure of diphenylamine antioxidant derivatives (logK ow , octanol-water partition coefficient)[18], a represented the test set compounds. - ResearchGate. (Source: ResearchGate)]([Link])
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. "Antioxidant and anticancer activity prediction of diphenylamine deriva" by Ayokanmi Joseph Aremu [digital.car.chula.ac.th]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diphenylamine as an important structure of nonsteroidal anti-inflammatory drugs to uncouple mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel diphenylamine analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Novel Diphenylamine Analogs Induce Mesenchymal to Epithelial Transition in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

